molecular formula C3H9ClN2O2 B555142 3-Amino-L-alanine hydrochloride CAS No. 1482-97-9

3-Amino-L-alanine hydrochloride

Cat. No.: B555142
CAS No.: 1482-97-9
M. Wt: 140.57 g/mol
InChI Key: SKWCZPYWFRTSDD-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-L-alanine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H9ClN2O2 and its molecular weight is 140.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,3-diaminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCZPYWFRTSDD-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-97-9
Record name 2,3-Diaminopropionic acid hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68H9573890
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Amino-L-alanine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride. This non-proteinogenic amino acid serves as a valuable building block in peptide synthesis and as a modulator of enzymatic activity, making it a compound of significant interest in biomedical research and drug development.

Core Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is known to be hygroscopic and should be stored in a dry environment at room temperature.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃H₉ClN₂O₂[3]
Molecular Weight 140.57 g/mol [3]
CAS Number 1482-97-9[3]
Appearance White to off-white crystalline powder[1]
Melting Point 231-233 °C (with decomposition)[1][4]
Boiling Point 329.9 °C at 760 mmHg[1]
Solubility Slightly soluble in water and aqueous acid. The solubility of the DL-racemic mixture is reported as 28 mg/mL in water.[1][5]
Optical Rotation [α]20/D +24° (c=2, 0.5 M HCl)[2]
Acidity Constants (pKa)
Ionizable GroupPredicted pKa (Free Acid)Experimental pKa (Free Acid, α-NH₂)Experimental pKa (in Peptide, β-NH₂ at 37°C)Source(s)
α-Carboxyl~2.1--[6][7]
α-Amino-6.67-[8]
β-Amino~9.57-7.49 - 7.94[6][7][8]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound, adapted from standard procedures for amino acids.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid. For compounds that decompose, the temperature at which decomposition begins is noted.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of 10-20 °C per minute initially.

    • Within 20 °C of the expected melting point (231-233 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire solid phase has turned into a liquid, or at which decomposition (e.g., charring, gas evolution) is observed, is recorded as the completion of melting or the decomposition point.

    • The experiment is repeated at least twice to ensure reproducibility.

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by agitating an excess of the solid compound in a solvent at a constant temperature until the solution is saturated, followed by quantification of the dissolved solute.

Methodology (Isothermal Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is placed in a constant-temperature water bath (e.g., 25 °C) and agitated using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Agitation is stopped, and the suspension is allowed to settle.

    • Aliquots of the supernatant are carefully withdrawn using a filtered syringe to remove any undissolved solids.

    • The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or by a colorimetric assay (e.g., ninhydrin method) after appropriate dilution.

    • The solubility is expressed in grams per 100 mL or moles per liter.

Determination of pKa by Potentiometric Titration

Principle: The pKa values are determined by titrating a solution of the amino acid with a strong acid and a strong base while monitoring the pH. The pKa corresponds to the pH at the midpoint of each buffering region on the titration curve.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

  • Apparatus: A calibrated pH meter with a combination electrode, a magnetic stirrer, and a burette are used.

  • Titration Procedure:

    • A known volume of the amino acid solution is placed in a beaker with a magnetic stir bar.

    • The initial pH of the solution is recorded.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • The pH is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued until the pH has risen significantly (e.g., to pH 12).

    • A separate, identical sample of the amino acid solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxyl group, continuing until the pH is low (e.g., pH 2).

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the equivalents of base or acid added.

    • The equivalence points (steepest parts of the curve) are identified.

    • The pKa values are determined from the pH at the half-equivalence points (the flattest parts of the curve, or buffering regions).

Biological Activity and Signaling Pathways

3-Amino-L-alanine, also known as L-2,3-diaminopropionic acid (L-DAPA), is a non-proteinogenic amino acid that serves as a precursor for the biosynthesis of various secondary metabolites in bacteria and plants, including antibiotics and siderophores.[2][9] In some bacteria, the accumulation of L-DAPA can lead to metabolic stress by inhibiting pathways such as proline and coenzyme A biosynthesis.[2]

Of particular interest to drug development professionals is the role of 3-Amino-L-alanine as a competitive inhibitor of cystathionase (also known as cystathionine γ-lyase or CSE).[3] CSE is a key enzyme in the transsulfuration pathway, which is responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S) .[9][10] H₂S is now recognized as a critical gasotransmitter involved in a multitude of physiological processes, including vasodilation, neuromodulation, and cytoprotection.[9][10]

The inhibition of CSE by compounds like this compound can therefore modulate H₂S-mediated signaling pathways. The CSE/H₂S pathway has been shown to influence several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are central to cell proliferation, survival, and inflammation.[11]

Cystathionase (CSE)/H₂S Signaling Pathway

The following diagram illustrates the central role of CSE in producing H₂S and the subsequent modulation of downstream signaling pathways. Inhibition of CSE by this compound would block the production of H₂S and consequently affect these pathways.

CSE_H2S_Signaling cluster_transsulfuration Transsulfuration Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects L_Cysteine L-Cysteine CSE Cystathionase (CSE) (Cystathionine γ-lyase) L_Cysteine->CSE H2S Hydrogen Sulfide (H₂S) CSE->H2S Produces PI3K_Akt PI3K/Akt Pathway H2S->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway H2S->MAPK_ERK Modulates NF_kB NF-κB Pathway H2S->NF_kB Modulates Vasodilation Vasodilation H2S->Vasodilation Inhibitor 3-Amino-L-alanine hydrochloride Inhibitor->CSE Inhibits Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation Inflammation Inflammation NF_kB->Inflammation

CSE/H₂S signaling pathway and its inhibition.

Conclusion

This compound is a versatile chemical entity with well-defined physicochemical properties and significant biological activity. Its ability to competitively inhibit cystathionase and thereby modulate the production of the gasotransmitter hydrogen sulfide makes it a valuable tool for studying the intricate roles of the CSE/H₂S signaling pathway in health and disease. This guide provides a foundational resource for researchers and drug development professionals working with this compound, offering both core data and detailed experimental protocols to facilitate further investigation and application.

References

An In-depth Technical Guide to 3-Amino-L-alanine Hydrochloride (CAS: 1482-97-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride (L-Dap·HCl), is a non-proteinogenic amino acid that serves as a versatile building block in synthetic chemistry and a valuable tool in biochemical research. Its unique structure, featuring two primary amino groups, makes it a key component in the synthesis of modified peptides with enhanced biological properties and a probe for studying enzyme mechanisms. This technical guide provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and its role as an enzyme inhibitor, complete with detailed experimental protocols and visualizations to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is hygroscopic and should be stored in a dry environment at 2-8°C.[1][3] While it is slightly soluble in water and aqueous acids, its hydrochloride salt form enhances its solubility in aqueous solutions.[1][2]

PropertyValueReferences
CAS Number 1482-97-9[1]
Molecular Formula C₃H₈N₂O₂·HCl[1]
Molecular Weight 140.57 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 231-233 °C (decomposes)[1]
Solubility Slightly soluble in water and aqueous acid[1]
Optical Rotation +24° (c=2, 1 mol/L HCl)[1]
Synonyms L-2,3-Diaminopropionic acid hydrochloride, L-Dap·HCl, (S)-(+)-2,3-Diaminopropionic acid hydrochloride[1][2]

Applications in Peptide Synthesis

The primary application of this compound is as a non-proteinogenic amino acid in the synthesis of peptides.[2][4] The presence of a second amino group on the side chain allows for various modifications, such as the introduction of labels, cross-linking agents, or the formation of branched or cyclic peptides.

To be incorporated into a peptide chain using solid-phase peptide synthesis (SPPS), both the α-amino and β-amino groups of L-2,3-diaminopropionic acid (L-Dap) must be appropriately protected with orthogonal protecting groups. This allows for the selective removal of one protecting group while the other remains intact, enabling stepwise peptide elongation and subsequent side-chain modifications.[1][5] Commonly used protected derivatives include Fmoc-L-Dap(Boc)-OH and Boc-L-Dap(Fmoc)-OH.[1][4]

Experimental Protocol: Incorporation of Fmoc-L-Dap(Boc)-OH in Fmoc-based Solid-Phase Peptide Synthesis

This protocol outlines the manual procedure for incorporating Fmoc-L-Dap(Boc)-OH into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-L-Dap(Boc)-OH

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[5]

  • Coupling of Fmoc-L-Dap(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-L-Dap(Boc)-OH (3 equivalents relative to the resin loading), HATU (2.85 equivalents), and DIPEA (6 equivalents) in DMF.[5]

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[5]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the purified peptide.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Dap(Boc)-OH (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Elongate Repeat for next Amino Acid Wash2->Elongate Continue Elongation Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Final Residue Coupled Elongate->Deprotect Precipitate Precipitate & Purify Cleave->Precipitate Peptide Final Peptide Precipitate->Peptide

Fmoc-based Solid-Phase Peptide Synthesis Workflow.

Role as a Cystathionase Inhibitor

This compound is a known competitive inhibitor of cystathionase (also known as cystathionine γ-lyase or CTH), an enzyme that plays a crucial role in sulfur amino acid metabolism by converting cystathionine to cysteine.[7][8] Inhibition of this enzyme can have significant effects on cellular redox homeostasis and has been studied in the context of various physiological and pathological processes.

Experimental Protocol: Colorimetric Assay for Cystathionase Inhibition

This protocol describes a method to determine the inhibitory activity of this compound on cystathionase by measuring the production of cysteine.[9]

Materials:

  • Purified cystathionase (CTH) enzyme

  • This compound (inhibitor)

  • L-cystathionine (substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • Bis-Tris Propane buffer (pH 8.25)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Acidic ninhydrin reagent

  • Glacial acetic acid

  • 95% Ethanol

  • 96-well microplate and plate reader (560 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-cystathionine in the Bis-Tris Propane buffer.

    • Prepare a stock solution of this compound in the same buffer at various concentrations.

    • Prepare the assay buffer containing 0.5 mg/ml BSA, 50 µM PLP, and 1 mM DTT in 200 mM Bis-Tris Propane buffer (pH 8.25).

    • Prepare the acidic ninhydrin reagent as described by Gaitonde (1967).[9]

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add 35 µL of the CTH enzyme solution (crude extract or purified).

    • Add a specific volume of the this compound solution to achieve the desired final inhibitor concentrations. Include a control with no inhibitor.

    • Add the assay buffer to a final volume of 150 µL.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the L-cystathionine solution.

  • Reaction Termination and Color Development:

    • After a 60-minute incubation at 37°C, terminate the reaction by adding 50 µL of glacial acetic acid to each well.[9]

    • Add 50 µL of the acidic ninhydrin reagent to each well.[9]

    • Seal the plate and heat it in a boiling water bath for 10 minutes.

    • Rapidly cool the plate in an ice bath.

    • Add 850 µL of 95% ethanol to each well and mix thoroughly.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 560 nm using a microplate reader.

    • Subtract the absorbance of a time-zero blank.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control without inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare: - CTH Enzyme - Substrate (Cystathionine) - Inhibitor (L-Dap·HCl) - Assay Buffer (PLP, BSA, DTT) - Ninhydrin Reagent Mix Mix Enzyme, Inhibitor, & Assay Buffer Reagents->Mix Preincubate Pre-incubate (10 min, 37°C) Mix->Preincubate Start Start Reaction (Add Substrate) Preincubate->Start Incubate Incubate (60 min, 37°C) Start->Incubate Terminate Terminate Reaction (Acetic Acid) Incubate->Terminate Color Color Development (Ninhydrin, Heat) Terminate->Color Read Read Absorbance (560 nm) Color->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC₅₀ Calculate->IC50

Workflow for Cystathionase Inhibition Assay.

Biological Significance and Signaling Pathways

L-2,3-diaminopropionic acid is a metabolite found in various organisms, from bacteria to humans. In microorganisms, it serves as a precursor for the biosynthesis of certain antibiotics and the siderophore staphyloferrin B.[10] It is an intermediate in the diaminopimelic acid (DAP) pathway, which is essential for lysine biosynthesis in most bacteria and plants.[11][12] This pathway is absent in mammals, making its enzymes potential targets for antimicrobial drug development.

The biosynthesis of L-2,3-diaminopropionate can occur via the amination of serine, a reaction mediated by a pyridoxal phosphate (PLP)-dependent enzyme.[13] In the context of the DAP pathway in some bacteria and plants, L,L-diaminopimelate aminotransferase catalyzes the conversion of tetrahydrodipicolinate to L,L-diaminopimelate, a precursor to L-lysine.[12][14]

While a direct role for this compound in specific mammalian signaling pathways is not well-documented, its incorporation into peptides has been shown to confer pH-sensitive properties. This characteristic can be exploited for drug delivery applications, where the peptide vector can respond to the acidic environment of endosomes to release its cargo.[15]

DAP_Pathway Aspartate L-Aspartate THDP Tetrahydrodipicolinate (THDP) Aspartate->THDP Multiple Steps LL_DAP L,L-Diaminopimelate THDP->LL_DAP Glutamate -> α-Ketoglutarate DapL L,L-Diaminopimelate Aminotransferase (DapL) (Uses L-2,3-diaminopropionate as substrate in reverse reaction) THDP->DapL Meso_DAP meso-Diaminopimelate LL_DAP->Meso_DAP DapF Lysine L-Lysine Meso_DAP->Lysine LysA DapL->LL_DAP

Simplified Diaminopimelic Acid (DAP) Pathway.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][7] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, protective clothing, and eye protection.[3] Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable and versatile compound for researchers in chemistry and biology. Its utility as a building block for non-proteinogenic peptides opens avenues for the development of novel therapeutics with enhanced stability and functionality. Furthermore, its inhibitory effect on cystathionase provides a tool for investigating sulfur amino acid metabolism and its implications in health and disease. The detailed protocols and structured data presented in this guide are intended to facilitate the effective and safe use of this compound in research and development settings.

References

Technical Guide: Synthesis of 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Synthesis of 3-Amino-L-alanine Hydrochloride

Introduction

3-Amino-L-alanine, also known as L-2,3-diaminopropionic acid (L-Dap), is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various natural products, including antibiotics and siderophores. Its incorporation into peptides and other complex molecules is of significant interest in drug development for the creation of novel therapeutic agents. This guide provides a comprehensive overview of the chemical synthesis of this compound.

While the direct conversion of L-alanine to 3-Amino-L-alanine by functionalization of the β-methyl group is chemically challenging and not a widely established synthetic route, a robust and well-documented pathway commences from the readily available and structurally similar amino acid, L-serine. This guide will detail a common multi-step synthesis from L-serine, which involves the protection of the reactive functional groups, conversion of the hydroxyl moiety to an amino group, and subsequent deprotection to yield the desired product.

Overall Synthetic Pathway

The synthesis of this compound from L-serine can be conceptualized as a three-stage process:

  • Protection of L-serine: The amino and carboxyl groups of L-serine are protected to prevent unwanted side reactions in subsequent steps.

  • Conversion of the Hydroxyl Group: The protected L-serine is then chemically modified to replace the hydroxyl group with a protected amino functionality. A common strategy involves the conversion of the hydroxyl to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.

  • Deprotection and Salt Formation: Finally, all protecting groups are removed, and the resulting 3-Amino-L-alanine is converted to its stable hydrochloride salt.

dot

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_conversion Hydroxyl to Amino Conversion cluster_deprotection Deprotection & Salt Formation L-serine L-serine N-Boc-L-serine_methyl_ester N-Boc-L-serine methyl ester L-serine->N-Boc-L-serine_methyl_ester 1. (Boc)2O, MeOH 2. SOCl2, MeOH N-Boc-O-tosyl-L-serine_methyl_ester N-Boc-O-tosyl-L-serine methyl ester N-Boc-L-serine_methyl_ester->N-Boc-O-tosyl-L-serine_methyl_ester TsCl, Pyridine Nα-Boc-Nβ-azido-L-alanine_methyl_ester Nα-Boc-3-azido-L-alanine methyl ester N-Boc-O-tosyl-L-serine_methyl_ester->Nα-Boc-Nβ-azido-L-alanine_methyl_ester NaN3, DMF Nα-Boc-Nβ-amino-L-alanine_methyl_ester Nα-Boc-3-amino-L-alanine methyl ester Nα-Boc-Nβ-azido-L-alanine_methyl_ester->Nα-Boc-Nβ-amino-L-alanine_methyl_ester H2, Pd/C 3-Amino-L-alanine_hydrochloride 3-Amino-L-alanine hydrochloride Nα-Boc-Nβ-amino-L-alanine_methyl_ester->3-Amino-L-alanine_hydrochloride aq. HCl

Caption: Synthetic workflow for this compound from L-serine.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound from L-serine.

Stage 1: Protection of L-serine

3.1.1. Synthesis of N-Boc-L-serine

  • Objective: To protect the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group.

  • Procedure:

    • Suspend L-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) to the suspension.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously at room temperature.

    • Continue stirring at room temperature for 12-18 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-serine as a white solid.

3.1.2. Synthesis of N-Boc-L-serine methyl ester

  • Objective: To protect the carboxylic acid as a methyl ester.

  • Procedure:

    • Dissolve N-Boc-L-serine (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-Boc-L-serine methyl ester.

Stage 2: Conversion of the Hydroxyl Group

3.2.1. Synthesis of N-Boc-O-tosyl-L-serine methyl ester

  • Objective: To convert the hydroxyl group into a good leaving group (tosylate).

  • Procedure:

    • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify by column chromatography if necessary.

3.2.2. Synthesis of Nα-Boc-3-azido-L-alanine methyl ester

  • Objective: To introduce the azide functionality via nucleophilic substitution.

  • Procedure:

    • Dissolve N-Boc-O-tosyl-L-serine methyl ester (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 3.0 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

    • Cool the mixture to room temperature and pour into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the azide product.

3.2.3. Synthesis of Nα-Boc-3-amino-L-alanine methyl ester

  • Objective: To reduce the azide to a primary amine.

  • Procedure:

    • Dissolve Nα-Boc-3-azido-L-alanine methyl ester (1.0 eq) in methanol.

    • Add palladium on carbon (10% Pd/C, 0.1 eq by weight).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the protected diamino acid derivative.

Stage 3: Deprotection and Salt Formation

3.3.1. Synthesis of this compound

  • Objective: To remove all protecting groups and form the hydrochloride salt.

  • Procedure:

    • Dissolve Nα-Boc-3-amino-L-alanine methyl ester (1.0 eq) in 6 M aqueous HCl.

    • Heat the solution at reflux (approximately 100-110 °C) for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • Wash the aqueous solution with dichloromethane to remove any organic impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain a solid.

    • Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white crystalline solid.

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the intermediates and the final product. Note that yields can vary based on reaction scale and purification methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
N-Boc-L-serineC₈H₁₅NO₅205.2185-95118-121
N-Boc-L-serine methyl esterC₉H₁₇NO₅219.2490-9852-55
N-Boc-O-tosyl-L-serine methyl esterC₁₆H₂₃NO₇S373.4275-8593-96
Nα-Boc-3-azido-L-alanine methyl esterC₉H₁₆N₄O₄244.2580-90Oil
Nα-Boc-3-amino-L-alanine methyl esterC₉H₁₈N₂O₄218.2590-99Oil
This compoundC₃H₉ClN₂O₂140.5770-85 (from ester)228-232 (dec.)

Conclusion

The synthesis of this compound is a multi-step process that can be efficiently achieved starting from L-serine. The described protocol, involving protection, functional group interconversion, and deprotection, provides a reliable pathway for obtaining this valuable non-proteinogenic amino acid for applications in research and development. Careful execution of each step and appropriate purification techniques are crucial for achieving high yields and purity of the final product. This guide serves as a foundational resource for researchers and professionals in the field of chemical synthesis and drug development.

Navigating the Solubility Landscape of 3-Amino-L-alanine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Amino-L-alanine hydrochloride in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of specific quantitative data in public literature, this document provides a summary of qualitative solubility information and presents a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate crucial data for their specific applications.

Core Topic: Solubility of this compound

This compound, a non-proteinogenic amino acid, serves as a vital building block in the synthesis of novel peptides and other specialized chemicals.[1] Its solubility profile is a fundamental physicochemical property that dictates its handling, formulation, and reaction conditions. Generally, as a hydrochloride salt of an amino acid, it exhibits higher solubility in aqueous and polar protic solvents and limited solubility in non-polar organic solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound and its related compounds in various solvents. This information provides a foundational understanding for solvent selection in experimental design.

CompoundSolventSolubility Description
This compoundWaterSlightly Soluble[1][2]
This compoundAqueous AcidSlightly Soluble[1][2]
DL-2,3-Diaminopropionic acid monohydrochlorideDMSOSoluble
L-AlanineEthanolSlightly Soluble
L-AlanineEtherInsoluble
L-AlanineAcetoneInsoluble

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, a robust and reliable experimental protocol is essential. The following details a standard gravimetric method for determining the solubility of this compound in a target organic solvent. This method is widely applicable and can be adapted for various solvents and temperatures.

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated.

Apparatus and Reagents
  • Apparatus:

    • Thermostatically controlled shaker or water bath

    • Analytical balance (±0.0001 g)

    • Glass vials with screw caps

    • Volumetric flasks

    • Pipettes

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Drying oven or vacuum desiccator

  • Reagents:

    • This compound (high purity)

    • Selected organic solvent(s) (analytical grade)

Procedure
  • Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume of the supernatant using a pre-heated or temperature-equilibrated pipette. Immediately filter the solution using a syringe filter to remove any suspended particles.

  • Gravimetric Analysis: Transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry container (e.g., a watch glass or beaker).

  • Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.

  • Mass Determination: Once the solvent is completely evaporated and the residue is dry, cool the container to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

    S = (m₂ - m₁) / V × 100

    where:

    • m₁ is the mass of the empty container (g)

    • m₂ is the mass of the container with the dried solute (g)

    • V is the volume of the filtrate taken for analysis (mL)

Alternative Analytical Methods

For compounds with low solubility or when higher precision is required, other analytical techniques can be employed to determine the concentration of the solute in the saturated solution. These methods include:

  • High-Performance Liquid Chromatography (UPLC/HPLC): This technique is highly sensitive and can separate the analyte from any impurities.[3]

  • Spectrophotometry (e.g., using Ninhydrin): The ninhydrin colorimetric method can be used for the quantitative analysis of amino acids.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess 3-Amino-L-alanine HCl to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw and filter supernatant settle->withdraw weigh_filtrate Transfer known volume to pre-weighed container withdraw->weigh_filtrate evaporate Evaporate solvent weigh_filtrate->evaporate weigh_residue Weigh dried residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and accurate data to support their drug development and chemical synthesis endeavors.

References

molecular structure of 3-Amino-L-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Amino-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, purification, and biological role of this compound (CAS No. 1482-97-9). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Physicochemical Properties

This compound, also known as L-2,3-diaminopropionic acid hydrochloride, is a non-proteinogenic amino acid. Its structure consists of a propanoic acid backbone with amino groups at the α and β positions. The L-configuration refers to the stereochemistry at the α-carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

molecular_structure cluster_0 C1 HOOC C2 CH(NH₂) C1->C2 C3 CH₂(NH₂) C2->C3 HCl · HCl

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1482-97-9[][2]
Molecular Formula C₃H₉ClN₂O₂[][2]
Molecular Weight 140.57 g/mol [][2]
Appearance White to off-white crystalline powder[]
Melting Point 231-233 °C (decomposes)[]
Solubility Slightly soluble in water and aqueous acids[]
Optical Rotation [α]20/D +24° ± 2° (c=2 in 0.5 M HCl)[3]
Synonyms L-2,3-Diaminopropionic acid hydrochloride, (S)-(+)-2,3-Diaminopropionic acid hydrochloride, H-Dap-OH·HCl[4]

Synthesis and Purification

Biosynthesis

In biological systems, L-2,3-diaminopropionic acid (the free base of the title compound) is a precursor for antibiotics and the siderophore staphyloferrin B in Staphylococcus aureus.[5] Its biosynthesis involves the enzymes SbnA and SbnB. SbnA utilizes O-phospho-L-serine and L-glutamate to produce an intermediate, which is then oxidatively hydrolyzed by SbnB to yield L-2,3-diaminopropionic acid.[5]

biosynthesis_pathway O-phospho-L-serine O-phospho-L-serine ACEGA N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid O-phospho-L-serine->ACEGA SbnA (PLP-dependent) L-glutamate L-glutamate L-glutamate->ACEGA SbnA (PLP-dependent) L-Dap L-2,3-diaminopropionic acid ACEGA->L-Dap SbnB (NAD+ dependent)

Caption: Biosynthesis of L-2,3-diaminopropionic acid.

Chemical Synthesis

A common laboratory synthesis of 2,3-diaminopropionic acid derivatives starts from protected amino acids like serine. The following is a representative protocol for the synthesis of methyl 2,3-diaminopropanoate, a closely related derivative.

Experimental Protocol: Synthesis of Methyl 2,3-diaminopropanoate [6]

  • Deprotection: Treat methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride (1 mmol) with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (2 mL) for 3 hours at room temperature.

  • Solvent Removal: Remove the solvent under vacuum.

  • Acid Removal: Dissolve the residue in a 10% acetic acid solution and freeze-dry for 24 hours.

  • Washing: Re-dissolve the residue in water and freeze-dry. Repeat this step three times to afford a crystalline solid.

synthesis_workflow start Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate HCl step1 Treat with TFA/DCM start->step1 step2 Remove solvent in vacuo step1->step2 step3 Dissolve in 10% Acetic Acid and Freeze-dry step2->step3 step4 Repeat water dissolution and freeze-drying (3x) step3->step4 end Methyl 2,3-diaminopropanoate step4->end

Caption: Workflow for the synthesis of methyl 2,3-diaminopropanoate.

Purification

Recrystallization is a standard method for the purification of amino acid hydrochlorides.

Experimental Protocol: General Recrystallization Procedure [7]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot aqueous ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum.

purification_workflow start Crude 3-Amino-L-alanine HCl step1 Dissolve in minimal hot aqueous ethanol start->step1 step2 Hot filtration (if needed) step1->step2 step3 Slow cooling to room temperature step2->step3 step4 Cool in ice bath step3->step4 step5 Vacuum filtration step4->step5 step6 Wash with cold ethanol step5->step6 step7 Dry under vacuum step6->step7 end Pure 3-Amino-L-alanine HCl step7->end

Caption: General workflow for the purification by recrystallization.

Spectroscopic Data

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
α-H~4.4MultipletBased on data for methyl 2,3-diaminopropanoate.[6]
β-H₂~3.5MultipletBased on data for methyl 2,3-diaminopropanoate.[6]

Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O)

CarbonPredicted Chemical Shift (ppm)Notes
C=O~175-180Similar to other amino acids.
~50-55Similar to other amino acids.
~40-45Downfield shift due to the second amino group compared to L-alanine.

Table 4: Expected FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupExpected Wavenumber RangeVibration Mode
O-H (Carboxylic acid)3300-2500 (broad)Stretching
N-H (Amine salt)3200-2800 (broad)Stretching
C=O (Carboxylic acid)~1720Stretching
N-H (Amine salt)~1600 and ~1500Bending
C-N~1200Stretching

Mass Spectrometry Fragmentation: In mass spectrometry, the fragmentation of protonated amino acids typically involves the loss of water (-18 Da), ammonia (-17 Da), and the carboxyl group as formic acid (-46 Da) or CO and H₂O (-46 Da).[8] For this compound, characteristic fragments would likely arise from the loss of one or both amino groups and the carboxyl group.

Biological Role and Signaling Pathways

Inhibition of Cystathionine γ-lyase

3-Amino-L-alanine is a known competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway that produces cysteine.[9] By inhibiting CSE, it can affect the levels of hydrogen sulfide (H₂S), a gaseous signaling molecule, and glutathione, a key antioxidant.

cse_inhibition CSE Cystathionine γ-lyase (CSE) Cysteine Cysteine CSE->Cysteine H2S H₂S Production Cysteine->H2S Inhibitor 3-Amino-L-alanine Inhibitor->CSE Competitive Inhibition

Caption: Inhibition of Cystathionine γ-lyase by 3-Amino-L-alanine.

Potential Effects on Cellular Signaling

While direct studies on the signaling pathways affected by this compound are limited, the effects of the related amino acid L-alanine on cellular signaling can provide insights. L-alanine has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in cells, and to protect pancreatic β-cells from apoptosis.[10][11] It also affects membrane potential in insulin-secreting cells through Na⁺-coupled transport.[12] Given its structural similarity, 3-Amino-L-alanine may have similar effects, although this requires experimental verification.

potential_signaling Ala L-Alanine (related compound) AMPK AMPK Activation Ala->AMPK BetaCell Pancreatic β-cell protection Ala->BetaCell Membrane Membrane Depolarization Ala->Membrane

References

The Biological Activity of 3-Amino-L-alanine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-L-alanine hydrochloride, a non-proteinogenic amino acid, is a molecule of significant interest in biochemical and pharmacological research. Its primary recognized biological activity is the competitive inhibition of cystathionine γ-lyase (CSE or CTH), a key enzyme in the transsulfuration pathway. This inhibition disrupts cellular redox homeostasis by depleting levels of L-cysteine and, consequently, the major endogenous antioxidant, glutathione (GSH). The downstream effects of this disruption include the induction of oxidative stress and the modulation of critical signaling pathways, such as the Nrf2 and NF-κB pathways, which are central to the cellular stress response and inflammation. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on signaling pathways, and potential cellular consequences. Detailed experimental protocols for assessing its activity and a summary of available quantitative data are also presented.

Introduction

3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid, is a structural analog of the proteinogenic amino acid L-alanine. Supplied as a hydrochloride salt to improve its stability and solubility, this compound has been utilized as a tool to probe the function of pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE). CSE plays a crucial role in sulfur amino acid metabolism, catalyzing the conversion of cystathionine to L-cysteine, α-ketobutyrate, and ammonia. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a tripeptide that is paramount for protecting cells from oxidative damage.

By inhibiting CSE, this compound serves as a valuable pharmacological agent to study the physiological and pathological roles of CSE and the consequences of GSH depletion. This guide will delve into the known biological activities of this compound, with a focus on its enzymatic inhibition, the resultant cellular effects, and the signaling pathways it modulates.

Mechanism of Action: Inhibition of Cystathionine γ-Lyase

The principal molecular target of 3-Amino-L-alanine is cystathionine γ-lyase (CSE). It acts as a competitive inhibitor of this enzyme.[1] L-2,3-Diaminopropionic acid, the free base of the hydrochloride salt, has been shown to be both a substrate and a competitive inhibitor of rat liver cystathionase.[1]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of 3-Amino-L-alanine on cystathionase has been quantified, providing valuable parameters for researchers.

CompoundEnzymeSubstrateInhibition TypeK_i_K_m_ (as substrate)Source
L-2,3-Diaminopropionic acidRat Liver Cystathionase (CTH)L-HomoserineCompetitive1 mM1 mM[1]

Cellular Effects and Biological Consequences

The inhibition of cystathionine γ-lyase by this compound initiates a cascade of cellular events, primarily stemming from the depletion of L-cysteine and glutathione.

Depletion of Glutathione and Induction of Oxidative Stress

By blocking the synthesis of L-cysteine, 3-Amino-L-alanine leads to a reduction in the intracellular pool of glutathione.[2] GSH is a critical scavenger of reactive oxygen species (ROS), and its depletion results in a state of oxidative stress. This imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage of cellular components, including lipids, proteins, and DNA.

Mitochondrial Dysfunction

Mitochondria are particularly vulnerable to oxidative stress. The depletion of glutathione can impair the function of the mitochondrial electron transport chain, leading to decreased ATP production and further increases in ROS generation.[2] This can ultimately trigger pathways of programmed cell death (apoptosis).

Neurotoxicity of Related Compounds

While direct evidence for the neurotoxicity of this compound is limited, its derivatives, β-N-methylamino-L-alanine (BMAA) and β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), are well-documented neurotoxins. These compounds are implicated in neurodegenerative diseases and their mechanisms of toxicity include excitotoxicity through glutamate receptor activation and the induction of oxidative stress.[3] The study of 3-Amino-L-alanine can provide insights into the fundamental mechanisms that may be shared with these more potent neurotoxins.

Modulation of Signaling Pathways

The cellular stress induced by this compound-mediated cystathionase inhibition leads to the activation of key signaling pathways involved in the cellular defense response.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Oxidative stress is a known activator of the NF-κB pathway. The interplay between the Nrf2 and NF-κB pathways is complex, with both synergistic and antagonistic interactions reported under different cellular contexts.

Mandatory Visualizations

Cystathionase_Inhibition_Pathway 3-Amino-L-alanine_hydrochloride 3-Amino-L-alanine hydrochloride Cystathionine_gamma-lyase Cystathionine γ-lyase (CSE/CTH) 3-Amino-L-alanine_hydrochloride->Cystathionine_gamma-lyase Inhibits L-Cysteine_Synthesis L-Cysteine Synthesis Cystathionine_gamma-lyase->L-Cysteine_Synthesis Catalyzes Glutathione_Synthesis Glutathione (GSH) Synthesis L-Cysteine_Synthesis->Glutathione_Synthesis Leads to Oxidative_Stress Oxidative Stress Glutathione_Synthesis->Oxidative_Stress Reduces Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Induces

Caption: Inhibition of cystathionase by this compound.

Cellular_Stress_Signaling Oxidative_Stress Oxidative Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation Nrf2_Activation->NFkB_Activation Modulates Antioxidant_Response Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Response Induces Inflammatory_Response Inflammatory Gene Expression NFkB_Activation->Inflammatory_Response Induces Cell_Survival Cell Survival Antioxidant_Response->Cell_Survival Promotes Apoptosis Apoptosis Inflammatory_Response->Apoptosis Can lead to

Caption: Cellular stress signaling pathways modulated by oxidative stress.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Biochemical Assays cluster_2 Molecular Biology Assays Cell_Culture Cell Culture Treatment Treatment with 3-Amino-L-alanine hydrochloride Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Extraction Protein Extraction Treatment->Protein_Extraction GSH_Assay Glutathione Assay Cell_Lysis->GSH_Assay CSE_Assay Cystathionase Activity Assay Cell_Lysis->CSE_Assay Western_Blot Western Blot (Nrf2, NF-κB) Protein_Extraction->Western_Blot

Caption: General experimental workflow for studying the biological effects.

Experimental Protocols

Cystathionine γ-Lyase (CSE) Activity Assay

This protocol is adapted from methods designed to measure CSE activity through the detection of its product, L-cysteine.

Principle: CSE catalyzes the conversion of cystathionine to L-cysteine. The produced L-cysteine is then quantified.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Substrate solution: 10 mM L-cystathionine in Assay Buffer

  • Pyridoxal-5'-phosphate (PLP) solution: 1 mM in water

  • Detection Reagent (e.g., based on Ellman's reagent or a fluorescence-based probe for thiols)

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates in ice-cold Assay Buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

  • In a 96-well plate, add the sample (lysate), PLP solution, and Assay Buffer.

  • To initiate the reaction, add the L-cystathionine substrate solution.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate CSE activity based on a standard curve of L-cysteine.

Intracellular Glutathione (GSH) Assay

This protocol outlines a common method for measuring intracellular GSH levels.[4][5][6]

Principle: The assay is based on the reaction of GSH with a chromogenic or fluorogenic reagent.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • GSH detection kit (commercially available kits are recommended for reproducibility)

  • Microplate reader

Procedure:

  • Culture cells to the desired confluency and treat with this compound for the desired time.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells according to the protocol provided with the GSH detection kit.

  • Centrifuge the lysate to remove cell debris.

  • Transfer the supernatant to a new plate.

  • Add the reagents from the kit to the supernatant.

  • Incubate as recommended by the manufacturer.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the GSH concentration by comparing the readings to a GSH standard curve.

Western Blot Analysis for Nrf2 and NF-κB Activation

This protocol describes the detection of Nrf2 and NF-κB (p65 subunit) protein levels and their activation state (nuclear translocation).[7][8][9]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Materials:

  • Treated cells

  • PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit (for translocation studies)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-p65 NF-κB, anti-lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer or perform nuclear/cytoplasmic fractionation.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (β-actin for whole-cell lysates, lamin B1 for nuclear fractions).

Conclusion

This compound is a valuable research tool for investigating the roles of cystathionine γ-lyase and the consequences of its inhibition. Its ability to deplete cellular glutathione levels and induce oxidative stress makes it a useful compound for studying cellular responses to redox imbalance. The subsequent modulation of key signaling pathways like Nrf2 and NF-κB highlights its potential for dissecting the complex interplay between metabolism, oxidative stress, and cellular regulation. While more research is needed to fully elucidate the direct cellular effects of this compound, particularly in comparison to its more toxic derivatives, the information presented in this guide provides a solid foundation for researchers and drug development professionals working in this area. The provided protocols and quantitative data offer practical guidance for designing and interpreting experiments aimed at further unraveling the biological activity of this intriguing molecule.

References

3-Amino-L-alanine Hydrochloride: A Chiral Building Block for Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-L-alanine hydrochloride, also known as (S)-2,3-diaminopropanoic acid hydrochloride, is a non-proteinogenic amino acid that has garnered significant attention as a versatile chiral building block in organic synthesis. Its inherent chirality and bifunctional nature, possessing two primary amine groups and a carboxylic acid, make it a valuable precursor for the synthesis of a wide array of complex molecules, including peptides, heterocyclic compounds, and chiral ligands. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in asymmetric synthesis and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline powder that is hygroscopic and soluble in water and slightly soluble in aqueous acids.[1][2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1482-97-9[3]
Molecular Formula C₃H₉ClN₂O₂[3]
Molecular Weight 140.57 g/mol [3]
Melting Point 231-233 °C (decomposes)[2][4]
Boiling Point 329.9 °C at 760 mmHg[2][4]
Flash Point 153.3 °C[2][4]
Appearance Off-white crystalline powder[1][2]
Optical Rotation [α]²⁰/D +24±2°, c = 2% in 0.5 M HCl[4]
Storage Temperature 2-8°C[2][4]
Solubility Slightly soluble in water and aqueous acid[2]

Core Applications as a Chiral Building Block

The synthetic utility of this compound stems from its stereochemically defined center and the differential reactivity of its functional groups. These features allow for its use in a variety of applications, primarily in the pharmaceutical and chemical industries.[2]

Peptide Synthesis

This compound is a valuable building block for the synthesis of peptides containing non-proteinogenic amino acids.[2] The incorporation of this diamino acid can introduce unique structural constraints and functionalities into peptides, potentially enhancing their biological activity and stability. It is particularly useful in solid-phase peptide synthesis (SPPS) for creating novel peptide sequences with potential therapeutic properties.[2][5]

Synthesis of Chiral Heterocycles

The vicinal diamine motif of this compound serves as a versatile precursor for the construction of various chiral heterocyclic scaffolds. These heterocycles are prevalent in many biologically active compounds and approved drugs. By strategically protecting and reacting the amino and carboxyl groups, a diverse range of nitrogen-containing heterocycles can be synthesized with high stereochemical control.

Asymmetric Synthesis and Chiral Ligands

While direct applications as a chiral auxiliary to induce stereoselectivity are not extensively documented in readily available literature, the inherent chirality of this compound makes it an attractive starting material for the synthesis of more complex chiral auxiliaries and ligands for asymmetric catalysis.[6] The diamine functionality can be readily modified to create bidentate ligands capable of coordinating with metal centers, thereby facilitating a wide range of enantioselective transformations.

Experimental Protocols

Detailed methodologies for the utilization of this compound and its derivatives are crucial for successful synthesis. The following protocols provide step-by-step instructions for key transformations.

Protocol 1: N-Protection of 3-Amino-L-alanine for Peptide Synthesis

To selectively functionalize the α- or β-amino group, orthogonal protection strategies are employed. This protocol outlines a general procedure for the protection of the amino groups, a critical first step in peptide synthesis.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2.5 equivalents) to the solution with stirring.

  • Slowly add a solution of Boc₂O (1.1 equivalents) or Fmoc-Cl (1.1 equivalents) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-protected product.

ReagentMolar Ratio (to substrate)Purpose
This compound1Starting material
Boc₂O or Fmoc-Cl1.1Protecting group
Sodium bicarbonate2.5Base
Protocol 2: Synthesis of a Dipeptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of a protected 3-Amino-L-alanine derivative into a peptide chain on a solid support.

Materials:

  • Fmoc-protected 3-Amino-L-alanine derivative

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine in DMF (20%)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected 3-Amino-L-alanine derivative (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

ReagentMolar Ratio (to resin capacity)Purpose
Fmoc-protected amino acid3Building block
DIC3Coupling agent
HOBt3Coupling additive
Piperidine (20% in DMF)-Fmoc deprotection
TFA cocktail-Cleavage and deprotection
Protocol 3: Synthesis of a Chiral Pyrazolone Heterocycle

This protocol outlines a general pathway for the synthesis of a chiral pyrazolone from an amino acid hydrazide, which can be derived from this compound.

Materials:

  • 3-Amino-L-alanine hydrazide hydrochloride (synthesized from the corresponding ester)

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Sodium carbonate solution

Procedure:

  • Dissolve the 3-Amino-L-alanine hydrazide hydrochloride (1 equivalent) in absolute ethanol.

  • Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Wash the residue with a saturated sodium carbonate solution to neutralize any remaining acid.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the purified chiral pyrazolone.

ReagentMolar Ratio (to hydrazide)Purpose
3-Amino-L-alanine hydrazide HCl1Starting material
Ethyl acetoacetate1.1Co-reactant
Glacial acetic acidCatalyticCatalyst

Visualizing Synthetic Pathways and Workflows

Graphical representations of experimental workflows and reaction pathways can significantly aid in understanding the synthetic strategies employing this compound.

sp_peptide_synthesis cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF, DCM) Deprotection->Wash1 Repeat n times Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Repeat n times Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat n times Wash2->Deprotection Repeat n times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Peptide Final_Peptide Purification->Final_Peptide Final Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

heterocycle_synthesis Start 3-Amino-L-alanine Hydrochloride Esterification Esterification (SOCl2, EtOH) Start->Esterification Step 1 Hydrazinolysis Hydrazinolysis (N2H4·H2O) Esterification->Hydrazinolysis Step 2 Cyclization Cyclocondensation (e.g., Ethyl Acetoacetate) Hydrazinolysis->Cyclization Step 3 Final_Product Chiral Heterocycle (e.g., Pyrazolone) Cyclization->Final_Product

Caption: General pathway for chiral heterocycle synthesis.

logical_relationship cluster_applications Applications Chiral_Pool 3-Amino-L-alanine HCl (Chiral Pool) Derivatization Protection & Functionalization Chiral_Pool->Derivatization Building_Block Versatile Chiral Building Block Derivatization->Building_Block Peptide_Synthesis Peptide Synthesis Building_Block->Peptide_Synthesis Heterocycle_Synthesis Heterocycle Synthesis Building_Block->Heterocycle_Synthesis Ligand_Synthesis Chiral Ligand Synthesis Building_Block->Ligand_Synthesis

Caption: Logical relationship of 3-Amino-L-alanine HCl as a chiral building block.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in the synthesis of complex organic molecules. Its utility in constructing non-proteinogenic peptides and diverse heterocyclic scaffolds makes it an invaluable tool for drug discovery and development. The experimental protocols and synthetic workflows presented in this guide offer a practical framework for researchers to harness the full potential of this unique chiral synthon. Further exploration into its application as a direct chiral auxiliary in asymmetric reactions is a promising area for future research, which could unlock new and efficient pathways to a wider range of enantiomerically pure compounds.

References

An In-depth Technical Guide to the Core Mechanism of Action of 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride, is a non-proteinogenic amino acid with a range of biological activities. This technical guide delineates the current understanding of its mechanism of action, focusing on its role as an enzyme inhibitor and its impact on key metabolic pathways. This document provides a comprehensive overview of its molecular interactions, downstream effects, and the experimental methodologies used to elucidate these properties, intended to support further research and drug development efforts.

Core Mechanism of Action: Enzyme Inhibition

The primary mechanism of action of this compound is through the inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes. PLP is a vital cofactor for a multitude of enzymes, particularly those involved in amino acid metabolism.

Target Enzyme: Cystathionine γ-lyase (Cystathionase)

The principal molecular target of this compound is cystathionine γ-lyase (CSE) , also known as cystathionase. Commercial suppliers of this compound have identified it as a substrate and a competitive inhibitor of this enzyme.[1] CSE is a key enzyme in the reverse transsulfuration pathway, which is responsible for the synthesis of L-cysteine from L-methionine.

Proposed Inhibitory Mechanism

As a competitive inhibitor, this compound likely binds to the active site of cystathionine γ-lyase, competing with the natural substrate, L-cystathionine. The structural similarity of 3-Amino-L-alanine to substrates of PLP-dependent enzymes allows it to interact with the enzyme's active site. The inhibition of CSE disrupts the normal catalytic cycle of the enzyme, leading to a reduction in the production of L-cysteine.

The general mechanism for PLP-dependent enzyme catalysis involves the formation of a Schiff base between the amino group of the substrate and the aldehyde group of PLP. It is plausible that 3-Amino-L-alanine, possessing two amino groups, interacts with the PLP cofactor in the active site, leading to the formation of an inhibitory complex.

  • Diagram of the Proposed Competitive Inhibition of Cystathionine γ-lyase

G cluster_enzyme Cystathionine γ-lyase (CSE) Active Site CSE_PLP CSE with PLP cofactor Products L-Cysteine + α-ketobutyrate + Ammonia CSE_PLP->Products Catalysis Inhibited_Complex Inhibited Enzyme-Inhibitor Complex CSE_PLP->Inhibited_Complex Forms inhibitory complex Cystathionine L-Cystathionine (Substrate) Cystathionine->CSE_PLP Binds to active site 3_Amino_L_alanine 3-Amino-L-alanine (Inhibitor) 3_Amino_L_alanine->CSE_PLP Competitively binds to active site G Methionine L-Methionine Homocysteine L-Homocysteine Methionine->Homocysteine Cystathionine L-Cystathionine Homocysteine->Cystathionine CSE Cystathionine γ-lyase (CSE) Cystathionine->CSE Cysteine L-Cysteine Glutathione Glutathione (GSH) Cysteine->Glutathione Oxidative_Stress Increased Oxidative Stress Glutathione->Oxidative_Stress Reduces CSE->Cysteine Inhibitor 3-Amino-L-alanine hydrochloride Inhibitor->CSE Inhibits G Start Start Prepare_Mixture Prepare reaction mixture (Buffer, PLP, DTT) Start->Prepare_Mixture Add_Enzyme Add Cystathionine γ-lyase Prepare_Mixture->Add_Enzyme Add_Inhibitor Add 3-Amino-L-alanine HCl (for inhibition assay) Add_Enzyme->Add_Inhibitor Add_Substrate Add L-Cystathionine (start reaction) Add_Enzyme->Add_Substrate No inhibitor control Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction (add acetic acid) Incubate->Stop_Reaction Color_Development Add ninhydrin reagent and heat Stop_Reaction->Color_Development Measure_Absorbance Measure absorbance at 560 nm Color_Development->Measure_Absorbance End End Measure_Absorbance->End

References

An In-depth Technical Guide to the Commercial Availability of 3-Amino-L-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, properties, and handling of 3-Amino-L-alanine hydrochloride (CAS No. 1482-97-9). This non-proteinogenic amino acid serves as a crucial building block in the synthesis of novel peptides and other specialized organic molecules, making it a compound of significant interest in pharmaceutical and biochemical research.[1][2]

Chemical and Physical Properties

This compound, also known as L-α,β-diaminopropionic acid hydrochloride, is typically supplied as a white to off-white crystalline powder.[1][3] It is hygroscopic and should be stored in a dry environment, typically at 2-8°C.[1][3][4] The compound is soluble in water and aqueous acids.[1][5]

Key Properties:

PropertyValue
CAS Number 1482-97-9[1][4][6]
Molecular Formula C₃H₈N₂O₂·HCl (or C₃H₉ClN₂O₂)[1][4][6]
Molecular Weight 140.57 g/mol [1][4][6]
Melting Point 231-233 °C (decomposes)[1][3][4]
Appearance White to off-white crystalline powder[1][3][7]
Storage Temperature 2-8°C[1][3][4]

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels are typically high, often exceeding 98-99%. The compound is available in various quantities, from milligrams to kilograms, to suit both small-scale research and larger development projects.

Table of Commercial Suppliers and Product Specifications:

SupplierProduct Number (Example)PurityAvailable Quantities
TCI Chemicals D1009>98.0%200mg, 1g, 5g
Sigma-Aldrich (Merck) 31170≥98%1g, 5g
Alfa Aesar L1479898%1g, 5g
Chemsigma International Co., Ltd. Varies99.00%Inquire
Sichuan HongRi Pharma-Tech Co.,Ltd. Varies98%Inquire

Note: Product numbers, available quantities, and purity levels are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

A common method for the purification of this compound is recrystallization. The compound can be dissolved in water to form needles and then recrystallized from aqueous ethanol.[2]

While a specific protocol for this compound was not detailed in the search results, a general approach for the analysis of alanine enantiomers using High-Performance Liquid Chromatography (HPLC) is presented below. This methodology can be adapted for the quality control of this compound. The separation of enantiomers often requires derivatization to form diastereomers that can be resolved on a standard chiral column.

Objective: To separate and quantify L-alanine and its D-enantiomer.

Materials:

  • L-alanine isopropyl ester hydrochloride (and its D-enantiomer for reference)

  • Acetyl Glucose Isothiocyanate (GITC) solution (derivatizing agent)

  • Triethylamine solution (alkaline catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., C18)

Procedure:

  • Derivatization:

    • Dissolve a known amount of the alanine isopropyl ester hydrochloride sample in an alkaline solution, such as a triethylamine solution.

    • Add the GITC solution to the sample. The isothiocyanate group of GITC will react with the amino group of alanine to form a thiourea derivative. This reaction creates diastereomers from the enantiomers.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a reverse-phase method with isocratic elution. The mobile phase could consist of a mixture of acetonitrile and water.

    • Monitor the elution of the diastereomers using a UV detector.

    • The two diastereomers will have different retention times, allowing for their separation and quantification.

Expected Outcome: The HPLC chromatogram will show two distinct peaks corresponding to the derivatized L- and D-alanine enantiomers, enabling the determination of the enantiomeric purity of the sample.[8]

Applications in Research and Development

This compound is a valuable building block in several areas of research:

  • Peptide Synthesis: It is used to incorporate a non-proteinogenic amino acid into peptide chains, which can lead to novel therapeutic agents with unique properties.[1][2]

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.[1]

  • Biochemical Research: The compound is used to study the structure and function of proteins and enzymes, and to investigate metabolic pathways.[1][5]

Visualizing a Related Biochemical Pathway: The Glucose-Alanine Cycle

While 3-Amino-L-alanine is a non-proteinogenic amino acid, its parent compound, L-alanine, plays a crucial role in the glucose-alanine cycle. This metabolic pathway facilitates the transport of nitrogen from muscle to the liver. In the muscle, amino groups from the breakdown of amino acids are transferred to pyruvate to form alanine. Alanine is then transported in the blood to the liver, where it is converted back to pyruvate, and the amino group is used in the urea cycle. The pyruvate can then be used to synthesize glucose via gluconeogenesis, which is released into the blood and can be taken up by the muscles.[9][10][11]

GlucoseAlanineCycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine Pyruvate_M->Alanine_M Alanine Aminotransferase Alanine_L Alanine Alanine_M->Alanine_L Bloodstream AminoAcids Amino Acids Glutamate_M Glutamate AminoAcids->Glutamate_M Transamination aKG_M α-Ketoglutarate Glutamate_M->aKG_M Transamination Pyruvate_L Pyruvate Alanine_L->Pyruvate_L Alanine Aminotransferase Glutamate_L Glutamate Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Urea Urea Glutamate_L->Urea Urea Cycle aKG_L α-Ketoglutarate Glutamate_L->aKG_L Transamination

Caption: The Glucose-Alanine Cycle

Experimental Workflow: Synthesis of an Alanine Derivative

The following diagram illustrates a general workflow for the synthesis of an alanine derivative, such as L-alanine-N-methylamide, from L-alanine methyl ester hydrochloride. This process involves the reaction with an amine (methylamine) and subsequent workup to isolate the product.

SynthesisWorkflow Start Start: L-Alanine methyl ester hydrochloride Reaction Reaction: - Add methylamine in ethanol - Stir at 20-22°C for 4h Start->Reaction Concentration1 Workup: - Concentrate by rotary evaporation Reaction->Concentration1 TolueneWash1 - Add toluene and concentrate Concentration1->TolueneWash1 TolueneWash2 - Repeat toluene wash TolueneWash1->TolueneWash2 Drying - Dry in vacuum oven TolueneWash2->Drying Product Product: Crude L-alanine-N-methylamide Drying->Product

Caption: Synthesis Workflow Example

References

Technical Guide: Stability and Storage of 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-L-alanine hydrochloride (CAS No. 1482-97-9). The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.

Core Concepts: Stability and Storage

This compound, a non-proteinogenic amino acid, is a valuable building block in pharmaceutical research and chemical synthesis.[][2] Its stability is crucial for maintaining its chemical purity, potency, and safety. This document outlines the known storage parameters and provides a framework for assessing its stability under various conditions.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Appearance White to off-white crystalline powder[][2][3]
Molecular Formula C₃H₈N₂O₂·HCl[]
Molecular Weight 140.57 g/mol []
Melting Point 231-233 °C (decomposes)[][3]
Solubility Slightly soluble in water and aqueous acid[]
Hygroscopicity Hygroscopic[]
Recommended Storage Conditions

To maintain the quality of this compound, it is critical to adhere to the following storage guidelines based on information from multiple suppliers.

ParameterRecommendationRationaleSource
Temperature 2-8°CTo minimize thermal degradation.[][3]
Atmosphere Store in a dry, cool, and well-ventilated place.The compound is hygroscopic and sensitive to moisture.[]
Container Keep container tightly closed.To prevent moisture absorption and contamination.[]

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A typical workflow for such a study is outlined below.

Forced Degradation Workflow cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, dry heat) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Characterization Characterization of Degradation Products HPLC->Characterization Method Development of Stability-Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathway Characterization->Pathway

Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, expose the solid compound to the stress conditions.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Oxidation: Store the solution at room temperature for a set duration.

    • Thermal Degradation: Place the solid sample in a temperature-controlled oven.

    • Photostability: Expose the solid sample to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals.

  • Sample Analysis: Neutralize the acid and base hydrolyzed samples before analysis. Dilute all samples to a suitable concentration.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is generally suitable for the analysis of amino acids and their degradation products.

Proposed HPLC Parameters:

ParameterDescription
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).
Detection UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradation products.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, potential degradation mechanisms can be postulated based on its chemical structure and general knowledge of amino acid chemistry.

Potential Degradation Pathways cluster_0 This compound cluster_1 Potential Degradation Products Parent 3-Amino-L-alanine hydrochloride Decarboxylation Decarboxylation Product (e.g., under heat) Parent->Decarboxylation Heat Deamination Deamination Product (e.g., oxidative deamination) Parent->Deamination Oxidation Polymerization Polymerization Products Parent->Polymerization Various Stressors

Hypothesized degradation pathways.
  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.

  • Deamination: Oxidative conditions could lead to the removal of one or both amino groups, potentially forming keto acids.

  • Polymerization: Under various stress conditions, intermolecular reactions could lead to the formation of dimers or larger oligomers.

It is imperative that any observed degradation products are properly characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.

Conclusion

The stability of this compound is best maintained by storing it under refrigerated (2-8°C), dry, and dark conditions in a tightly sealed container. While specific quantitative stability data is limited, this guide provides a framework for researchers to establish in-house stability protocols based on established scientific principles and regulatory guidelines. The implementation of forced degradation studies and the development of a validated stability-indicating analytical method are crucial for ensuring the quality and reliability of this compound in research and development.

References

In-Depth Technical Guide to the Safety and Handling of 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 3-Amino-L-alanine hydrochloride (CAS No. 1482-97-9). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid derivative. It presents as a white to off-white crystalline powder.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1482-97-9[2]
Molecular Formula C₃H₉ClN₂O₂[2]
Molecular Weight 140.57 g/mol [2]
Appearance White to off-white crystalline powder[3][4]
Melting Point 231-233 °C (decomposes)[3][5]
Boiling Point 329.9 °C at 760 mmHg[3]
Flash Point 153.3 °C[3]
Solubility Soluble in aqueous acid (slightly), water (slightly)[3]
Stability Hygroscopic[3][6]
Storage Temperature 2-8°C[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Toxicological Summary

Detailed toxicological studies specifically for this compound are limited in publicly available literature. Much of the available data is based on structurally similar compounds, and this should be considered when evaluating risk.

Toxicity EndpointDataNotes
Acute Oral Toxicity No specific data available. One source provides an LD50 (oral, rat) of >5,110 mg/kg in analogy to L-alanine.The provided LD50 is for a different, though structurally related, compound and should be interpreted with caution.
Acute Dermal Toxicity No data available.
Acute Inhalation Toxicity No data available.
Skin Corrosion/Irritation Classified as a skin irritant (Category 2).Causes reversible damage to the skin.
Serious Eye Damage/Irritation Classified as a serious eye irritant (Category 2).Causes reversible damage to the eyes.
Respiratory or Skin Sensitization No data available to classify as a sensitizer.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available. Not classified as a carcinogen by IARC, ACGIH, or NTP.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity - Single Exposure Classified as causing respiratory tract irritation (Category 3).
Specific Target Organ Toxicity - Repeated Exposure No data available.
Aspiration Hazard No data available.

Potential Mechanism of Action and Signaling Pathways

While the precise signaling pathways for the irritant effects of this compound have not been fully elucidated, a potential mechanism may involve its known activity as a competitive inhibitor of the enzyme cystathionase.[2]

Cystathionase is a key enzyme in the transsulfuration pathway, which is crucial for the synthesis of cysteine. Cysteine, in turn, is a rate-limiting precursor for the synthesis of glutathione, a major endogenous antioxidant.[7] Inhibition of cystathionase can lead to a depletion of intracellular glutathione, rendering cells more susceptible to oxidative stress from reactive oxygen species (ROS).[8]

The following diagram illustrates a plausible, generalized signaling pathway for chemical-induced skin irritation that could be relevant for this compound, considering its potential to induce oxidative stress.

G Generalized Signaling Pathway for Chemical-Induced Skin Irritation A This compound (Chemical Irritant) B Inhibition of Cystathionase A->B inhibits C Decreased Cysteine Synthesis B->C D Glutathione (GSH) Depletion C->D E Increased Reactive Oxygen Species (ROS) (Oxidative Stress) D->E F Activation of Pro-inflammatory Pathways (e.g., NF-κB, MAPK) E->F activates G Release of Pro-inflammatory Mediators (Cytokines, Chemokines) F->G leads to H Inflammatory Response (Redness, Swelling, Pain) G->H causes

Generalized pathway of chemical-induced skin irritation.

Experimental Protocols for Safety Assessment

The following are generalized experimental protocols based on OECD guidelines for assessing skin and eye irritation. These protocols should be adapted and performed by qualified personnel in accordance with all applicable regulations.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test method provides an in vitro procedure for the hazard identification of irritant chemicals.

G Experimental Workflow for In Vitro Skin Irritation Testing (OECD TG 439) A Prepare Reconstructed Human Epidermis (RhE) Tissues B Apply Test Chemical (3-Amino-L-alanine HCl) and Controls (Positive and Negative) A->B C Incubate for a Defined Period B->C D Rinse Tissues C->D E Post-incubation Period D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Data Analysis and Classification F->G H Viability ≤ 50% -> Irritant G->H I Viability > 50% -> Non-irritant G->I

Workflow for in vitro skin irritation assessment.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis (RhE) models are equilibrated in culture medium.

  • Application of Test Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue. Positive (e.g., 5% sodium dodecyl sulfate) and negative (e.g., phosphate-buffered saline) controls are run in parallel.

  • Exposure and Post-Incubation: After a specified exposure time, the test substance is removed by rinsing, and the tissues are incubated for a post-exposure period.

  • Viability Assessment: Tissue viability is determined using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

  • Classification: The substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (based on OECD TG 492)

This test method is used to identify chemicals that induce serious eye damage and those that do not require classification for eye irritation or serious eye damage.

Methodology:

  • Tissue Preparation: Reconstructed human cornea-like epithelium (RhCE) tissues are pre-incubated in culture medium.

  • Application of Test Substance: A specified amount of this compound is applied to the apical surface of the RhCE tissue. Appropriate positive and negative controls are used.

  • Exposure and Post-Incubation: Following a defined exposure period, the tissues are rinsed and transferred to fresh medium for a post-exposure incubation period.

  • Viability Assessment: Cell viability is measured using a quantitative method, typically the MTT assay.

  • Classification: The classification is based on the reduction in tissue viability. A mean viability of ≤ 60% is indicative of an eye irritant.

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant properties, strict adherence to safety protocols is mandatory when handling this compound.

G Hierarchy of Controls for Safe Handling cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective A Elimination/Substitution B Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) C Administrative Controls (e.g., SOPs, Training) D Personal Protective Equipment (PPE)

Hierarchy of controls for safe chemical handling.
  • Engineering Controls: Handle in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If dusts are generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

First Aid Measures

  • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • In case of skin contact: Immediately take off all contaminated clothing. Wash skin with plenty of water. If skin irritation occurs, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents. The substance is hygroscopic and should be protected from moisture.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

This technical guide is intended for informational purposes only and does not supersede any regulatory requirements or institutional safety protocols. A thorough risk assessment should be conducted before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Amino-L-alanine Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of 3-Amino-L-alanine (L-α,β-diaminopropionic acid, L-Dap), supplied as its hydrochloride salt, into peptide sequences using solid-phase peptide synthesis (SPPS). The presence of a primary amine on the side chain of 3-Amino-L-alanine offers a valuable site for various peptide modifications, including cyclization, labeling, and conjugation. However, this reactive group necessitates a carefully planned orthogonal protection strategy to prevent unwanted side reactions, primarily the formation of branched peptides.[1][2]

This document outlines the rationale behind the selection of protecting groups, provides detailed experimental protocols for both Boc and Fmoc-based SPPS, summarizes expected quantitative data, and addresses potential challenges and troubleshooting strategies.

Core Concepts: Orthogonal Protection Strategy

To successfully incorporate 3-Amino-L-alanine into a growing peptide chain, it is essential to employ a derivative with an orthogonally protected side-chain amino group.[3][4][5] This means the side-chain protecting group must be stable under the conditions used to remove the temporary α-amino protecting group (Boc or Fmoc) during each cycle of the synthesis. This strategy prevents the acylation of the side-chain amine and allows for its selective deprotection at a later stage for on-resin modifications if desired.[4][6]

For Boc-based SPPS:

The most common and effective building block is Nα-Boc-Nβ-Fmoc-L-diaminopropionic acid (Boc-L-Dap(Fmoc)-OH) .[1][4][6] The acid-labile Boc group is removed at each step of the synthesis with trifluoroacetic acid (TFA), while the base-labile Fmoc group on the β-amino side chain remains intact.[6]

For Fmoc-based SPPS:

Several orthogonally protected derivatives are commercially available, including:

  • Nα-Fmoc-Nβ-Boc-L-diaminopropionic acid (Fmoc-L-Dap(Boc)-OH): The base-labile Fmoc group is removed in each cycle with piperidine, while the acid-labile Boc group on the side chain is stable until the final cleavage step.[4]

  • Nα-Fmoc-Nβ-allyloxycarbonyl-L-diaminopropionic acid (Fmoc-L-Dap(Alloc)-OH): The Alloc group is stable to both acid and base but can be selectively removed using a palladium catalyst, offering another level of orthogonality.[7]

  • Nα-Fmoc-Nβ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-diaminopropionic acid (Fmoc-L-Dap(ivDde)-OH): The ivDde group is labile to hydrazine, allowing for selective deprotection under mild conditions.[7]

Data Presentation

The successful incorporation of 3-Amino-L-alanine relies on driving each reaction to completion. The following table summarizes the expected efficiency and purity for SPPS incorporating a protected 3-Amino-L-alanine residue. These values are typical for standard SPPS and may vary depending on the specific peptide sequence and synthesis conditions.

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency > 99%Kaiser Test (Ninhydrin Test) or Chloranil Test[1]
Deprotection Efficiency > 99%HPLC analysis of a small resin sample after cleavage
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 70-90%Analytical RP-HPLC[1]
Final Purity (Post-Purification) > 95-98%Analytical RP-HPLC and Mass Spectrometry

Note on Overall Yield: Incomplete deprotection and coupling, even at a low level, can significantly impact the overall yield of the final product, especially for longer peptides. For instance, a 99% yield at each of the 140 steps of a 70-mer peptide synthesis results in an overall theoretical yield of only 24%. Increasing the efficiency to 99.5% per step boosts the overall yield to 50%.[8][9]

Experimental Protocols

The following sections provide detailed protocols for the incorporation of a protected 3-Amino-L-alanine residue using both Boc and Fmoc-based SPPS.

Protocol 1: Incorporation of Boc-L-Dap(Fmoc)-OH in Boc-SPPS

This protocol outlines the manual synthesis cycle for incorporating a Boc-L-Dap(Fmoc)-OH residue.

1. Resin Preparation:

  • Resin Choice: Select the appropriate resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[1]

  • Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel equipped with a sintered glass frit.[1]

2. Boc Deprotection:

  • Wash the resin with DCM (3x).

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[1] Agitate for 1-2 minutes and drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.[1]

3. Neutralization:

  • Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).[1]

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[1]

  • Agitate for 5-10 minutes and drain. Repeat the neutralization step.

  • Wash the resin with DCM (3x) to remove excess base.

4. Coupling of Boc-L-Dap(Fmoc)-OH:

  • Activation: In a separate vial, dissolve Boc-L-Dap(Fmoc)-OH (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.[6]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[6]

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[6]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).[6]

5. Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Incorporation of Fmoc-L-Dap(Boc)-OH in Fmoc-SPPS

This protocol outlines the manual synthesis cycle for incorporating an Fmoc-L-Dap(Boc)-OH residue.

1. Resin Preparation:

  • Resin Choice: Select an appropriate Fmoc-compatible resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides).

  • Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.[10]

2. Fmoc Deprotection:

  • Wash the resin with DMF (3x).

  • Add a 20% solution of piperidine in DMF to the resin.[10]

  • Agitate for 5-20 minutes.

  • Drain the piperidine solution and repeat the deprotection step once more.

  • Wash the resin thoroughly with DMF (5x) to remove residual piperidine.[10]

3. Coupling of Fmoc-L-Dap(Boc)-OH:

  • Activation: In a separate vial, dissolve Fmoc-L-Dap(Boc)-OH (3 equivalents) and a coupling agent (e.g., HCTU, 3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

4. Repeat Cycle: Repeat steps 2-3 for each subsequent amino acid.

Protocol 3: Selective On-Resin Deprotection of the Side Chain

For Nβ-Fmoc Protection (from Boc-SPPS):

  • After incorporating the desired amino acids, wash the peptide-resin with DMF (3x).

  • Treat the resin with 20% piperidine in DMF for 20 minutes (2x).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x). The free β-amino group is now available for on-resin modification.

For Nβ-Boc Protection (from Fmoc-SPPS):

  • Selective on-resin deprotection of the Boc group is generally not feasible without affecting other acid-labile side-chain protecting groups. The Boc group is typically removed during the final cleavage from the resin.

Protocol 4: Final Cleavage and Deprotection
  • After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for peptides with Boc and other acid-labile side-chain protecting groups is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 5: Peptide Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in Solvent Resin->Swell Deprotection α-Amino Deprotection Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Protected 3-Amino-L-alanine Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Deprotection & Cleavage Wash2->Final_Deprotection End of Sequence Purification Purification (RP-HPLC) Final_Deprotection->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Orthogonal_Protection_Logic cluster_boc_spps Boc-SPPS Strategy cluster_fmoc_spps Fmoc-SPPS Strategy Protected_Dap Protected 3-Amino-L-alanine (Dap) α-Amino Group β-Amino Group (Side Chain) Boc_Protect Boc Protection Protected_Dap:alpha->Boc_Protect Protected by Fmoc_Protect_Side Fmoc Protection Protected_Dap:beta->Fmoc_Protect_Side Protected by Fmoc_Protect Fmoc Protection Protected_Dap:alpha->Fmoc_Protect Protected by Boc_Protect_Side Boc Protection Protected_Dap:beta->Boc_Protect_Side Protected by Boc_Deprotection TFA (Acid) Boc_Protect->Boc_Deprotection Removed by Fmoc_Deprotection Piperidine (Base) Fmoc_Protect_Side->Fmoc_Deprotection Removed by Fmoc_Protect->Fmoc_Deprotection Removed by Boc_Protect_Side->Boc_Deprotection Removed by

Caption: Orthogonal protection strategies for 3-Amino-L-alanine.

Boc_Dap_Incorporation_Workflow Start Peptide-Resin with Free N-terminus Activate Activate Boc-Dap(Fmoc)-OH (HBTU/HOBt/DIEA) Start->Activate Couple Couple to Resin Activate->Couple Wash Wash Resin (DMF, DCM) Couple->Wash Kaiser Kaiser Test Wash->Kaiser Result Result Kaiser->Result Complete? Repeat_Couple Repeat Coupling Result->Repeat_Couple No (Blue) Next_Cycle Proceed to Next Cycle (Boc Deprotection) Result->Next_Cycle Yes (Yellow) Repeat_Couple->Couple

Caption: Workflow for a single coupling cycle of Boc-L-Dap(Fmoc)-OH.

References

Application Notes and Protocols for Boc Protection Strategy in Solid-Phase Peptide Synthesis of 3-Amino-L-alanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the strategic use of the tert-butyloxycarbonyl (Boc) protecting group for the incorporation of 3-Amino-L-alanine (a derivative of L-2,3-diaminopropionic acid, Dap) in Solid-Phase Peptide Synthesis (SPPS). It details the initial protection of the commercially available 3-Amino-L-alanine hydrochloride, outlines orthogonal strategies for the side-chain amine, and provides step-by-step protocols for its incorporation into peptide sequences. Quantitative data on the efficiency of various protection and coupling strategies are summarized, and potential biological applications of Dap-containing peptides, such as in gene delivery, are discussed with illustrative diagrams of the cellular uptake mechanism.

Introduction: The Role of 3-Amino-L-alanine in Peptide Chemistry

3-Amino-L-alanine, a non-proteinogenic amino acid, is a valuable building block in peptide chemistry. Its side chain contains a primary amine, which can serve as a site for various modifications, including branching, cyclization, and the attachment of moieties such as polyethylene glycol (PEG), lipids, or fluorescent probes.[1] The successful synthesis of peptides containing this residue via Boc-SPPS hinges on a robust and orthogonal protection strategy to prevent unwanted side reactions at the β-amino group.[2]

The most common approach involves the protection of the α-amino group with the acid-labile Boc group and the β-amino group with a protecting group that is stable to the conditions of Boc removal. This orthogonality is the cornerstone of synthesizing complex and modified peptides.[3]

Initial Protection of this compound

The commercially available form of 3-Amino-L-alanine is often a hydrochloride salt, which requires neutralization and subsequent protection before it can be used in SPPS. The following protocol describes the synthesis of Nα-Boc-3-Amino-L-alanine.

Experimental Protocol: Synthesis of Nα-Boc-3-Amino-L-alanine

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1,4-Dioxane

  • Water

  • Potassium bisulfate (KHSO₄)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve this compound in 1(N) NaOH solution with vigorous stirring until the solid is fully dissolved and the solution is basic.

  • Cool the solution in an ice bath.

  • Add a solution of (Boc)₂O in 1,4-dioxane dropwise to the cooled amino acid solution while maintaining vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), carefully acidify the mixture to a pH of 2-3 with a 2(N) KHSO₄ solution.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude Nα-Boc-3-Amino-L-alanine.

  • The product can be further purified by column chromatography if necessary.

Orthogonal Protection Strategy for the β-Amino Group

To prevent the nucleophilic side-chain amine from reacting during peptide coupling steps, it must be protected with a group that is stable to the acidic conditions used for Nα-Boc deprotection (typically 25-50% TFA in DCM).[4] The choice of the β-amino protecting group depends on the desired downstream modifications.

Common Orthogonal Protecting Groups for Boc-Dap in SPPS
β-Amino Protecting GroupAbbreviationDeprotection ConditionKey Advantages
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% piperidine in DMF)[4]Allows for on-resin side-chain modification.[3]
BenzyloxycarbonylZCatalytic Hydrogenation (e.g., H₂/Pd)[5]Stable to both acid and base; suitable for post-cleavage modifications.
AllyloxycarbonylAllocPd(0) catalyst[5]Orthogonal to both acid- and base-labile groups.

Quantitative Performance of Protection Strategies

The efficiency of peptide synthesis is critically dependent on the chosen protection strategy and coupling reagents. The following table summarizes expected efficiencies for the incorporation of a Boc-Dap(Fmoc)-OH residue in a standard Boc-SPPS workflow.

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency>99%Kaiser Test (Ninhydrin Test)
Boc Deprotection Efficiency>99%HPLC analysis of a small resin sample after cleavage
Crude Peptide Purity (Post-Cleavage)70-90% (Sequence-dependent)Analytical RP-HPLC
Final Purity (Post-Purification)>95-98%Analytical RP-HPLC and Mass Spectrometry

Table adapted from established performance characteristics of Boc-SPPS protocols.[4]

Experimental Protocols for SPPS

The following protocols detail the incorporation of a Boc-Dap(Fmoc)-OH residue into a growing peptide chain on a solid support using Boc-SPPS.

Protocol 1: Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be incorporated.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[4]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash with isopropanol (2 times) and then DCM (3 times).

    • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.

    • Wash the resin with DCM (3 times) and then N,N-dimethylformamide (DMF) (3 times).

  • Coupling of Boc-Dap(Fmoc)-OH:

    • In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3-4 equivalents), HBTU (2.9 equivalents) in DMF.[3][4]

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.[3][4]

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test; a negative result (yellow beads) indicates complete coupling.[2]

    • If the coupling is incomplete, repeat the coupling step.

    • Once complete, wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Selective On-Resin Deprotection of the Nβ-Fmoc Group

This procedure is performed if side-chain modification is desired.

  • Wash the peptide-resin with DMF (3 times).

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes, then drain.[4]

  • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times). The resin is now ready for side-chain modification.

Protocol 3: Final Cleavage and Deprotection
  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A common choice is Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[4]

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[4]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.[4]

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Mechanisms

Logical Workflow for Orthogonal Protection Strategy Selection

The choice of the β-amino protecting group is dictated by the synthetic goal.

G start Start: Need to incorporate 3-Amino-L-alanine q1 Is on-resin side-chain modification required? start->q1 pg_fmoc Use Nβ-Fmoc protecting group (Boc-Dap(Fmoc)-OH) q1->pg_fmoc Yes pg_z_alloc Consider Nβ-Z or Nβ-Alloc protecting groups q1->pg_z_alloc No end Proceed with SPPS pg_fmoc->end q2 Is catalytic hydrogenation compatible with the peptide sequence? pg_z_alloc->q2 pg_z Use Nβ-Z protecting group (Boc-Dap(Z)-OH) q2->pg_z Yes pg_alloc Use Nβ-Alloc protecting group (Boc-Dap(Alloc)-OH) q2->pg_alloc No pg_z->end pg_alloc->end Resin Resin-NH2 Coupling Couple Boc-AA-OH Resin->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Repeat Repeat n times Neutralization->Repeat Repeat->Coupling Next Boc-AA-OH DapCoupling Couple Boc-Dap(Fmoc)-OH Repeat->DapCoupling Incorporate Dap FinalDeprotection Final Boc Deprotection DapCoupling->FinalDeprotection Cleavage Cleavage from Resin (HF or Reagent B) FinalDeprotection->Cleavage Peptide Purified Peptide Cleavage->Peptide cluster_extracellular Extracellular Space cluster_cell Cell PeptideComplex Peptide-siRNA Complex Membrane Cell Membrane PeptideComplex->Membrane Endocytosis Endocytosis Membrane->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Escape Endosomal Escape LateEndosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm RISC RISC Loading & Gene Silencing Cytoplasm->RISC

References

Application Notes and Protocols: Fmoc Protecting Group Chemistry with 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (Dap), is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. The presence of a primary amine on its side chain provides a valuable site for various modifications, including PEGylation, lipidation, cyclization, and the attachment of labels or cytotoxic payloads.[1] The successful incorporation of 3-Amino-L-alanine into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) requires a robust orthogonal protection strategy to differentiate the α- and β-amino groups.

Direct selective Nα-Fmoc protection of 3-Amino-L-alanine hydrochloride is challenging due to the similar reactivity of the two primary amino groups. A common and effective strategy is to first protect the β-amino group with an acid-labile protecting group, such as the tert-butyloxycarbonyl (Boc) group, followed by the protection of the α-amino group with the base-labile Fmoc group. This results in the orthogonally protected building block, Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) , which is ideal for SPPS.[1]

This document provides detailed protocols for the synthesis of Fmoc-Dap(Boc)-OH from this compound and its subsequent application in Fmoc-based solid-phase peptide synthesis.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundH-Dap-OH·HClC₃H₉ClN₂O₂140.571482-97-9
Nβ-Boc-L-2,3-diaminopropionic acidH-Dap(Boc)-OHC₈H₁₆N₂O₄204.2274536-29-1
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acidFmoc-Dap(Boc)-OHC₂₃H₂₆N₂O₆426.46162558-25-0
Table 2: Representative Reaction Parameters and Expected Outcomes for the Synthesis of Fmoc-Dap(Boc)-OH
StepReactionKey ReagentsSolventTypical YieldTypical Purity (HPLC)
1Formation of Copper(II) Complex3-Amino-L-alanine·HCl, Copper(II) sulfate pentahydrate, Sodium bicarbonateWaterQuantitativeN/A
2Nβ-Boc Protection(Boc)₂OWater/Dioxane70-85%>95%
3DemetallationThioacetamide or H₂SWater~95%>95%
4Nα-Fmoc ProtectionFmoc-OSu, Sodium bicarbonateWater/Acetone85-95%>97%

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH)

This protocol is a multi-step synthesis starting from this compound. It involves the temporary protection of the α-amino and carboxyl groups using a copper(II) complex to allow for the selective protection of the β-amino group.

Step 1: Formation of the Copper(II) Complex of 3-Amino-L-alanine

  • Dissolve this compound (1.0 eq.) in deionized water.

  • Add a solution of copper(II) sulfate pentahydrate (0.5 eq.) in water to the amino acid solution with stirring.

  • Slowly add a solution of sodium bicarbonate (2.0 eq.) in water. A deep blue solution of the copper(II) complex should form.

  • Stir the solution at room temperature for 1-2 hours.

Step 2: Selective Nβ-Boc Protection

  • To the aqueous solution of the copper(II) complex from Step 1, add an equal volume of dioxane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the stirred solution.

  • Maintain the pH of the reaction mixture between 9.0 and 9.5 by the dropwise addition of 1 M sodium hydroxide.

  • Stir the reaction at room temperature overnight.

Step 3: Demetallation to Yield Nβ-Boc-L-2,3-diaminopropionic acid (H-Dap(Boc)-OH)

  • Filter the reaction mixture to remove any solids.

  • Acidify the filtrate to pH 4-5 with 1 M hydrochloric acid.

  • Bubble hydrogen sulfide (H₂S) gas through the solution for 30 minutes to precipitate copper(II) sulfide (black solid), or alternatively, add thioacetamide (2.0 eq.) and heat the solution at 70-80°C for 1 hour. (Caution: H₂S and thioacetamide are toxic. Perform this step in a well-ventilated fume hood).

  • Filter the mixture through a pad of Celite to remove the copper sulfide precipitate.

  • Wash the Celite pad with water.

  • Concentrate the filtrate under reduced pressure to obtain a solid or viscous oil.

  • The crude H-Dap(Boc)-OH can be purified by recrystallization from water/ethanol or by ion-exchange chromatography.

Step 4: Nα-Fmoc Protection to Yield Fmoc-Dap(Boc)-OH

  • Dissolve H-Dap(Boc)-OH (1.0 eq.) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq.) in acetone to the amino acid solution with vigorous stirring.[2]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Remove the acetone under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude Fmoc-Dap(Boc)-OH can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Incorporation of Fmoc-Dap(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-Dap(Boc)-OH into a growing peptide chain on a solid support using a standard Fmoc/tBu strategy.

1. Resin Preparation and Swelling

  • Place the desired amount of Fmoc-compatible resin (e.g., Rink Amide, Wang) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-Dap(Boc)-OH

  • In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 eq. relative to resin loading), a coupling agent such as HBTU (2.9 eq.), and an activation base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times).

4. Continuation of Peptide Synthesis

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Selective On-Resin Deprotection of the Nβ-Boc Group (Optional)

  • After completing the peptide sequence, the Nβ-Boc group on the Dap residue can be selectively removed on-resin if side-chain modification is desired.

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[1]

  • Drain the TFA solution and wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIEA in DMF, and finally with DMF.[1]

  • The resin now has a free β-amino group ready for on-resin modification (e.g., acylation, alkylation).

6. Final Cleavage and Deprotection

  • After the full peptide sequence is assembled (and any on-resin modifications are complete), perform a final N-terminal Fmoc deprotection.

  • Wash the peptide-resin extensively with DMF and DCM, and then dry it under vacuum.

  • Treat the dry resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., a standard Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol).

  • Agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Fmoc_Dap_Boc_OH_Synthesis_Workflow cluster_0 Step 1-3: Synthesis of H-Dap(Boc)-OH cluster_1 Step 4: Nα-Fmoc Protection A 3-Amino-L-alanine hydrochloride B Copper(II) Complex A->B CuSO₄, NaHCO₃ C Nβ-Boc Protected Copper(II) Complex B->C (Boc)₂O, NaOH D H-Dap(Boc)-OH (Nβ-Boc-L-2,3-diaminopropionic acid) C->D H₂S or Thioacetamide (Demetallation) E Fmoc-Dap(Boc)-OH (Final Product) D->E Fmoc-OSu, NaHCO₃

Caption: Workflow for the synthesis of Fmoc-Dap(Boc)-OH.

SPPS_Workflow start Start with Resin-Bound Peptide Chain (N-term Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-Dap(Boc)-OH (HBTU, DIEA, DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat for Next Amino Acid wash2->cycle cycle->deprotection Yes final_deprotect Final N-terminal Fmoc Deprotection cycle->final_deprotect No cleavage Cleavage from Resin & Global Deprotection (TFA cocktail) final_deprotect->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: General workflow for SPPS incorporating Fmoc-Dap(Boc)-OH.

References

Application Notes and Protocols for the Incorporation of 3-Amino-L-alanine (L-2,3-Diaminopropionic Acid) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-L-alanine, or L-2,3-diaminopropionic acid (L-Dap), is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. Its side chain contains a primary amine, providing a valuable site for post-synthetic modifications such as peptide cyclization, branching, or the attachment of various moieties like fluorophores, cytotoxic drugs, or polyethylene glycol (PEG).[1]

Direct coupling of 3-Amino-L-alanine hydrochloride in peptide synthesis is not feasible due to the presence of two reactive primary amines (α-amino and β-amino groups), which would lead to uncontrolled polymerization and side reactions. Therefore, a robust orthogonal protection strategy is necessary. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the standard and most effective building block is N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Boc)-OH) .[1] This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group for the semi-permanent protection of the β-amino side chain.[1] This orthogonal scheme is pivotal for the selective manipulation of the side chain amine either on-resin or after cleavage from the solid support.

These application notes provide detailed protocols for the efficient incorporation of Fmoc-L-Dap(Boc)-OH into peptide sequences, a comparison of common coupling reagents, and strategies to mitigate potential side reactions.

Orthogonal Protection Strategy

The successful incorporation of L-Dap hinges on the orthogonal protection of its two amino groups. The Fmoc/Boc protection scheme allows for the selective deprotection of either amine, enabling controlled peptide elongation and subsequent side-chain modification.

Orthogonal_Protection Start 3-Amino-L-alanine hydrochloride Protected Fmoc-L-Dap(Boc)-OH Start->Protected Protection Peptide Resin-Bound Peptide (with Fmoc-L-Dap(Boc)) Protected->Peptide Coupling to Resin Fmoc_Deprotection α-Amine Deprotection (20% Piperidine/DMF) Peptide->Fmoc_Deprotection Boc_Deprotection β-Amine Deprotection (TFA-based) Peptide->Boc_Deprotection On-Resin or Post-Cleavage Chain_Elongation Further Peptide Chain Elongation Fmoc_Deprotection->Chain_Elongation Final_Cleavage Final Cleavage from Resin Chain_Elongation->Final_Cleavage Side_Chain_Mod Side-Chain Modification Boc_Deprotection->Side_Chain_Mod Side_Chain_Mod->Final_Cleavage Final_Peptide Modified Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal protection and modification strategy for L-Dap.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of Fmoc-L-Dap(Boc)-OH, which can be considered a sterically demanding amino acid. The selection often involves a trade-off between reaction speed, cost, and the potential for side reactions like racemization.[2]

Coupling ReagentClassRelative SpeedCoupling Efficiency/PurityRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery Fast> 99%Very LowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[2][3]
HBTU/TBTU Aminium/Uronium SaltFast98-99%Low (with HOBt)Very efficient and widely used reagents. Pre-activation is recommended to avoid guanidinylation of the N-terminus.[2][4]
DIC/HOBt CarbodiimideModerate95-98%LowA cost-effective option. May require longer reaction times or double coupling for challenging sequences. The urea byproduct is soluble.[2][3]
PyBOP Phosphonium SaltFast98-99%LowA robust reagent with a low propensity for racemization. Does not cause guanidinylation side reactions.[5]

Disclaimer: The quantitative data is based on established performance for sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.[3]

Experimental Protocols

The following are generalized protocols for the coupling of Fmoc-L-Dap(Boc)-OH in manual Fmoc-based solid-phase peptide synthesis (SPPS). Equivalents are calculated based on the initial loading of the resin.

General SPPS Cycle Workflow

SPPS_Cycle Start Start: Resin-Bound Peptide (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF/DCM Washes Deprotection->Wash1 Coupling 3. Coupling (Fmoc-L-Dap(Boc)-OH + Coupling Reagent + Base) Wash1->Coupling Wash2 4. DMF/DCM Washes Coupling->Wash2 Kaiser_Test 5. Kaiser Test Wash2->Kaiser_Test Complete Cycle Complete Kaiser_Test->Complete Negative (Yellow) Incomplete Incomplete Coupling Kaiser_Test->Incomplete Positive (Blue) Recouple Recouple Incomplete->Recouple Recouple->Coupling

Caption: General workflow for one cycle of amino acid coupling in SPPS.
Protocol 1: HATU Coupling

This protocol is highly recommended for its speed and efficiency, especially for potentially difficult couplings.[1][3]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-Dap(Boc)-OH (3 equivalents)

  • HATU (2.85 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[1]

  • Activation: In a separate vessel, dissolve Fmoc-L-Dap(Boc)-OH and HATU in DMF.

  • Coupling: Add DIPEA to the activation solution and allow it to pre-activate for 1-2 minutes. Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: DIC/HOBt Coupling

This is a more economical but potentially slower coupling method.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-Dap(Boc)-OH (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Follow step 1 from the HATU coupling protocol.

  • Solution Preparation: In a separate vessel, dissolve Fmoc-L-Dap(Boc)-OH and HOBt in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin suspension. Then, add DIC.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using the Kaiser test. If the test is positive after 2-4 hours, consider a second coupling.[2]

  • Washing: Upon completion, filter and wash the resin with DMF and DCM to remove by-products (including the soluble diisopropylurea) and excess reagents.[2]

Potential Side Reactions and Mitigation Strategies

While the orthogonal protection strategy is robust, certain side reactions can occur. Awareness and proactive measures are key to ensuring high purity of the final peptide.

Troubleshooting Workflow

Troubleshooting Start Crude Peptide Analysis (HPLC/MS) Check_Mass Check Mass Spectrum Start->Check_Mass Deletion_Seq Deletion Sequence (Mass < Expected) Check_Mass->Deletion_Seq Lactam_Formation Unexpected Peak (Mass -18 Da) Check_Mass->Lactam_Formation Guanidinylation Unexpected Peak (Mass +41 Da) Check_Mass->Guanidinylation Cause_Incomplete Cause: Incomplete Coupling Deletion_Seq->Cause_Incomplete Solution_Incomplete Solution: - Use stronger coupling reagent (HATU) - Double couple - Increase reaction time Cause_Incomplete->Solution_Incomplete Cause_Lactam Cause: Intramolecular Cyclization Lactam_Formation->Cause_Lactam Solution_Lactam Solution: - Ensure β-amine is protected - Avoid prolonged exposure to base Cause_Lactam->Solution_Lactam Cause_Guan Cause: Reaction with HBTU/HATU Guanidinylation->Cause_Guan Solution_Guan Solution: - Pre-activate amino acid before adding to resin - Use phosphonium reagents (PyBOP) Cause_Guan->Solution_Guan

Caption: Troubleshooting workflow for side reactions involving L-Dap.

1. Incomplete Coupling:

  • Observation: Presence of deletion sequences in the final peptide, identified by mass spectrometry. A positive Kaiser test after the coupling step.[5]

  • Cause: The steric bulk of the protected amino acid can hinder the reaction.[5]

  • Mitigation:

    • Use a more potent coupling reagent like HATU.[5]

    • Perform a "double coupling" by repeating the coupling step with fresh reagents.[5]

    • Increase the reaction time.

2. Intramolecular Cyclization (Lactam Formation):

  • Observation: Formation of a cyclic byproduct, leading to chain termination.

  • Cause: The side-chain amino group, if not properly protected, can attack the activated carboxyl group of the same molecule. This is less common with Dap compared to its longer homologues but can still occur, especially under basic conditions.[5]

  • Mitigation:

    • Always use a protected form of Dap, such as Fmoc-L-Dap(Boc)-OH.

    • Minimize the time the activated amino acid is exposed to base before being added to the resin.

3. Guanidinylation of the N-terminus:

  • Observation: A +41 Da modification on the N-terminal amine.

  • Cause: This can occur when using aminium/uronium-based coupling reagents (e.g., HBTU, HATU) in excess, which can react with the free N-terminal amine of the peptide chain.[4]

  • Mitigation:

    • Pre-activate the Fmoc-amino acid in a separate vessel for a short period before adding it to the resin.

    • Use phosphonium-based reagents like PyBOP, which do not cause this side reaction.

By employing the appropriate protected L-Dap building block and optimizing coupling conditions, researchers can successfully incorporate this versatile amino acid into synthetic peptides, opening avenues for the development of novel therapeutics and research tools.

References

Application Notes and Protocols for the Use of 3-Amino-L-alanine hydrochloride in the Creation of Non-Natural Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-L-alanine hydrochloride, the hydrochloride salt of L-2,3-diaminopropionic acid (L-Dap), is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of non-natural peptides. Its unique structure, featuring a primary amine on the β-carbon of the side chain, provides a valuable site for introducing modifications such as cyclization, branching, or the attachment of various functionalities like fluorophores, cytotoxic drugs, or targeting moieties. The incorporation of L-Dap into peptide sequences can enhance proteolytic stability, modulate biological activity, and confer novel structural properties, making it a valuable tool in drug discovery and development. Peptides containing L-Dap have shown potential in various applications, including as antimicrobial agents and as pH-sensitive vectors for nucleic acid delivery.[1]

This document provides detailed application notes and experimental protocols for the incorporation of 3-Amino-L-alanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), along with data on the performance of various coupling reagents and a description of the intracellular mechanism of action of a class of Dap-containing antimicrobial peptides.

Data Presentation

The successful incorporation of 3-Amino-L-alanine into a growing peptide chain is critically dependent on the choice of coupling reagent and the protecting group strategy for the β-amino group. The following tables summarize key quantitative data related to the synthesis and characterization of peptides containing L-Dap.

Table 1: Comparison of Common Coupling Reagents in Solid-Phase Peptide Synthesis

Coupling ReagentPeptide Sequence ExampleCrude Purity (%)Coupling TimeReference
HATU Acyl Carrier Protein (65-74)79.912 x 20 min[2]
PyBOP Acyl Carrier Protein (65-74)70.272 x 20 min[2]
HCTU G-LHRH~902 x 1 min[3]
COMU G-LHRH~902 x 1 min[3]
TBTU Aza-peptideIncomplete250 min[4]

Table 2: Orthogonal Protecting Groups for the Side Chain of L-Diaminopropionic Acid (Dap)

An orthogonal protection strategy is essential for selectively modifying the β-amino group of Dap on-resin. This involves using a protecting group for the side chain that can be removed under conditions that do not affect the N-terminal Fmoc group or the linkage to the solid support.

Protecting GroupAbbreviationCleavage ConditionOrthogonal toKey Features
AllyloxycarbonylAllocPd(0) catalystFmoc, Boc, TrtAllows for on-resin side chain manipulation.
4-MethyltritylMtt1-5% TFA in DCMFmoc, BocHighly acid-labile, suitable for selective deprotection.
tert-ButoxycarbonylBocStrong acid (e.g., >50% TFA)Fmoc, AllocStandard side-chain protection in Fmoc-SPPS.
BenzyloxycarbonylCbzCatalytic hydrogenolysisFmoc, BocCommonly used in solution-phase synthesis.

Table 3: Analytical Characterization of a Non-Natural Peptide Containing L-Dap

Following synthesis and purification, non-natural peptides are typically characterized by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to confirm purity and identity.

Analytical MethodParameterTypical Value/Observation
RP-HPLC ColumnC18
Mobile PhaseAcetonitrile/Water gradient with 0.1% TFA
Detection Wavelength214 nm and 280 nm
Crude Purity50-80%
Purified Purity>95%
Mass Spectrometry Ionization MethodElectrospray Ionization (ESI) or MALDI
Observed Ions[M+H]⁺, [M+2H]²⁺, etc.
Mass Accuracy< 5 ppm (for high-resolution MS)

Experimental Protocols

The following protocols describe a standard method for the synthesis of a linear peptide containing 3-Amino-L-alanine using manual Fmoc-based solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing L-Dap

This protocol outlines the iterative steps of Fmoc deprotection and amino acid coupling on a solid support.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-L-Dap(PG)-OH (PG = appropriate protecting group, e.g., Boc or Mtt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a peptide synthesis vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of 3-Amino-L-alanine, use the appropriately protected Fmoc-L-Dap(PG)-OH.

Protocol 2: Cleavage from Resin and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Peptide-resin from Protocol 1

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cleavage cocktail to the dry peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

This protocol outlines the purification of the crude peptide by RP-HPLC and subsequent analysis.

Materials:

  • Crude peptide

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of mobile phase A or a suitable solvent.

    • Inject the dissolved peptide onto the RP-HPLC column.

    • Elute the peptide using a linear gradient of mobile phase B.

    • Collect the fractions corresponding to the major peak.

  • Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow

The overall process of synthesizing a non-natural peptide containing 3-Amino-L-alanine can be summarized in the following workflow diagram.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_processing Post-Synthesis Processing cluster_analysis Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Deprotection->Coupling Dap_Coupling Dap Incorporation (Fmoc-L-Dap(PG)-OH) Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Peptide Final_Peptide Lyophilization->Final_Peptide Final Product

Caption: General workflow for the synthesis of non-natural peptides containing 3-Amino-L-alanine.

Mechanism of Action: Intracellular Targeting by a Dap-Containing Antimicrobial Peptide

Certain antimicrobial peptides (AMPs) that incorporate cationic residues like L-Dap, such as analogs of Buforin II, exhibit a non-lytic mechanism of action. Instead of disrupting the cell membrane, they translocate into the bacterial cytoplasm and interact with intracellular targets.[5][6][7][8] This mechanism can be depicted as a logical pathway.

mechanism_of_action cluster_membrane Bacterial Cell Envelope cluster_cytoplasm Bacterial Cytoplasm Peptide Dap-Containing AMP Membrane Bacterial Membrane Peptide->Membrane Electrostatic Interaction Translocation Membrane Translocation (Non-lytic) Membrane->Translocation Intracellular_Peptide Intracellular AMP Translocation->Intracellular_Peptide DNA_RNA DNA / RNA Intracellular_Peptide->DNA_RNA Binding Protein_Synthesis Ribosomes / Protein Synthesis Intracellular_Peptide->Protein_Synthesis Binding Inhibition_Replication Inhibition of Replication & Transcription DNA_RNA->Inhibition_Replication Inhibition_Translation Inhibition of Translation Protein_Synthesis->Inhibition_Translation Cell_Death Bacterial Cell Death Inhibition_Replication->Cell_Death Inhibition_Translation->Cell_Death

Caption: Intracellular mechanism of action for a non-lytic, Dap-containing antimicrobial peptide.

References

Application Notes and Protocols for the Enzymatic Resolution of 3-Amino-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure β-amino acids are crucial building blocks in the synthesis of various pharmaceuticals and peptidomimetics. 3-Amino-L-alanine (also known as L-β-alanine), in its optically pure form, is a valuable chiral synthon. Enzymatic resolution offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining single enantiomers. This document provides detailed protocols for the kinetic resolution of racemic 3-amino-alanine utilizing stereoselective enzymes. The primary method detailed here focuses on the use of β-aminopeptidases, which have demonstrated high enantioselectivity for the L-enantiomer of β-amino acid amides.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical reaction catalyzed by a chiral catalyst, in this case, an enzyme. In the context of 3-amino-alanine, a racemic mixture of its amide derivative is subjected to an L-stereospecific β-aminopeptidase. The enzyme will selectively hydrolyze the L-3-amino-alanine amide to L-3-amino-alanine, leaving the unreacted D-3-amino-alanine amide. The resulting mixture of L-amino acid and D-amino acid amide can then be separated to yield the enantiomerically pure products.

Data Presentation

Table 1: Enantioselectivity of β-Aminopeptidases in the Resolution of β-Amino Acid Derivatives

EnzymeSubstrateEnantiomeric Excess (ee) of ProductConversion YieldReference
β-Aminopeptidase BapAH-β²hPhe-β²hAla-OH (diastereomeric mixture)>99% for H-(S)-β²-hPhe-OHNot specified[1]
E. coli Aromatic L-amino Acid TransaminaseRacemic pyrazolylalanine (10 mM)85% (D-enantiomer)46%[2]
E. coli Aromatic L-amino Acid TransaminaseRacemic triazolylalanine (10 mM)72% (D-enantiomer)42%[2]
E. coli Aromatic L-amino Acid TransaminaseRacemic imidazolylalanine (10 mM)95% (D-enantiomer)48%[2]

Note: Data for 3-amino-alanine is extrapolated from studies on similar β-amino acids. Optimization for 3-amino-alanine is recommended.

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic 3-Amino-alanine Amide using β-Aminopeptidase

This protocol is based on the high L-enantioselectivity of β-aminopeptidases like BapA from Sphingosinicella xenopeptidilytica.[3]

Materials:

  • Racemic 3-amino-alanine amide

  • β-Aminopeptidase (e.g., BapA, commercially available or expressed)

  • Potassium phosphate buffer (0.1 M, pH 7.0-8.0)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Deionized water

  • pH meter

  • Stirred reaction vessel with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment for enantiomeric excess determination (e.g., Chiral HPLC)

Procedure:

  • Substrate Preparation: Dissolve racemic 3-amino-alanine amide in 0.1 M potassium phosphate buffer (pH 7.5) to a final concentration of 50-100 mM.

  • Enzyme Addition: Equilibrate the substrate solution to 30°C. Add the β-aminopeptidase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at 1-5 mg/mL.

  • Reaction Incubation: Incubate the reaction mixture at 30°C with gentle stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by a suitable method such as TLC or HPLC to determine the extent of hydrolysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Reaction Quenching: Once the desired conversion is reached, stop the reaction by acidifying the mixture to pH 2.0 with 1 M HCl. This will precipitate the enzyme.

  • Enzyme Removal: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme. Collect the supernatant.

  • Product Separation:

    • Adjust the pH of the supernatant to ~11.0 with a suitable base to ensure the unreacted D-3-amino-alanine amide is in its free base form.

    • Extract the D-3-amino-alanine amide with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the D-3-amino-alanine amide.

    • The remaining aqueous layer contains the L-3-amino-alanine. This can be further purified by ion-exchange chromatography.

  • Hydrolysis of D-3-amino-alanine amide: The recovered D-3-amino-alanine amide can be hydrolyzed to D-3-amino-alanine by acid or base treatment.

  • Analysis: Determine the enantiomeric excess of the resulting L-3-amino-alanine and the recovered D-3-amino-alanine (after hydrolysis) using chiral HPLC.[4]

Protocol 2: Dynamic Kinetic Resolution of Racemic 3-Amino-alanine Amide

This advanced protocol combines enantioselective hydrolysis with in-situ racemization of the unreacted substrate to theoretically achieve a 100% yield of the desired enantiomer. This example utilizes a D-stereospecific amidase and a racemase.[5]

Materials:

  • Racemic 3-amino-alanine amide

  • D-aminopeptidase (DAP)

  • α-amino-ε-caprolactam racemase (ACL racemase)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (KPB), 0.1 M, pH 7.3

  • Perchloric acid (HClO₄), 2 N

  • Reaction vessel with temperature and pH control

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare the following mixture:

    • 50 mM Racemic 3-amino-alanine amide

    • 0.1 M KPB (pH 7.3)

    • 2 µM PLP

    • ACL racemase (e.g., 0.15 U)

    • D-aminopeptidase (e.g., 0.15 U)

  • Incubation: Incubate the reaction mixture at 30-40°C with stirring. The optimal temperature for the conversion of L-alanine amide to D-alanine using a similar system was found to be between 40 and 45°C.[5]

  • Monitoring and Quenching: Monitor the formation of D-3-amino-alanine. Once the reaction is complete, stop it by adding 2 N HClO₄.[5]

  • Product Isolation: The D-3-amino-alanine can be isolated and purified from the reaction mixture using standard techniques such as ion-exchange chromatography.

  • Analysis: Confirm the enantiomeric purity of the D-3-amino-alanine product by chiral HPLC.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Purification cluster_products Final Products Racemic 3-Amino-alanine Amide Racemic 3-Amino-alanine Amide Reaction_Vessel Reaction Incubation (pH 7.5, 30°C) Racemic 3-Amino-alanine Amide->Reaction_Vessel Enzyme_Solution β-Aminopeptidase Solution Enzyme_Solution->Reaction_Vessel Quenching Reaction Quenching (Acidification) Reaction_Vessel->Quenching At ~50% conversion Centrifugation Enzyme Removal Quenching->Centrifugation Extraction Liquid-Liquid Extraction Centrifugation->Extraction Supernatant Chromatography Ion-Exchange Chromatography Extraction->Chromatography Aqueous Phase D_Product D-3-Amino-alanine Amide Extraction->D_Product Organic Phase L_Product L-3-Amino-alanine Chromatography->L_Product

Caption: Workflow for the kinetic resolution of 3-amino-alanine amide.

DKR_Logical_Diagram Racemic_Amide Racemic 3-Amino-alanine Amide (L-Amide & D-Amide) L_Amide L-Amide Racemic_Amide->L_Amide D_Amide D-Amide Racemic_Amide->D_Amide L_Amide->D_Amide Racemization D_Product D-3-Amino-alanine D_Amide->D_Product Enantioselective Hydrolysis Racemase ACL Racemase Racemase->L_Amide Amidase D-Aminopeptidase Amidase->D_Amide

References

Application Notes and Protocols: 3-Amino-L-alanine Hydrochloride in the Synthesis of Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Amino-L-alanine hydrochloride, a versatile building block, in the synthesis of potent enzyme inhibitors, with a specific focus on caspase inhibitors. The protocols outlined below are intended to guide researchers in the design, synthesis, and evaluation of novel peptidomimetic inhibitors.

Introduction

3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (Dap), is a non-proteinogenic amino acid that serves as a valuable scaffold in medicinal chemistry.[1] Its unique structure, featuring two amino groups, allows for the creation of diverse molecular architectures and the introduction of specific functionalities to modulate biological activity. One of the key applications of this compound is in the synthesis of peptidomimetic enzyme inhibitors, particularly for proteases such as caspases.

Caspases are a family of cysteine-aspartic proteases that play a critical role in the regulation of apoptosis (programmed cell death) and inflammation.[2][3][4] Dysregulation of caspase activity is implicated in a range of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.[3] Therefore, the development of specific caspase inhibitors is a significant therapeutic strategy.

This document details the synthesis and evaluation of a peptidyl aldehyde inhibitor of caspase-2 and caspase-3, Ac-Ile-Thr-Val-Dap-Asp-CHO (AcITV(Dap)D-CHO), using a 3-Amino-L-alanine derivative as a key component.

Signaling Pathway: The Role of Caspases in Apoptosis

Caspases are central to the execution of apoptosis, which can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[5][6][7]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspases, primarily caspase-8 and caspase-10.[2][6][7]

  • Intrinsic Pathway: Intracellular stress signals, such as DNA damage, converge on the mitochondria, leading to the release of cytochrome c. This event triggers the formation of the apoptosome and the activation of the initiator caspase-9.[2][5][7]

Both pathways culminate in the activation of executioner caspases, such as caspase-3, -6, and -7. These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][4][5]

Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Quantitative Data: Inhibition of Caspases by AcITV(Dap)D-CHO

The incorporation of 2,3-diaminopropionic acid into a peptidyl sequence can significantly influence its inhibitory activity and selectivity against different caspases. The following table summarizes the inhibitory potency of the synthesized peptide aldehyde, AcITV(Dap)D-CHO, against caspase-2 and caspase-3, expressed as pKi values. A higher pKi value indicates a stronger inhibition.

InhibitorTarget EnzymepKi ± SEMSelectivity Ratio (Ki Casp3 / Ki Casp2)
AcITV(Dap)D-CHOCaspase-25.82 ± 0.294
Caspase-34.42 ± 0.37

Table 1: Inhibitory activity of AcITV(Dap)D-CHO against Caspase-2 and Caspase-3. Data are presented as the mean ± standard error of the mean (SEM) from two independent experiments.[8]

Experimental Protocols

The synthesis of the caspase inhibitor AcITV(Dap)D-CHO can be achieved through solid-phase peptide synthesis (SPPS) followed by oxidation of a protected precursor to the final aldehyde.

Materials
  • Rink amide resin

  • Fmoc-protected amino acids: Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH

  • Fmoc-L-2,3-diaminopropionic acid(Mtt)-OH (derivable from this compound)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in N-methyl-2-pyrrolidone (NMP)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

  • Oxidizing agent: Dess-Martin periodinane

  • Solvents: NMP, dichloromethane (DCM), diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol 1: Solid-Phase Peptide Synthesis of the Protected Peptide Precursor

This protocol describes the manual synthesis of the protected peptide Ac-Ile-Thr(tBu)-Val-Dap(Mtt)-Asp(OtBu)-[Thiazolidide] on a Rink amide resin. The C-terminal thiazolidide serves as a protected aldehyde precursor.

  • Resin Swelling: Swell the Rink amide resin in NMP for 30 minutes in a reaction vessel.[9][10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in NMP for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with NMP and DCM.[9][10]

  • First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):

    • Dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in NMP.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with NMP and DCM.

  • Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for the following amino acids in order: Fmoc-L-2,3-diaminopropionic acid(Mtt)-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Ile-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in NMP for 30 minutes.

    • Wash the resin with NMP and DCM.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Oxidation to the Peptide Aldehyde
  • Dissolution: Dissolve the purified protected peptide precursor in a suitable solvent such as DCM.

  • Oxidation: Add Dess-Martin periodinane (1.5 eq.) to the solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by HPLC or TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extraction: Extract the peptide aldehyde into an organic solvent.

  • Purification: Purify the final product, AcITV(Dap)D-CHO, by reverse-phase HPLC.

  • Characterization: Confirm the final structure and purity by mass spectrometry and NMR.

Protocol 3: Caspase Activity Assay (Fluorometric)

This protocol describes a general method to determine the inhibitory activity of the synthesized compound against caspases.

  • Reagents:

    • Recombinant active caspase-2 and caspase-3

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4)

    • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

    • Synthesized inhibitor (AcITV(Dap)D-CHO)

  • Procedure:

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the recombinant caspase.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the Ki value using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Experimental Workflow and Logic

The overall process for the synthesis and evaluation of a 3-Amino-L-alanine-based caspase inhibitor follows a logical progression.

experimental_workflow start Start: Design of Peptidomimetic Inhibitor synthesis Solid-Phase Peptide Synthesis (SPPS) of Protected Precursor start->synthesis cleavage Cleavage from Resin and Deprotection synthesis->cleavage purification1 HPLC Purification of Precursor cleavage->purification1 oxidation Oxidation to Peptide Aldehyde purification1->oxidation purification2 HPLC Purification of Final Inhibitor oxidation->purification2 characterization Characterization (Mass Spec, NMR) purification2->characterization assay Enzyme Inhibition Assay (Caspase Activity) characterization->assay data_analysis Data Analysis (IC50, Ki Determination) assay->data_analysis end End: Structure-Activity Relationship (SAR) Analysis data_analysis->end

Figure 2: General experimental workflow for the synthesis and evaluation of a caspase inhibitor.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex peptidomimetic enzyme inhibitors. The protocols and data presented here demonstrate a clear pathway for the design, synthesis, and evaluation of a Dap-containing caspase inhibitor. By leveraging the unique chemical properties of 3-Amino-L-alanine, researchers can develop novel and potent modulators of key biological pathways, paving the way for new therapeutic interventions.

References

Application Notes and Protocols for the Analytical Characterization of Peptides Containing 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-canonical amino acids, such as 3-Amino-L-alanine hydrochloride ((S)-2,3-diaminopropanoic acid hydrochloride), into peptide sequences is a key strategy for developing novel therapeutics with enhanced stability, modified structural properties, and unique functionalities.[1][2] 3-Amino-L-alanine, with its additional primary amine in the side chain, can significantly alter a peptide's charge, polarity, and potential for further chemical modification. This structural uniqueness necessitates a comprehensive and robust analytical characterization strategy to ensure identity, purity, structure, and quantity.

This document provides detailed application notes and experimental protocols for the essential analytical methods required to fully characterize peptides containing 3-Amino-L-alanine. The techniques covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of synthetic peptides.[3] It separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or isomers. The presence of the polar 3-Amino-L-alanine residue may decrease the peptide's overall hydrophobicity, potentially leading to earlier elution times compared to analogous peptides with non-polar residues. Method development should focus on optimizing the mobile phase composition and gradient to achieve adequate resolution.[4] A well-developed HPLC method is critical for both qualitative purity checks and quantitative analysis.

Experimental Protocol: RP-HPLC Purity Analysis
  • System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and a gradient pump.

  • Column: Employ a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size) as a starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Degas both mobile phases thoroughly before use.[5]

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (for the peptide backbone).[5]

    • Column Temperature: 30-40°C to improve peak shape.

    • Injection Volume: 10-20 µL.

    • Gradient: A shallow gradient is recommended for peptides.[4] Start with a low percentage of Mobile Phase B and increase it by approximately 1% per minute. A typical screening gradient is:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 45% B (linear ramp)

      • 45-50 min: 45% to 95% B (wash step)

      • 50-55 min: 95% B (hold)

      • 55-56 min: 95% to 5% B (return to initial)

      • 56-65 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 3.5-5 µm, 100-120 ÅGeneral-purpose column for peptide separation.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape and solubilize the peptide.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting the peptide.
Gradient Slope 0.5 - 1.5% B per minuteA shallow gradient provides better resolution for complex peptide mixtures.[4]
Flow Rate 1.0 mL/min (for 4.6 mm ID)Standard flow rate for analytical columns.
Temperature 30-40 °CElevated temperature can reduce viscosity and improve peak symmetry.
Detection Wavelength 214-220 nmStrong absorbance by the peptide amide bonds.

Mass Spectrometry (MS) for Identity and Sequence Confirmation

Application Note: Mass spectrometry is an indispensable tool for confirming the molecular weight (identity) and primary sequence of a peptide.[3] Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) provides accurate mass measurements of the intact peptide. For peptides containing 3-Amino-L-alanine, the expected mass will be higher than an alanine-containing counterpart due to the extra nitrogen atom (C3H8N2O2 vs. C3H7NO2). Tandem mass spectrometry (MS/MS) is used to fragment the peptide, and the resulting fragment ions (b- and y-ions) are analyzed to verify the amino acid sequence and pinpoint the location of the 3-Amino-L-alanine residue.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation: Couple the HPLC system described above to an ESI-MS/MS instrument.

  • LC Separation: Use the same column and mobile phases as in the HPLC purity protocol, but replace TFA with 0.1% formic acid (FA) as it is more compatible with mass spectrometry.

  • MS Data Acquisition:

    • Ionization Mode: Positive ESI mode.

    • Full Scan (MS1): Acquire spectra over an m/z range that includes the expected charge states of the peptide (e.g., m/z 400-2000).

    • Tandem MS (MS2): Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis:

    • Identity Confirmation: Deconvolute the MS1 spectrum to determine the monoisotopic mass of the peptide. Compare this experimental mass with the theoretical mass calculated for the peptide sequence containing 3-Amino-L-alanine.

    • Sequence Verification: Analyze the MS/MS spectra. The mass difference between adjacent b- or y-ions should correspond to the mass of an amino acid residue in the sequence. The specific mass of the 3-Amino-L-alanine residue (102.058 Da) will confirm its position.

Data Presentation: Mass Spectrometry Data
ParameterExpected ResultPurpose
Theoretical Mass Calculated based on peptide sequenceReference value for identity confirmation.
Experimental Mass Measured from MS1 spectrumMust match theoretical mass within a specified tolerance (e.g., < 5 ppm).
Charge State Envelope Series of peaks (e.g., [M+2H]²⁺, [M+3H]³⁺)Confirms the presence of the intact peptide ion.
MS/MS Fragmentation Series of b- and y-ionsConfirms the amino acid sequence and location of 3-Amino-L-alanine.[6]
Residue Mass (3-Amino-L-alanine) 102.058 DaMass difference between fragment ions flanking the modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution under near-physiological conditions.[7][8] For a peptide containing 3-Amino-L-alanine, NMR can confirm the residue's incorporation, assess its impact on the local and global peptide conformation, and provide insights into its dynamics. A standard suite of 2D NMR experiments (TOCSY, NOESY, HSQC) is required for resonance assignment and structure calculation.[9]

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., 90% H₂O / 10% D₂O or 100% D₂O) to a final concentration of 0.5-2 mM. Adjust pH to the desired value (e.g., pH 5.0).

  • NMR Experiments: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

    • 1D ¹H: A preliminary spectrum to check sample purity, concentration, and overall signal dispersion, which indicates how well-folded the peptide is.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that belong to the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing the distance restraints crucial for 3D structure calculation.[7]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign the ¹H resonances to their specific positions in the peptide sequence.

    • Structural Calculation: Use the distance restraints derived from NOESY peak volumes to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.

Data Presentation: Key NMR Observables
ExperimentInformation ObtainedRelevance for 3-Amino-L-alanine Peptide
1D ¹H Overall fold and purityGood signal dispersion suggests a stable structure.
2D TOCSY Intra-residue proton correlationsIdentifies the unique spin system of the 3-Amino-L-alanine residue.
2D NOESY Inter-proton distances (< 5 Å)Defines the 3D fold and the orientation of the 3-Amino-L-alanine side chain.[9]
¹H-¹³C HSQC ¹H-¹³C one-bond correlationsConfirms assignments and provides chemical shifts indicative of secondary structure.
Chemical Shifts Local electronic environmentDeviations from random coil values indicate secondary structure formation.

Amino Acid Analysis (AAA) for Composition and Quantification

Application Note: Amino Acid Analysis is the gold standard for confirming the amino acid composition of a peptide and for determining its absolute quantity, often reported as Net Peptide Content (NPC).[10] The analysis involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[11] It is essential to verify that 3-Amino-L-alanine is recovered efficiently under standard acid hydrolysis conditions (6M HCl, 110°C, 24h) and to have a certified standard of 3-Amino-L-alanine for accurate quantification.

Experimental Protocol: Quantitative AAA
  • Hydrolysis:

    • Place a precisely weighed amount of the peptide (approx. 100-500 µg) into a hydrolysis tube.

    • Add 6M HCl containing 1% phenol (to protect tyrosine, if present).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[12]

    • Note: A time-course hydrolysis (e.g., 24, 48, 72h) may be necessary to assess the stability and recovery of 3-Amino-L-alanine.

  • Derivatization: After hydrolysis, dry the sample completely to remove the acid. Reconstitute the amino acid mixture and derivatize using a standard kit (e.g., Waters AccQ-Tag™) to attach a fluorescent tag, which enhances detection sensitivity.[10]

  • UPLC Analysis:

    • Separate the derivatized amino acids on a C18 column using a dedicated UPLC system.

    • Use a gradient optimized for the separation of the derivatized amino acids.

    • Detect the amino acids using a fluorescence detector.

  • Quantification:

    • Run a certified amino acid standard mixture, including a known concentration of 3-Amino-L-alanine, under the same conditions.

    • Create a calibration curve for each amino acid.

    • Calculate the molar amount of each amino acid in the hydrolyzed sample by comparing its peak area to the calibration curve.

    • Confirm the correct molar ratios of the amino acids relative to the expected sequence.

    • Calculate the Net Peptide Content by comparing the measured peptide amount to the initial gross weight of the sample.

Data Presentation: Amino Acid Analysis Results
Amino AcidExpected RatioObserved RatioRecovery (%)
3-Amino-L-alanine1.0ValueValue
AspValueValueValue
GluValueValueValue
GlyValueValueValue
AlaValueValueValue
...etc..........
Net Peptide Content N/AXX.X% N/A

Visualizations: Workflows and Logic Diagrams

G1 cluster_synthesis Peptide Synthesis & Purification start Crude Synthetic Peptide (with 3-Amino-L-alanine) purify Preparative RP-HPLC start->purify lyophilize Lyophilization purify->lyophilize final_product Purified Peptide Powder lyophilize->final_product hplc Purity Check (Analytical RP-HPLC) final_product->hplc ms Identity & Sequence (LC-MS/MS) final_product->ms aaa Composition & Quantity (AAA) final_product->aaa nmr 3D Structure (NMR Spectroscopy) final_product->nmr report1 report1 hplc->report1 Purity > 95%? report2 report2 ms->report2 Correct Mass & Sequence? report3 report3 aaa->report3 Correct Composition? report4 report4 nmr->report4 Structure Determined?

Caption: Overall workflow for peptide synthesis, purification, and characterization.

G2 input Purified Peptide Sample lc UPLC Separation (0.1% Formic Acid Gradient) input->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Full Scan (Determine m/z of charge states) esi->ms1 dda Data-Dependent Acquisition (Select Precursor Ions) ms1->dda decon Deconvolution (Determine Molecular Weight) ms1->decon cid Fragmentation (CID/HCD) dda->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 seq MS/MS Analysis (Confirm Sequence) ms2->seq

Caption: Detailed workflow for peptide identity and sequence analysis by LC-MS/MS.

G3 cluster_info cluster_tech peptide Peptide with 3-Amino-L-alanine hplc RP-HPLC peptide->hplc ms Mass Spectrometry peptide->ms nmr NMR Spectroscopy peptide->nmr aaa Amino Acid Analysis peptide->aaa purity Purity identity Identity (Mass) sequence Primary Structure composition Composition quantity Quantity (NPC) structure 3D Structure hplc->purity ms->identity ms->sequence nmr->structure aaa->composition aaa->quantity

Caption: Logical relationship between analytical techniques and the data obtained.

References

Application Notes and Protocols for the Purification of Peptides Containing 3-Amino-L-alanine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic peptides is a critical step in drug development and various research applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving high-purity peptides.[1] However, peptides incorporating modified or unnatural amino acids, such as 3-Amino-L-alanine hydrochloride, can present unique purification challenges. The presence of the additional amino group in 3-Amino-L-alanine significantly increases the polarity and basicity of the peptide, leading to poor retention and peak shape in traditional reversed-phase HPLC (RP-HPLC) methods.[2]

This document provides detailed application notes and protocols for the successful purification of peptides containing this compound. Two primary strategies will be discussed: Reversed-Phase HPLC with Ion-Pairing Agents and Hydrophilic Interaction Chromatography (HILIC) . These methods are designed to address the challenges associated with the purification of such polar and basic peptides.

Challenges in Purifying Peptides with 3-Amino-L-alanine

Peptides incorporating 3-Amino-L-alanine are characterized by increased polarity due to the additional free amino group. This characteristic leads to several challenges in standard RP-HPLC:

  • Poor Retention: The high polarity of the peptide results in weak interaction with the hydrophobic stationary phase (e.g., C18), causing the peptide to elute in or near the void volume.[3]

  • Peak Tailing: The basic nature of the additional amino group can lead to strong interactions with residual silanol groups on the silica-based stationary phase, resulting in broad and tailing peaks.[4]

  • Co-elution with Impurities: The lack of retention makes it difficult to separate the target peptide from polar impurities generated during solid-phase peptide synthesis (SPPS).

To overcome these challenges, chromatographic conditions must be optimized to enhance the retention and improve the peak shape of the target peptide.

Method 1: Reversed-Phase HPLC with Ion-Pairing Agents

This method utilizes an ion-pairing agent, such as trifluoroacetic acid (TFA), which is a common mobile phase additive in peptide purification.[5] The ion-pairing agent forms a neutral complex with the charged amino groups of the peptide, increasing its hydrophobicity and promoting retention on the reversed-phase column.[6]

Experimental Protocol

1. Materials and Reagents:

  • Crude peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the crude peptide in Mobile Phase A to a concentration of 1-5 mg/mL.

  • If solubility is an issue, a small amount of acetonitrile (not exceeding the initial gradient percentage) or dimethyl sulfoxide (DMSO) can be used to aid dissolution, followed by dilution with Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Parameters:

  • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Column Temperature: 30 °C (can be optimized between 25-40 °C to improve peak shape)

  • Injection Volume: 20-100 µL (dependent on column dimensions and sample concentration)

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 35% B (linear gradient)

    • 45-50 min: 35% to 95% B (wash)

    • 50-55 min: 95% B (wash)

    • 55-60 min: 95% to 5% B (re-equilibration)

    • 60-70 min: 5% B (re-equilibration)

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the target peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions with the desired purity (>95% or >98%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a TFA salt.

Data Presentation

The following table presents hypothetical data for the purification of a model peptide, Ac-Lys-Gly-(3-Amino-L-alanine)-Ala-NH2, using the described RP-HPLC method.

ParameterValue
Peptide Sequence Ac-Lys-Gly-(3-Amino-L-alanine)-Ala-NH2
Crude Purity ~65%
Retention Time 18.5 min
Collected Fractions 17-20 min
Purity after 1st Pass >95%
Overall Yield 35%

Method 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8][9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. A water-enriched layer is formed on the surface of the stationary phase, and analyte retention is based on partitioning between this layer and the bulk mobile phase.

Experimental Protocol

1. Materials and Reagents:

  • Crude peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Ammonium formate or ammonium acetate, LC-MS grade

  • Formic acid or acetic acid, LC-MS grade

  • HILIC column (e.g., amide-based, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)[3][10]

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium formate, pH 3.0 in 90:10 (v/v) acetonitrile:water.

  • Mobile Phase B: 10 mM Ammonium formate, pH 3.0 in 50:50 (v/v) acetonitrile:water.

  • Degas both mobile phases by sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the crude peptide in a solvent mixture that is similar to the initial mobile phase composition (e.g., 90% acetonitrile, 10% water with buffer) to a concentration of 1-5 mg/mL.

  • Ensure the sample solvent is not significantly more aqueous than the initial mobile phase to avoid peak distortion.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Parameters:

  • Column: Amide-HILIC, 5 µm, 100 Å, 4.6 x 250 mm

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10-50 µL

  • Gradient Program:

    • 0-5 min: 0% B

    • 5-45 min: 0% to 50% B (linear gradient)

    • 45-50 min: 50% to 100% B (wash)

    • 50-55 min: 100% B (wash)

    • 55-60 min: 100% to 0% B (re-equilibration)

    • 60-70 min: 0% B (re-equilibration)

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the target peptide peak.

  • Analyze the purity of the collected fractions by analytical HILIC or a suitable analytical RP-HPLC method.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to obtain the purified peptide as a formate or acetate salt.

Data Presentation

The following table presents hypothetical data for the purification of the same model peptide, Ac-Lys-Gly-(3-Amino-L-alanine)-Ala-NH2, using the described HILIC method.

ParameterValue
Peptide Sequence Ac-Lys-Gly-(3-Amino-L-alanine)-Ala-NH2
Crude Purity ~65%
Retention Time 22.1 min
Collected Fractions 21-24 min
Purity after 1st Pass >98%
Overall Yield 40%

Visualizations

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification sp Crude Peptide dissolve Dissolve in Mobile Phase A sp->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc mpA Mobile Phase A (0.1% TFA in H2O) mpB Mobile Phase B (0.1% TFA in ACN) gradient Gradient Elution (5-35% B) hplc->gradient detect UV Detection (214 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize final_product Purified Peptide (TFA Salt) lyophilize->final_product

Figure 1. RP-HPLC Workflow

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC Purification cluster_post Post-Purification sp Crude Peptide dissolve Dissolve in Initial Mobile Phase sp->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System (Amide Column) filter->hplc mpA Mobile Phase A (90% ACN, 10mM AF) mpB Mobile Phase B (50% ACN, 10mM AF) gradient Gradient Elution (Increasing Aqueous) hplc->gradient detect UV Detection (214 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize final_product Purified Peptide (Formate Salt) lyophilize->final_product

Figure 2. HILIC Workflow

Conclusion

The purification of peptides containing the polar, basic amino acid this compound requires specialized HPLC strategies to overcome challenges of poor retention and peak shape. Both Reversed-Phase HPLC with ion-pairing agents and Hydrophilic Interaction Chromatography offer viable solutions. The choice between these methods will depend on the specific characteristics of the peptide, the nature of the impurities, and the desired final salt form of the product. For peptides that are extremely polar and show little to no retention even with ion-pairing agents, HILIC is often the more effective approach. Careful method development and optimization are crucial for achieving high purity and yield.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Amino-L-alanine Hydrochloride-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating non-canonical amino acids are of significant interest in drug development and chemical biology due to their potential for enhanced proteolytic stability, conformational constraint, and novel functionalities. 3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (L-Dap), is a versatile building block used in the synthesis of modified peptides. The presence of a primary amine on its side chain offers a site for conjugation, cyclization, or modulation of peptide properties. Accurate and comprehensive analysis of these peptides by mass spectrometry is critical for identity confirmation, purity assessment, and quantitative studies.

These application notes provide detailed protocols for the analysis of peptides containing 3-Amino-L-alanine by liquid chromatography-tandem mass spectrometry (LC-MS/MS), covering qualitative and quantitative workflows.

Application Note 1: Qualitative Analysis and Sequence Confirmation

The primary objective of qualitative analysis is to confirm the molecular weight and amino acid sequence of the synthesized L-Dap-containing peptide. High-resolution mass spectrometry is essential for unambiguous molecular formula determination.

Key Considerations:

  • Fragmentation Behavior: Peptides containing L-Dap may exhibit characteristic fragmentation patterns in collision-induced dissociation (CID). The presence of the side-chain amino group can influence fragmentation pathways. A key diagnostic feature can be the neutral loss of the side chain.

  • Ionization: Electrospray ionization (ESI) is the preferred method for peptide analysis due to its soft ionization nature, which typically produces intact protonated molecular ions ([M+nH]n+).

Expected Fragmentation Pattern

In addition to the canonical b- and y-type fragment ions resulting from cleavage of the peptide backbone amide bonds, peptides containing L-Dap can exhibit a characteristic neutral loss from the side chain. This is a crucial piece of information for confirming the presence and location of the L-Dap residue.

G cluster_peptide Peptide Precursor Ion cluster_cid Collision-Induced Dissociation (CID) cluster_fragments Fragment Ions P [...-NH-CH(CH2NH2)-CO-...]n+ CID CID P->CID Isolation b_ion b-ions (N-terminal fragments) CID->b_ion Fragmentation y_ion y-ions (C-terminal fragments) CID->y_ion neutral_loss Precursor with Neutral Loss of Side Chain (e.g., -CH2NH2) CID->neutral_loss Characteristic Fragmentation

Application Note 2: Quantitative Analysis using Stable Isotope Labeling

For quantitative studies, such as pharmacokinetic analysis or differential expression profiling, stable isotope-labeled internal standards are employed. A common and effective method is reductive dimethylation, which labels the N-terminus and the ε-amino group of lysine residues. The side-chain amino group of L-Dap will also be labeled in this process, providing a means for robust quantification.[1]

Reductive Dimethylation Labeling Scheme:

  • Light Label: Formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN)

  • Heavy Label: Deuterated formaldehyde (CD₂O) and sodium cyanoborohydride (NaBH₃CN) or deuterated sodium cyanoborohydride (NaBD₃CN)

This labeling strategy results in a predictable mass shift between the light and heavy labeled peptides, allowing for accurate relative quantification from the MS1 spectra.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the basic steps for preparing a synthetic L-Dap-containing peptide for mass spectrometry analysis.

  • Peptide Solubilization:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in 1 mL of an appropriate solvent to create a 1 mg/mL stock solution. A common starting solvent is 0.1% formic acid in water. For hydrophobic peptides, up to 50% acetonitrile can be used.

    • Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 10-50 µM using a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the analysis of L-Dap-containing peptides using a reversed-phase LC system coupled to a high-resolution mass spectrometer.

Instrumentation and Materials:

  • LC System: UPLC or UHPLC system

  • Mass Spectrometer: ESI-Q-TOF or ESI-Orbitrap

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

LC Method:

ParameterValue
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5-65% B over 20 min

MS Method:

ParameterValue
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Scan Range (MS1) 200-2000 m/z
MS1 Resolution > 60,000
MS/MS Activation CID
Collision Energy Stepped (e.g., 20, 30, 40 eV)
Data Acquisition Data-Dependent Acquisition (TopN=5)
Protocol 3: Quantitative Analysis by Reductive Dimethylation

This protocol describes the labeling of a peptide sample and a stable isotope-labeled internal standard for relative quantification.[1][2]

  • Sample Preparation:

    • Aliquot equal amounts of the "light" sample and the "heavy" (stable isotope-labeled) internal standard into separate microcentrifuge tubes.

    • Lyophilize the samples to dryness.

  • Labeling Reaction:

    • Reconstitute each sample in 100 µL of 100 mM triethylammonium bicarbonate buffer (pH 8.5).

    • To the "light" sample, add 4 µL of 4% (v/v) aqueous formaldehyde.

    • To the "heavy" sample, add 4 µL of 4% (v/v) aqueous deuterated formaldehyde.

    • Vortex briefly and incubate for 5 minutes at room temperature.

    • Add 4 µL of freshly prepared 0.6 M sodium cyanoborohydride to each tube.

    • Vortex and incubate for 1 hour at room temperature.

    • Quench the reaction by adding 16 µL of 1% (v/v) ammonia.

    • Add 8 µL of formic acid to acidify the samples.

  • Sample Cleanup and Analysis:

    • Combine the "light" and "heavy" labeled samples.

    • Desalt the combined sample using a C18 StageTip or ZipTip.

    • Analyze the sample by LC-MS/MS as described in Protocol 2.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Example Quantitative Analysis of a Model L-Dap Peptide

Peptide SequenceConditionLight Peak AreaHeavy Peak AreaRatio (Light/Heavy)
Ac-G(Dap)VAD-NH₂Control1.25E+071.28E+070.98
Ac-G(Dap)VAD-NH₂Treatment X2.52E+071.26E+072.00
Ac-G(Dap)VAD-NH₂Treatment Y6.10E+061.25E+070.49

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the experimental process from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis peptide L-Dap Peptide Synthesis and Purification solubilize Solubilization and Dilution peptide->solubilize quant_labeling Quantitative Labeling (Optional) solubilize->quant_labeling cleanup Desalting (C18 Cleanup) solubilize->cleanup quant_labeling->cleanup lc Reversed-Phase LC Separation cleanup->lc ms High-Resolution MS1 Scan lc->ms msms Data-Dependent MS/MS (CID) ms->msms quant Quantitative Analysis: Peak Area Integration, Ratio Calculation ms->quant qual Qualitative Analysis: Sequence Confirmation, Fragmentation Analysis msms->qual

References

Application Notes and Protocols: 3-Amino-L-alanine Hydrochloride as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-L-alanine hydrochloride, a non-proteinogenic amino acid, serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds.[1][2] Its vicinal diamine functionality makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent motifs in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of pyrazine derivatives from this compound, a class of heterocyclic compounds with significant therapeutic potential.

The primary synthetic strategy involves the condensation of the 1,2-diamine system of 3-Amino-L-alanine with a 1,2-dicarbonyl compound, leading to the formation of a dihydropyrazine intermediate, which can be subsequently oxidized to the aromatic pyrazine.[3] This approach offers a straightforward route to pyrazine-2-carboxylic acid, a valuable intermediate for further functionalization in drug discovery programs.

Application: Synthesis of Pyrazine-2-carboxylic Acid

The reaction of this compound (also referred to as α,β-diaminopropionic acid hydrochloride) with glyoxal in an alkaline medium provides a direct route to pyrazinoic acid (pyrazine-2-carboxylic acid). This method is notable for its use of readily available starting materials and a simple two-step, one-pot procedure.[3]

General Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 3-Amino-L-alanine hydrochloride C 1. Alkaline medium (e.g., NaOH) in a lower alkanol (e.g., Methanol) 2. Oxidation (Air) A->C B Glyoxal B->C D Pyrazine-2-carboxylic Acid (Pyrazinoic Acid) C->D E Sodium Chloride C->E F Water C->F

Caption: General reaction scheme for the synthesis of Pyrazinoic Acid.

Experimental Protocols

The following protocols are based on the methodology described in US Patent 3,350,399 for the synthesis of pyrazinoic acid.[3] Researchers should adapt and optimize these protocols based on their specific laboratory conditions and safety procedures.

Protocol 1: Synthesis of Pyrazinoic Acid from this compound

Materials:

  • This compound

  • 40% aqueous glyoxal solution

  • Sodium hydroxide

  • Methanol

  • Concentrated hydrochloric acid

  • Activated carbon

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, mechanical stirrer)

  • Heating mantle

  • pH meter or pH indicator strips

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide (e.g., 20 g) in methanol (e.g., 250 ml).

  • Addition of Reactants: To the stirred alkaline methanol solution, add this compound (e.g., 0.1 mol, 14.06 g).

  • Condensation: Heat the mixture to reflux. Slowly add a 40% aqueous solution of glyoxal (e.g., 0.11 mol) to the refluxing mixture over a period of 30 minutes.

  • Oxidation: After the addition of glyoxal is complete, continue to reflux the reaction mixture while bubbling a stream of air through it for approximately 4 hours to facilitate the oxidation of the dihydropyrazine intermediate to the pyrazine.

  • Work-up:

    • After the oxidation is complete, cool the reaction mixture.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Dissolve the crude solid in water.

  • Purification:

    • Treat the aqueous solution with activated carbon to decolorize it.

    • Filter the solution to remove the activated carbon.

    • Acidify the filtrate to a pH of approximately 2.8 with concentrated hydrochloric acid to precipitate the pyrazinoic acid.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the precipitated pyrazinoic acid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of pyrazinoic acid based on the described protocol.[3] Please note that yields may vary depending on the specific reaction conditions and scale.

ParameterValue
Molar Ratio (3-Amino-L-alanine HCl : Glyoxal)~1 : 1.1
SolventMethanol
BaseSodium Hydroxide
OxidantAir
Reported YieldUp to 60%
Purity of ProductHigh

Experimental Workflow and Logic Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of pyrazinoic acid.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve NaOH in Methanol B Add 3-Amino-L-alanine HCl A->B C Heat to Reflux B->C D Add Glyoxal Solution C->D E Aerate (Oxidation) D->E F Cool Reaction Mixture E->F G Filter NaCl F->G H Concentrate Filtrate G->H I Dissolve in Water H->I J Decolorize with Activated Carbon I->J K Filter J->K L Acidify with HCl K->L M Precipitate Pyrazinoic Acid L->M N Filter, Wash, and Dry M->N

Caption: Step-by-step workflow for pyrazinoic acid synthesis.

Logical Relationship of Reaction Steps

The following diagram outlines the logical progression and rationale behind the key stages of the synthesis.

G A Step 1: Condensation Reactants: 3-Amino-L-alanine HCl + Glyoxal Conditions: Alkaline Methanol, Reflux Product: Dihydropyrazinoic Acid Intermediate B Step 2: Oxidation Reactant: Dihydropyrazinoic Acid Conditions: Air, Reflux Product: Pyrazinoic Acid A->B Intermediate Formation C Step 3: Isolation & Purification Process: Filtration, Concentration, Precipitation Goal: Isolate Pure Pyrazinoic Acid B->C Final Product Formation

Caption: Logical flow of the pyrazinoic acid synthesis.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of pyrazine-based heterocyclic compounds. The protocol detailed above for the synthesis of pyrazinoic acid demonstrates a practical application of this precursor, providing a foundation for researchers in medicinal chemistry and drug development to generate diverse pyrazine derivatives for further investigation. The straightforward nature of the condensation reaction with 1,2-dicarbonyls suggests that this methodology can be extended to other dicarbonyl compounds to create a library of substituted pyrazines.

References

Application Notes and Protocols for the Derivatization of 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-L-alanine hydrochloride, also known as L-α,β-diaminopropionic acid hydrochloride, is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of peptides and other complex molecules in pharmaceutical and biotechnological research. Accurate quantification and characterization of this compound often require derivatization to enhance its detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC). This document provides detailed protocols for the derivatization of this compound using two widely employed reagents: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and o-phthalaldehyde (OPA).

The choice of derivatization reagent depends on the analytical requirements, such as the desired sensitivity, selectivity, and the available detection methods (UV or fluorescence). Both Fmoc-Cl and OPA react with the primary amino groups of 3-Amino-L-alanine to yield highly detectable derivatives. Due to the presence of two primary amino groups in 3-Amino-L-alanine, the potential for mono- and di-derivatization should be considered during method development and validation.

Derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Fmoc-Cl reacts with primary and secondary amines to form stable derivatives that are highly active under UV and fluorescence detection.[1][2][3][4][5] This method is robust and the resulting derivatives are stable for extended periods, allowing for automated analysis of multiple samples.[2][5]

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl) for sample dissolution

  • Reagent for quenching the reaction (e.g., 1-aminoadamantane)

2. Equipment

  • HPLC system with a fluorescence or UV detector

  • Analytical balance

  • Vortex mixer

  • pH meter

  • Micropipettes

  • Autosampler vials

3. Reagent Preparation

  • Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in deionized water, adjust the pH to 9.0 with a concentrated sodium hydroxide solution, and bring to the final volume.

  • Fmoc-Cl Solution (15 mM): Dissolve an appropriate amount of Fmoc-Cl in acetonitrile. This solution should be prepared fresh daily.

  • Sample Solution: Accurately weigh and dissolve this compound in 0.1 M HCl to a known concentration.

4. Derivatization Procedure

  • To an autosampler vial, add 100 µL of the this compound standard or sample solution.

  • Add 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of the 15 mM Fmoc-Cl solution in acetonitrile.

  • Vortex the mixture immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • To stop the reaction, add 100 µL of a quenching reagent like 1-aminoadamantane solution to react with the excess Fmoc-Cl.

  • Vortex the mixture for another 30 seconds.

  • The sample is now ready for HPLC analysis.

Note: Due to the presence of two primary amino groups in 3-Amino-L-alanine, both mono- and di-Fmoc derivatives may be formed. Chromatographic conditions should be optimized to separate these potential products. The ratio of mono- to di-substituted products can be influenced by the molar ratio of Fmoc-Cl to the amino acid.

HPLC Analysis of Fmoc-Derivatized 3-Amino-L-alanine
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Optimize for separation of mono- and di-derivatives. A typical gradient would be a linear increase in Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Fluorescence: Excitation at 265 nm, Emission at 315 nm. UV: 265 nm
Injection Volume 10 µL

Workflow for Fmoc-Cl Derivatization

Fmoc_Derivatization_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Prep Sample/Standard Solution Mix Mix Sample, Buffer & Fmoc-Cl Sample_Prep->Mix Reagent_Prep Fmoc-Cl & Buffer Preparation Reagent_Prep->Mix React React at RT (10 min) Mix->React Quench Quench Reaction React->Quench HPLC HPLC Analysis (UV/Fluorescence) Quench->HPLC

Caption: Workflow for the derivatization of 3-Amino-L-alanine with Fmoc-Cl.

Derivatization with o-phthalaldehyde (OPA)

OPA is a highly sensitive reagent that reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives.[2][6][7][8][9][10] The reaction is fast, often completed in under a minute, making it suitable for automated pre-column derivatization.[9] However, the resulting derivatives can be less stable than Fmoc derivatives.[6]

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • o-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol (2-ME)

  • Borate buffer (0.1 M, pH 10.2)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl) for sample dissolution

2. Equipment

  • HPLC system with a fluorescence detector

  • Analytical balance

  • Vortex mixer

  • pH meter

  • Micropipettes

  • Autosampler vials

3. Reagent Preparation

  • Borate Buffer (0.1 M, pH 10.2): Dissolve an appropriate amount of boric acid in deionized water, adjust the pH to 10.2 with a concentrated sodium hydroxide solution, and bring to the final volume.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.

  • Sample Solution: Accurately weigh and dissolve this compound in 0.1 M HCl to a known concentration.

4. Derivatization Procedure

  • In an autosampler vial, combine 50 µL of the this compound standard or sample solution with 50 µL of the OPA derivatization reagent.

  • Mix thoroughly by aspirating and dispensing the mixture three times with the autosampler syringe or by brief vortexing.

  • Allow the reaction to proceed for 1 minute at room temperature.

  • Inject the sample immediately into the HPLC system.

Note: As 3-Amino-L-alanine contains two primary amino groups, it has the potential to form more than one OPA derivative.[6] The reaction conditions, especially the molar ratio of OPA to the amino acid, should be carefully controlled and the chromatographic method optimized to resolve any potential products.

HPLC Analysis of OPA-Derivatized 3-Amino-L-alanine
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient Optimize for separation of OPA derivatives. A typical gradient would be a linear increase in Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Fluorescence: Excitation at 340 nm, Emission at 450 nm
Injection Volume 10 µL

Workflow for OPA Derivatization

OPA_Derivatization_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Prep Sample/Standard Solution Mix Mix Sample & OPA Reagent Sample_Prep->Mix Reagent_Prep OPA Reagent Preparation Reagent_Prep->Mix React React at RT (1 min) Mix->React HPLC Immediate HPLC Analysis (Fluorescence) React->HPLC

Caption: Workflow for the derivatization of 3-Amino-L-alanine with OPA.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of amino acids using Fmoc-Cl and OPA derivatization with HPLC. These values should be considered as a starting point, and method validation should be performed for the specific analysis of this compound.

ParameterFmoc-Cl DerivatizationOPA Derivatization
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 1-10 pmol50-500 fmol
Limit of Quantitation (LOQ) 5-25 pmol1-10 pmol
Derivative Stability Stable for > 48 hours at 4°C[2]Less stable, requires prompt analysis[6][9]
Reaction Time 10-40 minutes[2]< 1 minute[9]
Detection Wavelength Ex: 265 nm, Em: 315 nm (Fluorescence); 265 nm (UV)Ex: 340 nm, Em: 450 nm (Fluorescence)

Logical Relationship of Derivatization Choice

Derivatization_Choice Start Need to Analyze 3-Amino-L-alanine HCl High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Automated_Analysis Automated/High-Throughput Analysis? High_Sensitivity->Automated_Analysis No OPA_Protocol Use OPA Derivatization Protocol High_Sensitivity->OPA_Protocol Yes Stability_Needed Long-Term Derivative Stability Needed? Automated_Analysis->Stability_Needed No Automated_Analysis->OPA_Protocol Yes Stability_Needed->OPA_Protocol No Fmoc_Protocol Use Fmoc-Cl Derivatization Protocol Stability_Needed->Fmoc_Protocol Yes

Caption: Decision tree for selecting a derivatization protocol.

Conclusion

Both Fmoc-Cl and OPA derivatization methods offer sensitive and reliable means for the quantification of this compound by HPLC. The choice between the two protocols depends on the specific requirements of the analysis, such as the need for high sensitivity, automation, and the stability of the derivatized samples. Given that 3-Amino-L-alanine is a diamino acid, careful optimization of the derivatization and chromatographic conditions is essential to ensure accurate and reproducible results. It is recommended to perform method validation, including specificity, linearity, accuracy, and precision, for the chosen protocol in the context of the specific sample matrix.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peptide Aggregation with Non-Standard Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of modified amino acids, with a focus on L-2,3-diaminopropionic acid (Dap), a parent compound of 3-Amino-L-alanine, in peptide synthesis and its relation to peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Can 3-Amino-L-alanine hydrochloride or its parent compound, L-2,3-diaminopropionic acid (Dap), be used to prevent peptide aggregation during synthesis?

A1: Currently, there is no direct scientific literature supporting the use of this compound or L-2,3-diaminopropionic acid (Dap) as a general strategy to prevent or overcome on-resin peptide aggregation during solid-phase peptide synthesis (SPPS). While non-standard amino acids are explored for designing peptides that can inhibit aggregation of specific target proteins, Dap's primary role in peptide synthesis is not as an aggregation disruptor.[1] Its main application is to introduce a primary amine on the peptide side chain, which serves as a chemical handle for various post-synthesis modifications.[2]

Q2: What is the primary application of L-2,3-diaminopropionic acid (Dap) in peptide synthesis?

A2: L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid utilized to introduce a side-chain primary amine. This functional group is valuable for a range of peptide modifications, including:

  • Cyclization: Forming lactam bridges to create cyclic peptides with enhanced stability and conformational rigidity.[3]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.

  • Lipidation: Adding lipid moieties to enhance membrane permeability.

  • Labeling: Conjugating fluorescent dyes, biotin, or other tags for detection and assays.

  • Drug Conjugation: Attaching cytotoxic payloads or other therapeutic agents.[2]

  • pH-Sensitivity: When incorporated into peptides, the pKa of Dap's β-amino group is lowered, making the peptide's charge and conformation sensitive to pH changes, a property useful in designing vectors for drug and gene delivery.[4][5]

Q3: What are the main challenges when incorporating L-2,3-diaminopropionic acid (Dap) into a peptide sequence?

A3: The primary challenge is the need for an orthogonal protection strategy. To selectively modify the side-chain amine, it must be protected with a group that can be removed without affecting the N-terminal α-amino protecting group (e.g., Boc) or other side-chain protecting groups. A common building block is N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH).[2] Additionally, the incorporation of some protected Dap derivatives can be sterically hindered, leading to incomplete acylation. This may require extended reaction times and optimized coupling reagents.[5]

Q4: My peptide is aggregating during synthesis. If Dap is not the solution, what are the recommended strategies to overcome this?

A4: Peptide aggregation during SPPS is a common problem, often caused by intermolecular hydrogen bonding leading to the formation of β-sheet structures.[6] Several effective strategies can be employed to disrupt this process:

  • Solvent Modification: Switching to more polar, hydrogen-bond-disrupting solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can improve solvation.[7]

  • Chaotropic Salts: Adding salts like NaClO₄ or LiCl to the coupling or deprotection steps can disrupt secondary structures.[7][8]

  • Elevated Temperature & Sonication: Increasing the temperature or using sonication can provide energy to break up aggregates.[7][8]

  • Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid can physically prevent hydrogen bonding.[6][7][8]

  • Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[6][8]

  • Resin Modification: Using a resin with a lower substitution level (low-loading) or a more polar PEG-based resin can increase the distance between peptide chains, reducing intermolecular interactions.[8]

Troubleshooting Guide: Peptide Synthesis Issues

This guide addresses specific issues you might encounter during your experiments.

Problem Symptom Possible Cause Recommended Solution(s)
Incomplete Coupling of Boc-Dap(Fmoc)-OH Positive Kaiser test (blue beads) after coupling step.Steric hindrance from the protected Dap derivative.1. Recouple: Perform a second coupling with fresh reagents. 2. Extend Reaction Time: Increase the coupling time to 4 hours or overnight. 3. Optimize Reagents: Use a more potent activation chemistry, such as DIC/HOBt in a mixture of DMSO and DMF.[5]
On-Resin Aggregation Resin beads clumping, slow solvent drainage, poor deprotection and coupling efficiency.Formation of intermolecular β-sheets, especially with hydrophobic sequences.1. Chaotropic Wash: Before coupling, wash the resin with 0.8 M NaClO₄ in DMF.[8] 2. Incorporate Pseudoproline: Resynthesize the peptide, incorporating a pseudoproline dipeptide every 6-8 residues, especially before hydrophobic clusters.[8] 3. Switch Resin: Use a low-loading (0.1-0.4 mmol/g) or PEG-based resin.[8]
Poor Solubility of Cleaved Peptide Precipitate forms upon addition of cleavage cocktail or during ether precipitation.The final peptide is hydrophobic and prone to aggregation in aqueous solutions.1. Solubilization Additives: Dissolve the crude peptide in solutions containing organic modifiers (e.g., isopropanol, acetic acid) or chaotropic agents (e.g., guanidine hydrochloride).[8] 2. Direct Dissolution: Attempt to dissolve the peptide in a small amount of pure DMF or DMSO before diluting into the HPLC mobile phase.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for reagents and conditions used to mitigate peptide aggregation and incorporate Dap derivatives.

Table 1: Reagents for Overcoming Peptide Aggregation

Reagent/Method Typical Concentration/Condition Purpose Reference(s)
Chaotropic Salts (e.g., NaClO₄, LiCl)0.4 M - 0.8 M in DMFDisrupts secondary structures[8]
Pseudoproline DipeptidesInserted every 6-8 residuesIntroduces a "kink" in the backbone[8]
Low-Loading Resin0.1 - 0.4 mmol/g substitutionIncreases distance between peptide chains[8]
Hmb/Dmb Backbone ProtectionInserted every 6-7 residuesPrevents backbone hydrogen bonding[7]

Table 2: Conditions for Incorporating Protected Dap Derivatives

Step Reagent/Condition Typical Parameters Purpose Reference(s)
Coupling of Boc-Dap(Fmoc)-OH Boc-Dap(Fmoc)-OH, HBTU/HOBt, DIEA3 eq. AA, 2.9 eq. HBTU, 3 eq. HOBt, 6 eq. DIEAStandard coupling of the Dap building block[2]
Optimized Coupling for Difficult Sequences Boc-Dap(Dde)-OH, DIC/Oxyma6-fold excess in DMSO/DMFOvercoming steric hindrance for challenging couplings[5]
Selective Side-Chain Deprotection 20% Piperidine in DMF1 x 5 min, then 1 x 15 minRemoval of the Fmoc group from the Dap side chain[2]
On-Resin Cyclization (Lactam Bridge) PyBOP, DIPEA in DMF3 eq. PyBOP, 6 eq. DIPEAFormation of a cyclic peptide on the solid support[3]

Experimental Protocols & Visualizations

Protocol 1: Incorporation of Boc-Dap(Fmoc)-OH using Boc-SPPS

This protocol outlines a single cycle for incorporating the orthogonally protected Dap building block into a peptide sequence on a pre-loaded MBHA or PAM resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for another 30 minutes.[2]

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).[2]

  • Neutralization:

    • Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.

    • Wash the resin with DCM (3x) and DMF (3x).[2]

  • Kaiser Test (Optional): Confirm the presence of free primary amines (a positive test results in blue beads).

  • Coupling of Boc-Dap(Fmoc)-OH:

    • In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[2]

  • Monitoring: Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, repeat the coupling step.[2]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

cluster_workflow Boc-SPPS Cycle for Dap Incorporation start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling (Boc-Dap(Fmoc)-OH + HBTU/DIEA) neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash (DMF & DCM) end_cycle Ready for Next Cycle wash->end_cycle kaiser_test->wash Negative recouple Recouple kaiser_test->recouple Positive recouple->coupling

Boc-SPPS workflow for incorporating Boc-Dap(Fmoc)-OH.
Protocol 2: General Strategy for On-Resin Aggregation Disruption

This protocol describes a wash step with a chaotropic salt to be performed prior to a difficult coupling.

  • Fmoc Deprotection: Perform your standard Fmoc deprotection protocol and subsequent DMF washes.

  • Chaotropic Wash:

    • Wash the peptide-resin with a solution of 0.8 M NaClO₄ in DMF for 1 minute.

    • Repeat the chaotropic wash one more time.[8]

  • DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt, which can interfere with coupling reagents.[8]

  • Coupling: Proceed with your standard amino acid coupling protocol.

cluster_logic Logic for Applying Anti-Aggregation Strategies problem Is Peptide Aggregating? (e.g., poor coupling, clumping) strategy Select Anti-Aggregation Strategy problem->strategy Yes continue_synthesis Continue Synthesis problem->continue_synthesis No chaotropic Chaotropic Salt Wash strategy->chaotropic pseudoproline Incorporate Pseudoproline strategy->pseudoproline backbone_prot Use Backbone Protection (Hmb/Dmb) strategy->backbone_prot chaotropic->continue_synthesis pseudoproline->continue_synthesis backbone_prot->continue_synthesis

Decision-making workflow for addressing peptide aggregation.

References

Technical Support Center: Coupling 3-Amino-L-alanine Hydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of 3-Amino-L-alanine hydrochloride (Dap) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling 3-Amino-L-alanine (Dap) in SPPS?

The main challenge in coupling 3-Amino-L-alanine, often used as its hydrochloride salt, stems from the presence of a primary amine on its side chain. This nucleophilic side chain can lead to several complications if not properly managed:

  • Side Reactions: The unprotected side-chain amine can react with activated amino acids, leading to the formation of branched peptides.

  • Intramolecular Cyclization: The side-chain amine can react with the activated carboxyl group of the same amino acid or an adjacent one, leading to lactam formation.

  • Piperidide Adduct Formation: In orthogonal strategies where Fmoc is used as a protecting group, the piperidine used for Fmoc deprotection can react with the Dap side chain.

To mitigate these issues, it is crucial to employ an appropriate protecting group strategy for the side-chain amine.

Q2: What is the recommended protecting group strategy for 3-Amino-L-alanine in Fmoc-SPPS?

An orthogonal protection strategy is highly recommended. This involves using protecting groups for the α-amino group and the side-chain amino group that can be removed under different conditions. For Fmoc-SPPS, the most common and effective strategy is to use Fmoc-L-Dap(Boc)-OH .

In this strategy:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine is base-labile and removed at each coupling cycle with piperidine.

  • The Boc (tert-butyloxycarbonyl) group on the β-amine (side chain) is acid-labile and remains stable during the piperidine treatment. It is typically removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).

This orthogonal scheme prevents the side-chain amine from participating in unwanted reactions during peptide elongation.[1]

Q3: My coupling of Fmoc-L-Dap(Boc)-OH is incomplete. What are the possible causes and solutions?

Incomplete coupling of Fmoc-L-Dap(Boc)-OH is a common issue, often indicated by a positive Kaiser test after the coupling step. The primary causes and their solutions are outlined below:

Possible CauseRecommended Solutions
Steric Hindrance The bulky Boc protecting group on the side chain can sterically hinder the approach of the activated amino acid to the resin-bound amine.[1] - Use a more potent coupling reagent: Switch from standard carbodiimides (like DIC) to uronium/aminium salts such as HATU or HBTU , or phosphonium salts like PyBOP .[1] - Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.[1]
Peptide Aggregation The growing peptide chain can aggregate on the resin, blocking access to the N-terminal amine.
Inadequate Reagent Quality or Quantity Degradation of the amino acid or coupling reagents, or using insufficient equivalents can lead to poor coupling efficiency.
Poor Resin Swelling If the resin is not adequately swollen, the reactive sites may not be fully accessible.

Q4: What are the most common side reactions specific to the use of Dap, and how can they be minimized?

The two most significant side reactions specific to the Dap side chain are intramolecular lactam formation and piperidide adduct formation.

  • Intramolecular Lactam Formation: This occurs when the nucleophilic side-chain amine attacks an activated carboxyl group within the peptide, forming a cyclic lactam. This is more likely to occur under basic conditions. The most effective way to prevent this is by ensuring the side-chain amine is protected throughout the synthesis, for instance with a Boc group.[1]

  • Piperidide Adduct Formation: When using piperidine for Fmoc deprotection in an orthogonal strategy, the piperidine can react with the Dap side chain. Using a less nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal can mitigate this issue.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling of Fmoc-L-Dap(Boc)-OH.

Quantitative Data Summary

While extensive head-to-head comparative data for Fmoc-L-Dap(Boc)-OH is limited, the following table provides a general comparison of common coupling reagents for sterically hindered amino acids, which serves as a useful guide. HATU is generally recommended for its high efficiency and rapid reaction times with such residues.[2][3]

Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/Aminium SaltVery FastVery High (>95%)LowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[2]
HBTU/TBTU Uronium/Aminium SaltFastHighLow (with HOBt)Very efficient reagents, widely used in SPPS.
DIC/HOBt CarbodiimideModerate to FastGood to HighLowCost-effective; the urea byproduct of DIC is soluble in common solvents.
PyBOP Phosphonium SaltFastHighLowByproducts are generally non-carcinogenic.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-L-Dap(Boc)-OH using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-L-Dap(Boc)-OH.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
  • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation (Pre-activation):

  • In a separate vessel, dissolve Fmoc-L-Dap(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
  • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
  • Allow the mixture to pre-activate for 1-2 minutes.

3. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the mixture at room temperature for 1-2 hours.

4. Monitoring and Washing:

  • Perform a Kaiser test on a small sample of resin beads to check for reaction completion.
  • A negative result (yellow/colorless beads) indicates successful coupling.
  • If the Kaiser test is positive (blue/purple beads), perform a second coupling (repeat steps 2 and 3 with fresh reagents).
  • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and then with Dichloromethane (DCM) (3 times).

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This colorimetric test is used to qualitatively detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

Procedure:

  • Take a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple Beads and Solution: Positive result, indicating incomplete coupling.

  • Colorless/Yellow Beads and Solution: Negative result, indicating complete coupling.

Visualizations

orthogonal_protection Dap 3-Amino-L-alanine (Dap) alpha_amine α-Amine Dap->alpha_amine has beta_amine β-Amine (Side Chain) Dap->beta_amine has Fmoc Fmoc alpha_amine->Fmoc protected by Boc Boc beta_amine->Boc protected by Fmoc_Dap_Boc Fmoc-L-Dap(Boc)-OH Fmoc_Dap_Boc->Fmoc Fmoc_Dap_Boc->Boc Piperidine Piperidine (Base) Fmoc->Piperidine removed by TFA TFA (Acid) Boc->TFA removed by

Caption: Orthogonal protection strategy for Fmoc-L-Dap(Boc)-OH.

troubleshooting_workflow start Positive Kaiser Test (Incomplete Coupling) check_reagents Check Reagent Quality & Equivalents start->check_reagents change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) check_reagents->change_reagent Reagents OK double_couple Perform Double Coupling change_reagent->double_couple extend_time Extend Coupling Time (2-4 hours) double_couple->extend_time re_test Re-run Kaiser Test extend_time->re_test success Coupling Complete re_test->success Negative failure Consider Capping Unreacted Amines re_test->failure Positive

Caption: Troubleshooting workflow for incomplete coupling.

side_reactions cluster_lactam Intramolecular Lactam Formation cluster_piperidide Piperidide Adduct Formation peptide_chain_lactam Peptide Chain with Activated C-terminus dap_side_chain_lactam Dap Side-Chain Amine (Nucleophile) peptide_chain_lactam->dap_side_chain_lactam attacks lactam_product Cyclic Lactam (Side Product) dap_side_chain_lactam->lactam_product forms dap_side_chain_piperidide Dap Side-Chain Amine piperidine Piperidine (from Fmoc deprotection) dap_side_chain_piperidide->piperidine reacts with piperidide_adduct Piperidide Adduct (Side Product) piperidine->piperidide_adduct forms

References

Technical Support Center: Synthesis of 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-L-alanine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence with L-serine. A common approach involves a four-step sequence:

  • Protection: The amino and carboxyl groups of L-serine are protected, typically as N-Boc (tert-butyloxycarbonyl) or N-Cbz (benzyloxycarbonyl) and a methyl or ethyl ester, respectively.

  • Activation: The hydroxyl group of the protected serine is activated as a good leaving group, commonly a tosylate or mesylate.

  • Azide Substitution: The activated hydroxyl group is displaced by an azide ion (e.g., using sodium azide) via an SN2 reaction.

  • Reduction and Deprotection: The azide is reduced to a primary amine, and the protecting groups are removed to yield this compound.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include:

  • Racemization: Loss of stereochemical integrity at the α-carbon can occur, particularly during the activation and substitution steps, or if harsh deprotection conditions are used.

  • β-Elimination: Formation of the unsaturated byproduct, dehydroalanine, can occur, especially under basic conditions when the hydroxyl group is activated.

  • Diketopiperazine Formation: Intramolecular cyclization of the dipeptide intermediate can occur, leading to loss of product. This is more common in solid-phase synthesis but can also be a concern in solution-phase synthesis under certain conditions.

  • Incomplete Reactions: Incomplete conversion at any of the synthetic steps will lead to a mixture of intermediates and the final product, complicating purification.

Q3: How can I purify the final this compound product?

A3: Recrystallization is a common and effective method for purifying this compound. It is often recrystallized from water or a mixture of ethanol and water.[1][2][3]

Troubleshooting Guides

Below are troubleshooting guides for specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product
Potential Cause Troubleshooting/Optimization Strategy
Incomplete reaction in one or more steps. Monitor each reaction step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding.
β-Elimination to form dehydroalanine. Use milder bases during the activation and substitution steps. Perform the reaction at lower temperatures.
Side reactions during azide reduction. Choose a reduction method that is chemoselective for the azide group and compatible with your protecting groups. Catalytic hydrogenation (e.g., H₂/Pd-C) is often effective.[2]
Loss of product during purification. Optimize the recrystallization solvent system and conditions to maximize recovery of the pure product.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting/Optimization Strategy
Racemization leading to the D-enantiomer. Use non-racemizing conditions, such as performing reactions at lower temperatures and using sterically hindered, non-nucleophilic bases. Analyze the enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC).
Formation of dehydroalanine. This side product arises from β-elimination. Use a less-hindered base or a more reactive leaving group to favor the SN2 substitution over elimination.
Diketopiperazine formation. If synthesizing a dipeptide or longer peptide containing 3-amino-L-alanine, this can be a significant side reaction. Strategies to minimize this include using specific coupling reagents that suppress this side reaction.
Residual starting materials or intermediates. Ensure each reaction goes to completion. Optimize purification methods, such as column chromatography or recrystallization, to remove unreacted starting materials and intermediates.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound starting from N-Boc-L-serine methyl ester is outlined below.

Step 1: Tosylation of N-Boc-L-serine methyl ester

  • Dissolve N-Boc-L-serine methyl ester in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated product.

Step 2: Azide Substitution

  • Dissolve the tosylated intermediate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 - 2.0 equivalents).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido intermediate.

Step 3: Reduction of the Azide

  • Dissolve the azido intermediate in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 4: Deprotection

  • Dissolve the crude amine from the previous step in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or HCl gas in methanol).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from water/ethanol to afford this compound.[1][2][3]

Data Presentation

The following table summarizes potential side products and their characteristics, which can aid in their identification during reaction monitoring.

Side Product Molecular Weight Typical Analytical Signature (e.g., in MS) Reason for Formation
D-3-Amino-L-alanine 104.11 g/mol Same as the desired product, requires chiral analysis for differentiationRacemization at the α-carbon.
Dehydroalanine derivative Varies depending on protecting groupsMass corresponding to the loss of the elements of the leaving group and a proton.β-elimination reaction.
Diketopiperazine Varies depending on the specific dipeptideMass corresponding to the cyclized dipeptide.Intramolecular cyclization.

Visualizations

Synthesis and Side Reaction Pathways

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Side Reactions N-Protected L-Serine N-Protected L-Serine Activated Serine Activated Serine N-Protected L-Serine->Activated Serine Activation Azido Intermediate Azido Intermediate Activated Serine->Azido Intermediate Azide Substitution Dehydroalanine Derivative Dehydroalanine Derivative Activated Serine->Dehydroalanine Derivative β-Elimination Protected Diaminoalanine Protected Diaminoalanine Azido Intermediate->Protected Diaminoalanine Reduction 3-Amino-L-alanine HCl 3-Amino-L-alanine HCl Protected Diaminoalanine->3-Amino-L-alanine HCl Deprotection Diketopiperazine Diketopiperazine Protected Diaminoalanine->Diketopiperazine Intramolecular Cyclization D,L-3-Amino-alanine HCl D,L-3-Amino-alanine HCl 3-Amino-L-alanine HCl->D,L-3-Amino-alanine HCl Racemization Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion check_elimination Analyze for β-Elimination Product check_completion->check_elimination Complete action_completion Optimize reaction time/temperature/reagents check_completion->action_completion Incomplete check_reduction Verify Azide Reduction Conditions check_elimination->check_reduction Absent action_elimination Use milder base/lower temperature check_elimination->action_elimination Present check_purification Review Purification Protocol check_reduction->check_purification Efficient action_reduction Screen alternative reduction methods check_reduction->action_reduction Inefficient action_purification Optimize recrystallization solvent/conditions check_purification->action_purification Suboptimal

References

Technical Support Center: Purification of 3-Amino-L-alanine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 3-Amino-L-alanine hydrochloride and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives, offering potential causes and actionable solutions.

Recrystallization Issues

Issue 1: Low or No Crystal Formation

  • Potential Causes:

    • Incomplete saturation: The concentration of the compound in the solvent may be too low.

    • Inappropriate solvent system: The compound may be too soluble in the chosen solvent, even at low temperatures.[1]

    • Presence of impurities: Certain impurities can inhibit crystal nucleation and growth.

  • Solutions:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the target compound.

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

      • Scratching: Scratch the inner surface of the flask with a glass rod to create nucleation sites.

    • Solvent System Optimization:

      • Anti-solvent addition: Gradually add a solvent in which the compound is insoluble (an anti-solvent) to the solution to reduce its overall solubility. For highly polar compounds like this compound derivatives, acetone or isopropanol can be effective anti-solvents when the primary solvent is water or ethanol.

      • Solvent screening: Experiment with different solvent mixtures to find the optimal system for crystallization.

Issue 2: Oiling Out (Formation of a liquid phase instead of solid crystals)

  • Potential Causes:

    • High concentration of impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil.

    • Supersaturation level is too high: The solution is too concentrated, leading to liquid-liquid phase separation instead of crystallization.

    • Cooling rate is too fast: Rapid cooling can prevent the molecules from orienting themselves into a crystal lattice.

  • Solutions:

    • Reduce Supersaturation: Add a small amount of the primary solvent to dissolve the oil, then allow the solution to cool more slowly.

    • Pre-purification: If significant impurities are present, consider a preliminary purification step such as a column chromatography wash before recrystallization.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment (e.g., refrigerator or ice bath).

Issue 3: Poor Purity of Crystals

  • Potential Causes:

    • Rapid crystallization: Fast crystal growth can trap impurities within the crystal lattice.

    • Inadequate washing: Insufficient washing of the filtered crystals can leave behind mother liquor containing impurities.

    • Co-crystallization of impurities: Impurities with similar structures may crystallize along with the target compound.

  • Solutions:

    • Controlled Cooling: Employ a slower cooling rate to allow for the formation of purer crystals.

    • Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

    • Re-crystallization: Perform a second recrystallization to further enhance purity.

Chromatography Issues

Issue 1: Poor Separation of Target Compound from Impurities (Ion-Exchange Chromatography)

  • Potential Causes:

    • Incorrect pH of the mobile phase: The pH of the buffer affects the charge of both the target molecule and the stationary phase, influencing their interaction.[2][3] For this compound derivatives, which have two basic amino groups, pH control is critical.

    • Inappropriate ionic strength of the eluent: The salt concentration of the elution buffer is crucial for disrupting the ionic interactions and eluting the bound molecules.[2]

    • Column overloading: Applying too much sample to the column can lead to broad peaks and poor resolution.

  • Solutions:

    • pH Optimization:

      • For cation-exchange chromatography, use a starting buffer pH that is at least 0.5-1 pH unit below the lowest pKa of the amino groups to ensure a net positive charge and strong binding.

      • For anion-exchange chromatography, the pH should be above the pI of the compound.

      • Employ a pH gradient for elution to separate compounds with small differences in their pI values.

    • Gradient Elution: Use a salt gradient (e.g., 0-1 M NaCl) to elute the bound molecules. A shallow gradient will provide better resolution for closely eluting compounds.

    • Reduce Sample Load: Decrease the amount of sample loaded onto the column to improve peak shape and resolution.

Issue 2: Tailing Peaks in HPLC Analysis

  • Potential Causes:

    • Secondary interactions with the stationary phase: The highly polar and basic nature of 3-Amino-L-alanine derivatives can lead to strong interactions with residual silanol groups on silica-based columns.

    • Inappropriate mobile phase pH: The pH can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Column degradation: The stationary phase may be degrading, leading to poor peak shapes.

  • Solutions:

    • Use of Additives: Add a small amount of a competing base (e.g., triethylamine) or an ion-pairing agent to the mobile phase to block active sites on the stationary phase and reduce tailing.

    • pH Adjustment: Optimize the pH of the mobile phase to ensure a consistent ionization state of the analyte.

    • Use of Specialized Columns: Employ end-capped columns or columns specifically designed for the analysis of basic compounds. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase HPLC.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted starting materials: Incomplete reactions can leave residual starting materials in your crude product.

    • By-products from side reactions: The presence of multiple reactive functional groups can lead to the formation of undesired side products. For example, intermolecular reactions could lead to the formation of diketopiperazines or other oligomers.[5]

  • Degradation Impurities:

    • Oxidation products: Exposure to air and light can lead to the oxidation of the amino groups.

    • Hydrolysis products: If the derivative contains ester or amide functionalities, they can be susceptible to hydrolysis.[5]

Q2: How can I effectively remove inorganic salts from my this compound derivative?

A2: Due to the high polarity and good water solubility of these derivatives, removing inorganic salts can be challenging. Here are a few approaches:

  • Recrystallization from aqueous alcohol: Dissolve the crude product in a minimal amount of hot water and then add a larger volume of a less polar solvent like ethanol or isopropanol to precipitate the desired compound while leaving the more soluble inorganic salts in the solution.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be effective for removing small salt molecules from your larger derivative.

  • Diafiltration/Tangential Flow Filtration (TFF): For larger scale purifications, TFF is an efficient method for desalting and buffer exchange.

Q3: My this compound derivative is highly hygroscopic. How does this affect purification and storage?

A3: Hygroscopicity, the tendency to absorb moisture from the air, is a known characteristic of this compound.[1] This can present several challenges:

  • Difficulty in obtaining an accurate weight: The sample weight will constantly change as it absorbs moisture.

  • Impact on crystallization: The presence of excess water can alter the solubility profile and hinder crystallization.

  • Potential for degradation: The presence of water can promote hydrolysis of sensitive functional groups.

To mitigate these issues:

  • Handling: Handle the compound in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen).

  • Drying: Dry the purified compound thoroughly under high vacuum, possibly with gentle heating.

  • Storage: Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅) or in a sealed container under an inert atmosphere.

Q4: When should I consider using mixed-mode chromatography for purifying my this compound derivative?

A4: Mixed-mode chromatography is a powerful technique that utilizes a stationary phase with both ion-exchange and hydrophobic properties.[6][7] It is particularly useful when:

  • Traditional ion-exchange or reversed-phase chromatography fails to provide adequate separation. The dual retention mechanism of mixed-mode chromatography offers a unique selectivity that can resolve closely related impurities.[6][8]

  • You need to separate impurities with very similar charge or hydrophobicity. By manipulating both the pH and the organic solvent concentration in the mobile phase, you can fine-tune the separation.

  • You are dealing with a complex mixture of impurities. Mixed-mode chromatography can often provide a more efficient purification in a single step compared to multiple steps of single-mode chromatography.[9]

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical 3-Amino-L-alanine Derivative

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Key AdvantagesCommon Challenges
Single Recrystallization 859570Simple, cost-effectiveCo-crystallization of impurities, potential for low yield
Ion-Exchange Chromatography 85>9860High resolution, good for removing charged impuritiesRequires careful pH and buffer optimization, potential for sample loss
Mixed-Mode Chromatography 85>9955Excellent for complex mixtures, unique selectivityMore complex method development, can be more expensive

Note: The data presented in this table is illustrative and will vary depending on the specific derivative and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative
  • Dissolution: In a fume hood, dissolve the crude derivative (e.g., 1.0 g) in a minimal amount of hot deionized water in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the flask or adding a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Ion-Exchange Chromatography Purification
  • Resin Selection and Equilibration:

    • Choose a suitable cation-exchange resin (e.g., Dowex 50W).

    • Pack the resin into a column and equilibrate with a low ionic strength buffer at a pH where the derivative is positively charged (e.g., 0.1 M acetic acid, pH 3.5).

  • Sample Preparation and Loading:

    • Dissolve the crude derivative in the equilibration buffer.

    • Load the sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound derivative using a linear gradient of increasing ionic strength (e.g., 0 to 1.0 M NaCl in the equilibration buffer) or by a stepwise increase in pH.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, TLC) to identify the fractions containing the pure product.

  • Desalting: Pool the pure fractions and remove the salt by a suitable method such as dialysis, size-exclusion chromatography, or diafiltration.

  • Lyophilization: Lyophilize the desalted solution to obtain the pure compound as a solid.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product solvent Add Minimal Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove filtrate Clear Filtrate hot_filtration->filtrate cooling Slow Cooling filtrate->cooling crystals Crystal Formation cooling->crystals filtration Vacuum Filtration crystals->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the purification of this compound derivatives by recrystallization.

IEC_Workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_separation Separation cluster_post Post-Purification equilibration Equilibrate Column with Low Salt Buffer sample_prep Dissolve Crude Product in Equilibration Buffer load_sample Load Sample onto Column sample_prep->load_sample wash Wash with Low Salt Buffer (Removes Unbound Impurities) load_sample->wash elute Elute with Salt Gradient or pH Change wash->elute impurities_unbound Unbound Impurities wash->impurities_unbound impurities_bound Bound Impurities elute->impurities_bound product Pure Product Fractions elute->product desalt Desalting product->desalt lyophilize Lyophilization desalt->lyophilize final_product Pure Product lyophilize->final_product

Caption: General workflow for the purification of this compound derivatives using Ion-Exchange Chromatography.

References

Technical Support Center: Optimizing Cleavage of Peptides with 3-Amino-L-alanine Hydrochloride from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing 3-Amino-L-alanine hydrochloride from solid-phase synthesis resins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cleavage of peptides containing 3-Amino-L-alanine.

Issue 1: Low Peptide Yield After Cleavage

Potential Cause Recommended Solution
Incomplete Cleavage Extend the cleavage reaction time. A standard cleavage time is 2-4 hours, but for longer or more complex peptides, extending this to 6-8 hours or even overnight may be necessary.[1][2]
Increase the volume of the cleavage cocktail to ensure complete swelling and exposure of the resin-bound peptide. A general guideline is 10-20 mL of cocktail per gram of resin.
Ensure the trifluoroacetic acid (TFA) used is fresh and of high purity. Degraded TFA can be less effective.
Peptide Re-attachment to Resin This can occur with peptides containing electron-rich residues like Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met).[3] Ensure an adequate scavenger is used in the cleavage cocktail. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.[4][5]
Poor Precipitation Increase the volume of cold diethyl ether used for precipitation. A 10-fold excess relative to the cleavage cocktail volume is recommended. Ensure the ether is pre-chilled to -20°C or below.[6]
If the peptide is highly hydrophobic, it may not precipitate well in ether alone. Try a mixture of diethyl ether and hexane, or consider alternative non-polar solvents. For very hydrophobic peptides, using 10-20% trifluoroethanol in a buffer solution may help maintain solubility after cleavage.

Issue 2: Presence of Impurities in the Crude Peptide

Potential Cause Recommended Solution
Side-chain Protecting Groups Not Fully Removed This is a common issue with residues like Arginine (Arg) protected with Pmc or Pbf groups.[1] Extend the cleavage time or consider a stronger acid cocktail if compatible with your peptide. The choice of scavengers can also influence the efficiency of protecting group removal.
Modification of Sensitive Amino Acids Tryptophan (Trp): Alkylation or oxidation of the indole side chain is a common side reaction.[3] Using Fmoc-Trp(Boc)-OH during synthesis can protect the indole nitrogen.[3] Including scavengers like TIS and 1,2-ethanedithiol (EDT) in the cleavage cocktail is crucial.
Methionine (Met): Oxidation to methionine sulfoxide can occur. Adding a scavenger like thioanisole or dithiothreitol (DTT) to the cleavage cocktail can suppress this.[7]
Cysteine (Cys): S-tert-butylation is a frequent side reaction due to t-butyl cations from protecting groups. Using a cocktail with a combination of scavengers like TIS, water, and EDT is recommended. A two-step cleavage process with varying TFA concentrations can also mitigate this issue.[7]
Presence of Scavenger Adducts Ensure proper work-up procedures after cleavage and precipitation. Thoroughly wash the precipitated peptide with cold diethyl ether to remove residual scavengers.

Frequently Asked Questions (FAQs)

Q1: Does the presence of 3-Amino-L-alanine in my peptide sequence require a special cleavage protocol?

A1: 3-Amino-L-alanine (a beta-amino acid) does not have a reactive side chain and therefore does not require a side-chain protecting group in standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS). As a result, its presence does not necessitate a special cleavage protocol. The optimization of the cleavage process will depend on the other amino acids in your sequence, particularly those with sensitive side chains that are protected during synthesis.

Q2: What is the purpose of the hydrochloride salt on 3-Amino-L-alanine, and does it affect cleavage?

A2: The hydrochloride salt is often used to improve the solubility and stability of the amino acid starting material. During the coupling steps of SPPS, the free amino group is generated in situ. By the time of cleavage, the hydrochloride salt is no longer present in the peptide backbone and will not affect the cleavage process.

Q3: What is a good starting point for a cleavage cocktail for a peptide containing 3-Amino-L-alanine and other sensitive residues like Trp and Met?

A3: A widely used and effective cleavage cocktail for peptides with sensitive residues is Reagent K. Its composition is typically:

  • 82.5% TFA

  • 5% Phenol

  • 5% Water

  • 5% Thioanisole

  • 2.5% 1,2-Ethanedithiol (EDT)

Alternatively, a simpler, less odorous cocktail that is effective for many sequences is:

  • 95% TFA

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

The choice depends on the specific sensitive residues in your peptide. For peptides containing Cys, Met, Trp, and Tyr, Reagent K is often recommended.[4]

Q4: How can I monitor the completeness of the cleavage reaction?

A4: A small aliquot of the resin can be taken at different time points during the cleavage process. This "micro cleavage" can be analyzed by mass spectrometry (MS) to determine the presence of the desired peptide and any remaining protected species. Additionally, after the full cleavage, the resin can be washed and treated with the cleavage cocktail again to see if any additional peptide is released.

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for most peptides, including those with 3-Amino-L-alanine, that do not contain highly sensitive residues like Cysteine or multiple Arginine residues.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For every 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

  • Precipitation: Add the collected TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the peptide should form.

  • Washing and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet two more times with cold diethyl ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K fresh: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT. For every 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add Reagent K to the dried resin and agitate at room temperature for 2-4 hours.

  • Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation start Start: Peptide-Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin Under Vacuum wash_dcm->dry_resin prep_cocktail Prepare Cleavage Cocktail add_cocktail Add Cocktail to Resin dry_resin->add_cocktail prep_cocktail->add_cocktail agitate Agitate at RT (2-4h) add_cocktail->agitate filter_resin Filter Resin agitate->filter_resin collect_filtrate Collect TFA Solution filter_resin->collect_filtrate precipitate Precipitate in Cold Ether collect_filtrate->precipitate wash_pellet Wash Peptide Pellet precipitate->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide end End: Crude Peptide dry_peptide->end

Caption: General experimental workflow for peptide cleavage from resin.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Peptide Yield incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage reattachment Peptide Re-attachment? start->reattachment poor_precipitation Poor Precipitation? start->poor_precipitation extend_time Extend Cleavage Time / Increase Cocktail Volume incomplete_cleavage->extend_time add_scavenger Use Appropriate Scavengers (e.g., TIS) reattachment->add_scavenger optimize_precipitation Increase Ether Volume / Try Alternative Solvents poor_precipitation->optimize_precipitation

Caption: Troubleshooting logic for low peptide yield after cleavage.

References

preventing racemization during 3-Amino-L-alanine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Amino-L-alanine hydrochloride, with a primary focus on preventing racemization to ensure the stereochemical integrity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications?

A1: this compound, also known as L-2,3-diaminopropionic acid hydrochloride, is a non-proteinogenic amino acid.[][2] It serves as a crucial building block in the synthesis of peptides and other complex molecules in pharmaceutical and agrochemical research.[] Its unique structure is valuable for studying enzyme-substrate interactions and mechanisms of oxidative stress.[]

Q2: Why is preventing racemization critical during the synthesis of this compound?

A2: Racemization is the conversion of a single enantiomer (the L-form in this case) into a mixture of both L- and D-enantiomers. The biological activity of molecules derived from 3-Amino-L-alanine is highly dependent on their specific three-dimensional structure. The presence of the undesired D-enantiomer can lead to a significant loss of efficacy or introduce unintended biological effects. Therefore, maintaining high enantiomeric purity is essential for its application in drug development and biological research.

Q3: What are the main factors that can cause racemization during the synthesis?

A3: Several factors can contribute to racemization in amino acid synthesis. The primary factors include:

  • Strong Bases: The use of strong bases can facilitate the abstraction of the alpha-proton, leading to the formation of a planar enolate intermediate that can be protonated from either side, resulting in a mixture of enantiomers.

  • High Temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.

  • Inappropriate Protecting Groups: The choice of protecting groups for the amino and carboxyl functions can influence the susceptibility of the alpha-proton to abstraction.

  • Activation Method: In reactions involving the activation of the carboxylic acid, the nature of the activating agent and the stability of the activated intermediate play a crucial role.

Q4: How can I analyze the enantiomeric purity of my synthesized this compound?

A4: The most common and reliable method for determining the enantiomeric purity of amino acids is Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. Other methods include gas chromatography (GC) of derivatized amino acids and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Significant Racemization Detected Use of a strong, non-hindered base (e.g., sodium hydroxide, triethylamine). Switch to a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum effective amount of base.
High reaction or deprotection temperatures. Perform the reaction at a lower temperature. For example, carry out base-mediated steps at 0°C or below.
Inappropriate α-amino protecting group. For syntheses proceeding through an activated carboxyl intermediate, urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are generally effective at suppressing racemization.[3]
Prolonged reaction times under harsh conditions. Optimize reaction conditions to minimize the time the chiral center is exposed to racemization-prone environments. Monitor the reaction closely and quench it as soon as it is complete.
Low Yield Incomplete reaction. Ensure all reagents are pure and dry. Optimize reaction stoichiometry and concentration. Increase reaction time if racemization is not a concern under the modified conditions.
Side reactions. Identify potential side reactions based on the synthetic route. For example, in syntheses involving Curtius rearrangement, ensure complete conversion of the acyl azide to the isocyanate.
Product loss during workup and purification. Optimize the extraction and purification procedures. Recrystallization is often a good method for purifying the final hydrochloride salt.
Difficulty in Removing Protecting Groups Incorrect deprotection conditions. Ensure the deprotection conditions are appropriate for the chosen protecting group (e.g., strong acid for Boc, catalytic hydrogenation for Cbz).
Catalyst poisoning (for hydrogenolysis). Use a fresh, high-quality catalyst (e.g., Palladium on carbon). Ensure the reaction mixture is free of catalyst poisons like sulfur compounds.

Quantitative Data on Racemization Prevention

The extent of racemization is highly dependent on the specific reaction conditions and the amino acid derivative. While specific quantitative data for every synthetic route to this compound is not exhaustively available, the following table summarizes general trends and the effectiveness of different strategies in preventing racemization during amino acid and peptide synthesis, which are applicable to this context.

Strategy Condition/Reagent Observed Racemization Comments
Choice of Base N,N-Diisopropylethylamine (DIPEA)HigherStronger, less hindered base.
N-Methylmorpholine (NMM)LowerWeaker base.
2,4,6-CollidineLowestSterically hindered base.[4]
Coupling Additives None (with carbodiimide)HighCarbodiimide activation without an additive is prone to racemization.
(for peptide synthesis context)1-Hydroxybenzotriazole (HOBt)ModerateForms a less reactive, more stable active ester.[5]
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)LowGenerally more effective than HOBt in suppressing racemization.[6]
Reaction Temperature Room Temperature (25°C)Moderate to HighDepends on other factors.
0°CLowLower temperature reduces the rate of enolization.
-20°CVery LowOften used for highly sensitive substrates.
Protecting Group Acyl-type (e.g., Benzoyl)HighProne to oxazolone formation, which leads to racemization.[6]
Urethane-type (e.g., Boc, Cbz)LowThe lone pair on the nitrogen is delocalized into the carbonyl, making the α-proton less acidic.[3]

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic Acid

This protocol is adapted from a reported efficient synthesis starting from commercially available N(α)-Boc-L-aspartic acid β-benzyl ester and employs a Curtius rearrangement, a method known to proceed with retention of configuration.[7][8]

Materials:

  • N(α)-Boc-L-aspartic acid β-benzyl ester

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Benzyl alcohol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Activation of the Carboxylic Acid: To a solution of N(α)-Boc-L-aspartic acid β-benzyl ester (1 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents). Cool the mixture to 0°C.

  • Formation of Acyl Azide: Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise to the cooled solution. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.

  • Curtius Rearrangement and Trapping of Isocyanate: Heat the reaction mixture to 80°C. The acyl azide will undergo rearrangement to an isocyanate. After 2 hours, add benzyl alcohol (1.5 equivalents) to trap the isocyanate, forming the Cbz-protected β-amino group. Continue heating at 80°C for an additional 12 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected di-amino acid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (to obtain this compound):

    • Boc Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours.

    • Cbz Deprotection: Alternatively, for removal of the Cbz group, dissolve the product in methanol and perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

    • Final Salt Formation: After deprotection, dissolve the free diamino acid in a minimal amount of methanol and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Filter and dry the product under vacuum.

Enantiomeric Purity Analysis:

The enantiomeric purity of the final product should be determined by chiral HPLC analysis. A common method involves derivatization of the amino groups with a chiral derivatizing agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide) followed by separation on a standard C18 reverse-phase column.

Visualizations

Synthesis_Pathway Start N(α)-Boc-L-Aspartic acid β-benzyl ester AcylAzide N(α)-Boc-L-Aspartoyl β-benzyl ester azide Start->AcylAzide DPPA, TEA Toluene, 0°C -> RT Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (80°C) Curtius Rearrangement ProtectedDAP N(α)-Boc-N(β)-Cbz- L-2,3-diaminopropionic acid Isocyanate->ProtectedDAP Benzyl Alcohol FinalProduct 3-Amino-L-alanine hydrochloride ProtectedDAP->FinalProduct 1. TFA/DCM 2. HCl/Ether

Caption: Synthesis of this compound via Curtius rearrangement.

Troubleshooting_Racemization Start High Racemization Detected CheckBase Is a strong, non-hindered base being used? Start->CheckBase ChangeBase Switch to a weaker or sterically hindered base (e.g., NMM, Collidine) CheckBase->ChangeBase Yes CheckTemp Is the reaction temperature elevated? CheckBase->CheckTemp No End Racemization Minimized ChangeBase->End LowerTemp Perform reaction at lower temperature (e.g., 0°C) CheckTemp->LowerTemp Yes CheckProtectingGroup Is an acyl-type protecting group used on the α-amino group? CheckTemp->CheckProtectingGroup No LowerTemp->End ChangeProtectingGroup Use a urethane-type protecting group (Boc, Cbz) CheckProtectingGroup->ChangeProtectingGroup Yes CheckProtectingGroup->End No Factors_Influencing_Racemization center Racemization Base Base Strength & Steric Hindrance Base->center Temperature Reaction Temperature Temperature->center ProtectingGroup Protecting Group Type (α-Amino) ProtectingGroup->center Solvent Solvent Polarity Solvent->center Activation Carboxyl Activation Method Activation->center

References

solubility issues with 3-Amino-L-alanine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Amino-L-alanine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in water?

A1: this compound is generally described as being only slightly soluble in water and aqueous acids.[1][2] This low solubility can present challenges in preparing stock solutions for various experimental applications. The compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can affect its handling and stability.[1][3]

Q2: Why is this compound poorly soluble in neutral water?

A2: The solubility of amino acids like 3-Amino-L-alanine is highly dependent on the pH of the solution.[3] 3-Amino-L-alanine has three ionizable groups: a carboxylic acid and two amino groups (α-amino and β-amino). At neutral pH, the molecule can exist as a zwitterion with both positive and negative charges, which can lead to strong intermolecular electrostatic interactions and crystal lattice formation, reducing its solubility in water.

Q3: How does pH affect the solubility of this compound?

A3: Adjusting the pH away from the isoelectric point (the pH at which the net charge is zero) generally increases the solubility of amino acids.[4] By lowering the pH, the carboxylate group becomes protonated, and both amino groups are positively charged, resulting in a net positive charge that enhances solubility. Conversely, at high pH, the amino groups are deprotonated, and the carboxyl group is negatively charged, which can also affect solubility.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[1][3] Due to its hygroscopic nature, prolonged exposure to atmospheric moisture should be avoided.[3]

Troubleshooting Guide

Problem: I am unable to dissolve this compound in water at my desired concentration.

Solution Workflow:

G start Start: Undissolved 3-Amino-L-alanine HCl ph_adjust Step 1: Lower pH Add 1 M HCl dropwise to target pH ~2.0 start->ph_adjust gentle_heat Step 2: Gentle Heating Warm the solution to 60°C while stirring. ph_adjust->gentle_heat sonication Step 3: Sonication Use a bath sonicator for 10-15 minutes. gentle_heat->sonication check_sol Check Solubility sonication->check_sol success Result: Fully Dissolved Solution is clear. check_sol->success Yes fail Result: Still Undissolved Consider alternative solvents or lower concentration. check_sol->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Troubleshooting Steps:

  • pH Adjustment: The most effective method to increase solubility is to lower the pH of the aqueous solution. By adding a strong acid like 1 M hydrochloric acid (HCl) dropwise, you can protonate the functional groups of the amino acid, leading to a net positive charge and increased repulsion between molecules, which favors dissolution. Aim for a target pH of approximately 2.0.[5]

  • Heating: Gently warming the solution can also aid in dissolution. After adjusting the pH, heating the solution to around 60°C with constant stirring can significantly improve the solubility of this compound.[5]

  • Sonication: If the compound still does not fully dissolve with pH adjustment and heating, using a bath sonicator can help break up any remaining solid particles and facilitate their interaction with the solvent.

  • Fresh Solvent: Ensure you are using a fresh, high-purity solvent (e.g., distilled or deionized water). The hygroscopic nature of this compound means it can absorb moisture, which might affect its dissolution properties.[3]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the experimental conditions. The following table summarizes available data for this compound and its close analogs.

CompoundSolventTemperaturepHSolubilityCitation
2,3-Diaminopropionic acid hydrochlorideWater60°C~2.0 (with 1M HCl)66.67 mg/mL[5]
This compoundWaterRoom Temp.NeutralSlightly Soluble[1][2]
This compoundAqueous AcidRoom Temp.AcidicSlightly Soluble[1][2]

Experimental Protocol: Preparation of a Concentrated Aqueous Stock Solution

This protocol details a method for preparing a 66.67 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., distilled or deionized)

  • 1 M Hydrochloric acid (HCl) solution

  • Sterile container (e.g., conical tube or beaker)

  • Magnetic stirrer and stir bar

  • Water bath or heating block set to 60°C

  • pH meter or pH indicator strips

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL stock solution of 66.67 mg/mL, weigh 66.67 mg.

  • Initial Mixing: Add the powder to a sterile container with the desired final volume of water. For a 1 mL stock, start with approximately 0.8 mL of water.

  • pH Adjustment: While stirring, slowly add 1 M HCl dropwise to the suspension. Monitor the pH continuously until it reaches approximately 2.0.

  • Heating: Place the container in a water bath or on a heating block set to 60°C. Continue to stir the solution until the solid is completely dissolved. The solution should become clear.

  • Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature. Adjust the final volume to the desired level with high-purity water.

  • Sterilization (Optional): If required for your experiment, sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Store the prepared stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to avoid repeated freeze-thaw cycles.

pH-Dependent Ionic Forms of 3-Amino-L-alanine

The charge state of 3-Amino-L-alanine is dependent on the pH of the solution due to its three ionizable groups: the carboxylic acid (pKa ~2.2), the α-amino group (pKa ~6.5), and the β-amino group (pKa ~9.4).[3] The diagram below illustrates the predominant ionic form in different pH ranges.

G cluster_low_ph Strongly Acidic (pH < 2.2) cluster_mid_ph1 Acidic to Neutral (pH 2.2 - 6.5) cluster_mid_ph2 Neutral to Basic (pH 6.5 - 9.4) cluster_high_ph Strongly Basic (pH > 9.4) low_ph Predominant Form: Net Charge = +2 (High Solubility) H3N+—CH(COOH)—CH2—NH3+ mid_ph1 Predominant Form: Net Charge = +1 H3N+—CH(COO-)—CH2—NH3+ low_ph->mid_ph1 pKa ~2.2 (-H+ from COOH) mid_ph2 Predominant Form (Zwitterion): Net Charge = 0 (Low Solubility) H2N—CH(COO-)—CH2—NH3+ mid_ph1->mid_ph2 pKa ~6.5 (-H+ from α-NH3+) high_ph Predominant Form: Net Charge = -1 H2N—CH(COO-)—CH2—NH2 mid_ph2->high_ph pKa ~9.4 (-H+ from β-NH3+)

References

Technical Support Center: Troubleshooting Incomplete Coupling of 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of 3-Amino-L-alanine hydrochloride in their experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as (2S)-2,3-Diaminopropanoic acid hydrochloride, is a non-proteinogenic amino acid.[1][2] It is a white crystalline powder.[1][2] A critical feature is that it is supplied as a hydrochloride salt, meaning the amino groups are protonated. This salt form enhances the compound's stability and handling.

Q2: Why is the hydrochloride form of 3-Amino-L-alanine significant for coupling reactions?

The hydrochloride salt form means that the amino groups are not present as free amines, which are necessary for the nucleophilic attack on the activated carboxyl group of the coupling partner.[3] Therefore, a base must be added to the reaction mixture to neutralize the hydrochloride and liberate the free amine before the coupling reaction can proceed.[3] Failure to do so is a common reason for coupling failure.

Q3: What are the common reasons for incomplete coupling of this compound?

Incomplete coupling of this compound can stem from several factors:

  • Incomplete neutralization of the hydrochloride salt: As mentioned, the amino groups must be deprotonated to be reactive.

  • Steric hindrance: Although a small amino acid, the presence of two amino groups can create localized steric challenges.

  • Suboptimal coupling reagents: Not all coupling reagents are equally effective for all amino acids. More potent reagents are often needed for challenging couplings.

  • Inappropriate reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact coupling efficiency.

  • Aggregation of the peptide chain: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, preventing reagents from reaching the reaction site.[4]

Troubleshooting Guide

Problem: Low or no coupling yield observed.

Below is a systematic guide to troubleshoot and optimize the coupling of this compound.

Step 1: Ensure Complete Neutralization
  • Observation: The reaction fails to proceed, or the yield is very low.

  • Potential Cause: The amino groups of this compound are still protonated.

  • Recommendation: Add a suitable base to neutralize the hydrochloride salt prior to the addition of the coupling reagent and the carboxylic acid component. Commonly used bases include N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3][5] Typically, 1.1 to 2.2 equivalents of base are used.[5]

Step 2: Optimize the Coupling Reagent
  • Observation: The coupling reaction is slow or incomplete despite neutralization.

  • Potential Cause: The chosen coupling reagent is not sufficiently reactive.

  • Recommendation: Switch to a more potent coupling reagent. Onium-salt-based reagents are generally more effective for challenging couplings.[3] Consider using reagents like HATU, HBTU, HCTU, or COMU.[3][6] For instance, HCTU with collidine has been used for the acylation of Fmoc-protected 2,3-diaminopropionic acid.[4]

Step 3: Adjust Reaction Conditions
  • Observation: The yield is still suboptimal even with a potent coupling reagent.

  • Potential Cause: The reaction time, temperature, or solvent may not be ideal.

  • Recommendation:

    • Increase Reaction Time: Some couplings, especially those involving sterically hindered or unusual amino acids, may require longer reaction times.[4] Monitor the reaction progress using a suitable analytical method (e.g., Kaiser test in SPPS).

    • Double Coupling: Perform the coupling step twice with a fresh portion of the activated amino acid and coupling reagent.

    • Elevated Temperature: In some cases, increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted peptide synthesis can also be beneficial.

    • Solvent Choice: While DMF is a common solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for difficult couplings due to its superior solvating properties, which can help disrupt peptide aggregation.[4]

Step 4: Monitor Reaction Completion
  • Observation: Uncertainty about whether the coupling reaction has gone to completion.

  • Potential Cause: Lack of a reliable method to monitor the reaction.

  • Recommendation: For solid-phase peptide synthesis, use a qualitative test to check for the presence of free primary amines.

    • Kaiser Test: This is a sensitive test for primary amines. A blue color indicates an incomplete reaction.

    • Chloranil Test: This can be used as an alternative to the Kaiser test.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Challenging Peptide Couplings

Coupling Reagent ClassExamplesKey AdvantagesConsiderations
Carbodiimides DCC, DIC, EDCCost-effective. EDC and its byproduct are water-soluble, simplifying workup.[7][8]Can lead to racemization; often require an additive like HOBt or OxymaPure.[8] DCC byproduct is insoluble and requires filtration.[3]
Onium Salts (Aminium/Uronium) HBTU, TBTU, HATU, HCTU, COMUHigh coupling efficiency, fast reaction rates, and reduced side reactions.[3][5] HATU and HCTU are very effective for hindered couplings.[5] COMU is a safer alternative to benzotriazole-based reagents.[5][6]Generally more expensive than carbodiimides. Can react with unprotected N-termini if used in excess.[8]
Onium Salts (Phosphonium) PyBOP, PyAOPRobust for difficult couplings.[9] PyAOP is particularly effective for coupling N-methylated amino acids.[5]Byproducts can sometimes be difficult to remove.

Experimental Protocols

Protocol 1: General Procedure for Optimizing the Solution-Phase Coupling of this compound

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM). Cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 equivalents) dropwise and stir for 15-20 minutes at 0 °C.[5]

  • Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.05 equivalents) and the coupling reagent (e.g., HATU, 1.05 equivalents) in the same anhydrous solvent.[5] Cool this solution to 0 °C.

  • Coupling: Slowly add the activated carboxylic acid solution to the neutralized 3-Amino-L-alanine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by an appropriate method such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 10% citric acid), a weak base (e.g., saturated NaHCO₃), and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Kaiser Test for Monitoring Coupling Completion in SPPS

  • Sample Preparation: Take a small sample of the resin beads (a few milligrams) from the reaction vessel.

  • Washing: Wash the beads thoroughly with DMF to remove any residual reagents.

  • Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the sample at 100-120 °C for 3-5 minutes.

  • Observation: A blue color on the beads indicates the presence of free primary amines and thus an incomplete coupling reaction. A yellow or colorless result suggests the coupling is complete.

Mandatory Visualizations

Troubleshooting_Workflow start Incomplete Coupling of 3-Amino-L-alanine HCl check_neutralization Was a base (e.g., DIPEA, NMM) added to neutralize the HCl salt? start->check_neutralization add_base Add 1.1-2.2 equivalents of base and repeat the coupling. check_neutralization->add_base No check_reagent Is the coupling reagent potent enough (e.g., HATU, HCTU)? check_neutralization->check_reagent Yes add_base->start change_reagent Switch to a more potent onium-salt based reagent (HATU, HCTU, COMU). check_reagent->change_reagent No optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions Yes change_reagent->start increase_time Increase reaction time (2-24h). optimize_conditions->increase_time double_couple Perform a double coupling. optimize_conditions->double_couple change_solvent Change solvent to NMP to reduce aggregation. optimize_conditions->change_solvent monitor_completion Monitor completion with Kaiser or Chloranil test. increase_time->monitor_completion double_couple->monitor_completion change_solvent->monitor_completion success Coupling Successful monitor_completion->success Peptide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Peptide Bond Formation RCOOH R-COOH (N-protected Amino Acid) ActivatedEster Activated Intermediate (e.g., OAt-ester) RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Peptide Peptide Bond (R-CO-NH-R') ActivatedEster->Peptide AmineHCl H₂N-R'-HCl (3-Amino-L-alanine HCl) FreeAmine H₂N-R' (Free Amine) AmineHCl->FreeAmine Base Base (e.g., DIPEA) Base->FreeAmine FreeAmine->Peptide

References

Technical Support Center: Deprotection Strategies for 3-Amino-L-alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of 3-Amino-L-alanine hydrochloride and its protected derivatives.

Frequently Asked Questions (FAQs)

Q1: What is 3-Amino-L-alanine and why is its protection/deprotection important?

A1: 3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid (L-Dap), is a non-proteinogenic amino acid containing two primary amines (at the α and β positions).[1] This structure provides a valuable chemical handle for various modifications, such as PEGylation, lipidation, or attaching fluorescent labels.[1] To achieve site-specific modifications and controlled peptide synthesis, it is crucial to use protecting groups for the amino and carboxyl functions. The selective removal (deprotection) of these groups is a critical step to reveal the desired functionality at the correct stage of the synthesis.[2][3]

Q2: What is an "orthogonal protection strategy" and why is it essential for 3-Amino-L-alanine?

A2: An orthogonal protection strategy uses multiple protecting groups in a single molecule, where each type of group can be removed by a specific chemical reaction without affecting the others.[2][3][4] For 3-Amino-L-alanine, this is critical because it has three functional groups (α-amino, β-amino, and carboxyl). An orthogonal scheme, such as using an acid-labile group (e.g., Boc), a base-labile group (e.g., Fmoc), and a group removable by hydrogenolysis (e.g., Cbz), allows for the selective deprotection of one site while the others remain protected.[1][2] This provides complete control over the synthetic process, enabling stepwise peptide chain elongation and specific side-chain modifications.[1]

Q3: What are the most common protecting groups for the amino functions of 3-Amino-L-alanine?

A3: The most common N-protecting groups are:

  • Boc (tert-butoxycarbonyl): This is an acid-labile group, typically removed with trifluoroacetic acid (TFA) or HCl in an organic solvent.[][6] It is stable under basic conditions.[]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile group, most commonly removed with a solution of piperidine in DMF.[1][7] It is stable to acidic conditions, making it orthogonal to the Boc group.[6]

  • Cbz (carbobenzyloxy) or Z: This group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[8][9] It can also be removed with strong acids like HBr in acetic acid, but this method is harsher.[10]

Q4: How is the carboxylic acid group of 3-Amino-L-alanine typically protected?

A4: The carboxylic acid is usually protected as an ester, such as a methyl or ethyl ester. These groups are commonly removed by saponification (hydrolysis with a base like NaOH or LiOH). Alternatively, tert-butyl esters, which are acid-labile, can be used in conjunction with Fmoc/Cbz strategies.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Q: I am treating my N-Boc-3-amino-L-alanine derivative with TFA, but the deprotection is slow or incomplete. What can I do?

A: Incomplete Boc deprotection is a common issue. Here are several factors to consider and potential solutions:

  • Reagent Quality and Concentration: Ensure your TFA is fresh and anhydrous. Water can reduce its effectiveness. While 50% TFA in a solvent like dichloromethane (DCM) is common for solid-phase synthesis, you may need to use a higher concentration (e.g., 95% TFA) or even neat TFA for solution-phase deprotection.[][6]

  • Reaction Time and Temperature: Standard Boc deprotection is often run for 30 minutes to 2 hours at room temperature.[6][11] If the reaction is sluggish, you can extend the reaction time and monitor by TLC or LC-MS. Avoid excessive heating, which can cause side reactions.

  • Scavengers: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can cause side reactions, particularly alkylation of nucleophilic residues.[12] Adding a scavenger like triisopropylsilane (TIS) or water (typically 2.5-5%) to the TFA solution can trap this cation and improve results.[6]

  • Alternative Reagents: For substrates sensitive to strong acid, 1-2M HCl in an organic solvent like dioxane or methanol can be a milder alternative to TFA.[][11]

Issue 2: Side Reactions during Fmoc Deprotection

Q: After treating my Nα-Boc-Nβ-Fmoc-3-amino-L-alanine derivative with piperidine, I see an unexpected adduct in my mass spectrometry analysis. What is happening?

A: The Fmoc deprotection mechanism involves the formation of a dibenzofulvene (DBF) intermediate, which is trapped by the amine base (e.g., piperidine).[7]

  • Dibenzofulvene Adduct Formation: If the newly liberated β-amine of your 3-amino-L-alanine is exposed and highly nucleophilic, it can potentially react with the DBF intermediate. This forms an adduct, leading to a mass increase.

  • Solution: Ensure a sufficient excess of the deprotecting agent (e.g., 20% piperidine in DMF) is used to efficiently trap all generated DBF.[1][13] Thorough washing of the resin or product after the deprotection step is also crucial to remove any residual reagents and byproducts.[1]

Issue 3: Difficulty in Cbz Deprotection via Hydrogenolysis

Q: My Cbz deprotection using H₂ and Pd/C is not working. The reaction is very slow or stalls completely. What could be the problem?

A: Catalytic hydrogenolysis can be sensitive to several factors:

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing compounds, strong coordinating ligands, or certain halides. Ensure your substrate and solvent are free from such impurities. If your molecule contains sulfur (e.g., methionine or cysteine), specific conditions or alternative deprotection methods may be required.

  • Catalyst Activity: Use a fresh, high-quality catalyst. The activity of Pd/C can degrade over time. Sometimes, switching to a different catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst), can be more effective.

  • Hydrogen Pressure & Agitation: Ensure good mixing to keep the catalyst suspended and facilitate contact with the substrate and hydrogen gas. Increasing the hydrogen pressure (e.g., using a Parr shaker) can often accelerate the reaction.

  • Alternative Methods: If hydrogenolysis is not feasible, consider alternative methods for Cbz removal, such as using strong acid (e.g., HBr in acetic acid) or Lewis acids (e.g., AlCl₃ in a fluorinated solvent), but be aware these are harsh conditions and may not be compatible with other protecting groups.[10][14]

Issue 4: Purification Challenges after Deprotection

Q: I have successfully removed all protecting groups, but I am struggling to purify the final this compound. It is highly water-soluble. How should I proceed?

A: The final product is a small, polar, and highly water-soluble molecule, which makes standard purification by silica gel chromatography or extraction difficult.

  • Precipitation/Crystallization: A common method is to precipitate the hydrochloride salt from a solvent system where it is insoluble. After removing the reaction solvent, dissolve the crude product in a minimal amount of water or methanol and then add a large volume of a non-polar solvent like diethyl ether or acetone to induce precipitation.[15] Chilling the mixture can improve the yield.[15]

  • Ion-Exchange Chromatography: This is a very effective technique for purifying charged molecules like amino acids. You can use a cation-exchange resin, eluting with a gradient of ammonia or an appropriate buffer to isolate your product.

  • Reverse-Phase HPLC: For high-purity requirements, preparative reverse-phase HPLC using a water/acetonitrile gradient with a TFA or HCl modifier is a powerful option.[1][6]

Quantitative Data Summary

The choice of deprotection strategy often depends on the overall synthetic scheme. The following table summarizes typical conditions and performance characteristics for common deprotection reactions.

Protecting GroupReagent SystemTypical ConditionsDeprotection TimeCommon Issues
Boc 50% TFA in DCM[6]Room Temperature15-30 minIncomplete reaction; t-butyl cation side reactions[12]
1-2M HCl in Dioxane[][11]0°C to Room Temp30-60 minSlower than TFA
Fmoc 20% Piperidine in DMF[1][13]Room Temperature5-20 minDibenzofulvene adduct formation[7]
Cbz H₂, Pd/C (10%)[9]Room Temp, 1-4 atm1-12 hoursCatalyst poisoning; slow reaction rate
HBr in Acetic Acid[10]Room Temperature30-60 minHarsh conditions; not orthogonal to Boc
Methyl Ester 1M NaOH or LiOHRoom Temperature1-4 hoursPotential for racemization at α-carbon
AlCl₃ / N,N-dimethylaniline[16]Reflux in DCM~6 hoursRequires specific Lewis acid setup

Detailed Experimental Protocols

Protocol 1: Boc Deprotection in Solution Phase using TFA
  • Dissolution: Dissolve the N-Boc protected 3-amino-L-alanine derivative in dichloromethane (DCM).

  • Reagent Preparation: Prepare a cleavage solution of Trifluoroacetic Acid (TFA), DCM, and a scavenger. A common mixture is TFA/DCM/Triisopropylsilane (TIS) in a 50:47.5:2.5 ratio.

  • Reaction: Add the cleavage solution to the dissolved substrate. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amino acid salt.

  • Isolation: Collect the solid precipitate by filtration, wash with additional cold diethyl ether, and dry under vacuum.[6]

Protocol 2: Selective Fmoc Deprotection on Solid Support
  • Resin Preparation: Swell the resin-bound peptide containing the N-Fmoc group in N,N-dimethylformamide (DMF).

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF.[1] Agitate the mixture for 5 minutes.

  • Second Treatment: Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 15 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) followed by DCM (5 times) to remove all traces of piperidine and dibenzofulvene adducts.[1] The resin is now ready for the next coupling step.

Visualized Workflows and Logic

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection cluster_workup Isolation & Purification cluster_final Final Product start Protected 3-Amino-L-alanine Derivative deprotection Add Deprotection Reagent (e.g., TFA, Piperidine, H₂/Pd-C) start->deprotection monitoring Monitor Reaction (TLC / LC-MS) deprotection->monitoring workup Quench & Solvent Removal monitoring->workup Reaction Complete purification Purification Method workup->purification precipitation Precipitation / Crystallization purification->precipitation Insoluble Salt chromatography Ion-Exchange or RP-HPLC purification->chromatography Soluble / High Purity end_product Pure 3-Amino-L-alanine Hydrochloride precipitation->end_product chromatography->end_product

Caption: General workflow for the deprotection and purification of 3-Amino-L-alanine.

Orthogonal_Strategy molecule Nα-Boc, Nβ-Fmoc, COOH-Me 3-Amino-L-alanine group_boc Boc Group (α-Amino) molecule->group_boc group_fmoc Fmoc Group (β-Amino) molecule->group_fmoc group_ester Methyl Ester (Carboxyl) molecule->group_ester reagent_acid Acid (e.g., TFA) reagent_base Base (e.g., Piperidine) reagent_sapon Saponification (e.g., NaOH) group_boc->reagent_acid Removed by group_fmoc->reagent_base Removed by group_ester->reagent_sapon Removed by

Caption: Orthogonal deprotection logic for a differentially protected 3-Amino-L-alanine.

References

Technical Support Center: 3-Amino-L-alanine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Amino-L-alanine hydrochloride (L-Dpr-HCl) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in SPPS?

This compound, also known as L-2,3-diaminopropionic acid hydrochloride (L-Dpr-HCl), is a non-proteinogenic amino acid.[1][2] Its structure features a primary amine on the side chain (β-amino group) in addition to the α-amino group. This side-chain amine provides a valuable point for various peptide modifications, such as cyclization, PEGylation, lipidation, and the attachment of labels or payloads.

Q2: What is the primary challenge when using 3-Amino-L-alanine in SPPS?

The main challenge is the presence of two primary amino groups (α and β), which necessitates an orthogonal protection strategy to prevent unwanted side reactions during peptide elongation.[1][3] Without selective protection, both amines can react during coupling steps, leading to branched peptides or polymerization.

Q3: What are the recommended orthogonal protecting group strategies for 3-Amino-L-alanine?

An orthogonal protection strategy involves using protecting groups for the α-amino and β-amino groups that can be removed under different conditions.[4] This allows for selective deprotection of the α-amino group for chain elongation while the β-amino group remains protected, or vice versa for side-chain modification. Common strategies include:

  • For Fmoc/tBu SPPS:

    • Fmoc-L-Dpr(Boc)-OH: The Fmoc group is removed with a base (e.g., piperidine) for chain elongation, while the Boc group is stable to base but removed with a strong acid (e.g., TFA) during final cleavage.

  • For Boc/Bzl SPPS:

    • Boc-L-Dpr(Fmoc)-OH: The Boc group is removed with a mild acid (e.g., TFA) for chain elongation, and the Fmoc group can be selectively removed with a base if side-chain modification is desired before final cleavage with a strong acid (e.g., HF).[1]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of the First 3-Amino-L-alanine Residue to the Resin

Possible Causes:

  • Steric Hindrance: The protecting group on the β-amino group may sterically hinder the coupling of the carboxyl group to the resin's functional group.

  • Inappropriate Activation Method: The chosen coupling reagents may not be optimal for this specific amino acid.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites.

Solutions:

  • Choice of Linker: For sterically demanding initial couplings, a 2-chlorotrityl chloride (2-CTC) resin is often preferred over Wang or Rink Amide resins. The 2-CTC resin allows for the attachment of the amino acid without pre-activation, which can minimize side reactions like racemization.

  • Activation Reagents: Use highly efficient coupling reagents such as HATU or HBTU with a non-nucleophilic base like DIPEA.

  • Double Coupling: Perform a second coupling step to ensure maximum loading of the first residue.

  • Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) before coupling.

Issue 2: Unwanted Side Reactions During Peptide Elongation

Possible Causes:

  • Incomplete Protection: The protecting group on the β-amino group may be partially labile under the conditions used for α-amino deprotection.

  • Acylation of the β-amino Group: If the β-amino protecting group is prematurely removed, this amine can be acylated during subsequent coupling steps, leading to a branched peptide.

Solutions:

  • Verify Protecting Group Stability: Ensure the chosen β-amino protecting group is stable to the repeated cycles of α-amino deprotection. For Fmoc SPPS, a Boc group on the side chain is generally robust.

  • Kaiser Test Monitoring: Use the Kaiser test after each coupling step to check for the presence of free primary amines. A positive test after coupling may indicate incomplete coupling or premature deprotection of the side chain.

Issue 3: Difficulty with Final Cleavage and Deprotection

Possible Causes:

  • Incomplete Removal of Side-Chain Protecting Groups: The cleavage cocktail and conditions may not be sufficient to completely remove the protecting group from the β-amino group.

  • Side Reactions During Cleavage: The deprotected β-amino group can be susceptible to modification by carbocations generated during cleavage, especially from the linker or other side-chain protecting groups.

Solutions:

  • Optimized Cleavage Cocktail: Use a cleavage cocktail containing appropriate scavengers. For example, a standard cocktail of TFA/TIS/H2O (95:2.5:2.5) is effective for many peptides.[5][6] If the peptide contains sensitive residues like Trp or Cys, a more complex cocktail like Reagent K may be necessary.

  • Cleavage Time: Extend the cleavage time if you suspect incomplete deprotection, but be mindful of potential acid-catalyzed degradation of the peptide.

Compatibility of 3-Amino-L-alanine with Different SPPS Linkers

The choice of linker is critical and depends on whether a C-terminal acid or amide is desired and the overall synthetic strategy.

Linker TypeC-Terminal FunctionalityCompatibility with Orthogonally Protected L-DprKey Considerations & Potential Issues
Wang Resin Carboxylic AcidCompatible - Esterification of the first residue can be challenging due to steric hindrance. The use of DIC/HOBt with catalytic DMAP is common, but racemization can be a risk.[7][8][9]- Cleavage with strong acid (e.g., TFA) will simultaneously remove the peptide from the resin and acid-labile side-chain protecting groups (e.g., Boc).[7]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (Protected)Highly Compatible - Ideal for sterically hindered amino acids as it does not require pre-activation of the carboxylic acid for loading.[10]- Allows for cleavage under very mild acidic conditions (e.g., dilute TFA in DCM) to yield a fully protected peptide fragment, which is useful for fragment condensation or solution-phase modifications.[10]
Rink Amide Resin CarboxamideCompatible - The first amino acid is coupled to the linker after Fmoc deprotection of the resin. Standard coupling reagents like HATU or HBTU are effective.[11][12][13]- Cleavage with TFA yields a C-terminal peptide amide and removes acid-labile side-chain protecting groups.[11]
Sieber Amide Resin Carboxamide (Protected)Compatible - Allows for cleavage under mild acidic conditions to yield a fully protected C-terminal peptide amide.[2] This is advantageous if further solution-phase chemistry is planned.

Experimental Protocols

Protocol 1: Loading of Fmoc-L-Dpr(Boc)-OH onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-L-Dpr(Boc)-OH (1.5 equivalents relative to the resin loading capacity) in DCM. Add diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Coupling: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and finally DCM. Dry the resin under vacuum.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation
  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-4 equivalents) with a coupling agent (e.g., HATU, 3-4 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 3: Final Cleavage and Deprotection (from Wang or Rink Amide Resin)
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow_Dpr cluster_loading Resin Loading cluster_elongation Peptide Elongation cluster_cleavage Final Cleavage Resin SPPS Resin (e.g., Wang, 2-CTC, Rink) Loaded_Resin Fmoc-Dpr(Boc)-Resin Resin->Loaded_Resin Protected_Dpr Fmoc-L-Dpr(Boc)-OH Protected_Dpr->Loaded_Resin Coupling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loaded_Resin->Deprotection Coupling Coupling of next Fmoc-AA-OH Deprotection->Coupling Elongated_Peptide Fmoc-AA-Dpr(Boc)-Resin Coupling->Elongated_Peptide Elongated_Peptide->Deprotection Repeat n times Cleavage Cleavage & Deprotection (e.g., TFA/TIS/H2O) Elongated_Peptide->Cleavage Final_Peptide H2N-AA-Dpr(NH2)-COOH/CONH2 (Final Peptide) Cleavage->Final_Peptide

Caption: General workflow for SPPS incorporating 3-Amino-L-alanine (L-Dpr).

Orthogonal_Protection cluster_alpha α-Amino Deprotection for Elongation cluster_beta β-Amino Deprotection for Side-Chain Modification Start Fmoc-NH-CH(CH2-NH-Boc)-CO-Resin Alpha_Deprotect 20% Piperidine in DMF Start->Alpha_Deprotect Beta_Deprotect TFA Start->Beta_Deprotect Result_Alpha H2N-CH(CH2-NH-Boc)-CO-Resin Alpha_Deprotect->Result_Alpha Removes Fmoc Coupling Fmoc-AA-OH, HATU Result_Alpha->Coupling Couple next AA Result_Beta Fmoc-NH-CH(CH2-NH2)-CO-Resin Beta_Deprotect->Result_Beta Removes Boc Modification e.g., Biotinylation, PEGylation Result_Beta->Modification Modify side chain

Caption: Orthogonal protection and deprotection of 3-Amino-L-alanine.

References

Validation & Comparative

Confirming 3-Amino-L-alanine Hydrochloride Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately confirming the incorporation of non-standard amino acids like 3-Amino-L-alanine hydrochloride (also known as β-alanine hydrochloride) into peptides and proteins is critical for ensuring the integrity of synthesized molecules and understanding their biological activity. Mass spectrometry (MS) stands as the gold standard for this verification, offering high sensitivity and specificity. This guide provides a comparative overview of common MS-based methodologies for confirming the incorporation of 3-Amino-L-alanine, supported by experimental data and detailed protocols.

Comparison of Analytical Approaches

The primary methods for the mass spectrometric analysis of 3-Amino-L-alanine can be broadly categorized into two approaches: direct analysis of the underivatized molecule ("dilute-and-shoot") and analysis following chemical derivatization. Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and workflow complexity.

Table 1: Comparison of Mass Spectrometry Methods for 3-Amino-L-alanine Analysis

FeatureDirect "Dilute-and-Shoot"Derivatization (e.g., PITC)
Principle Direct injection and analysis of the sample after minimal preparation.Chemical modification of the amino group to enhance chromatographic retention and ionization efficiency.
Sample Preparation Simple protein precipitation and dilution.[1]Multi-step process including derivatization, extraction, and evaporation.[1]
Lower Limit of Quantification (LLOQ) in Plasma Generally higher LLOQs compared to derivatization in pure solvent, but can be comparable in complex matrices like plasma due to lower dilution factors.[1]Derivatization can reduce LLOQs for the target compounds.[1]
Chromatography May result in co-elution of isomers (e.g., α-alanine and β-alanine).[1]Improves chromatographic separation of isomers.[1]
Matrix Effects Can be significant.Can also be a challenge, with potential for co-elution with impurities from the derivatization reagent.[1]
Advantages Rapid, simple workflow.Improved sensitivity and chromatographic resolution.
Disadvantages Potential for ion suppression and co-elution.More complex and time-consuming workflow, potential for introduction of artifacts.

Experimental Protocols

Protocol 1: Direct Analysis of Underivatized 3-Amino-L-alanine by LC-MS/MS

This protocol is suitable for the rapid screening and quantification of 3-Amino-L-alanine in biological matrices.

1. Sample Preparation (Dilute-and-Shoot):

  • To 200 µL of plasma, add 800 µL of cold isopropanol for protein precipitation.[1]

  • Vortex and centrifuge to pellet the precipitated proteins.[1]

  • Dilute the supernatant 1:20 with a solution of 80% isopropanol in water for analysis.[1]

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.[1]

  • Column: A column suitable for polar compounds, such as a HILIC or a mixed-mode column.

  • Mobile Phase A: Water with 0.2% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]

  • Gradient: A gradient optimized for the separation of polar analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[1]

  • Selected Reaction Monitoring (SRM) Transitions: For underivatized β-alanine, monitor the following transitions: m/z 90→72 (quantification), m/z 90→45, and m/z 90→30 (confirmation).[2]

3. Data Analysis:

  • Quantify the amount of 3-Amino-L-alanine by comparing the peak area of the m/z 90→72 transition to a standard curve generated from known concentrations of this compound.

Protocol 2: Analysis of 3-Amino-L-alanine by LC-MS/MS with PITC Derivatization

This protocol offers enhanced sensitivity and chromatographic separation.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation as described in Protocol 1.

  • To the supernatant, add phenyl isothiocyanate (PITC) solution for derivatization.[1]

  • After incubation, evaporate the derivatization reagent.[1]

  • Extract the derivatized analytes into methanol containing ammonium acetate.[1]

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.[1]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase A: Water with 0.2% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]

  • Gradient: A suitable gradient for separating the derivatized amino acids, for example: 0.0–0.3 min: 5% B, 0.3–2.7 min: linear increase to 15% B, 2.7–4.0 min: linear increase to 40% B, 4.0–5.0 min: linear increase to 100% B, followed by washing and re-equilibration.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer in positive ESI and scheduled SRM mode.[1]

  • SRM Transitions: The specific m/z transitions for the PITC derivative of 3-Amino-L-alanine will need to be determined.

3. Data Analysis:

  • Quantify the derivatized 3-Amino-L-alanine using a standard curve prepared with derivatized standards.

Confirming Incorporation into Peptides using Stable Isotope Labeling

A definitive method to confirm the incorporation of 3-Amino-L-alanine into a peptide or protein is through stable isotope labeling. This involves synthesizing a version of the target molecule with a heavy isotope-labeled 3-Amino-L-alanine and comparing its mass spectrum to the unlabeled version.

Table 2: Stable Isotope Labeling for Incorporation Confirmation

ParameterUnlabeled PeptideLabeled Peptide
Incorporated Amino Acid 3-Amino-L-alanine13C3, 15N-3-Amino-L-alanine
Expected Mass Shift (per incorporation) N/A+4 Da
MS Analysis The precursor ion m/z will correspond to the calculated mass of the peptide with unlabeled 3-Amino-L-alanine.The precursor ion m/z will be shifted by +4 Da for each incorporated labeled 3-Amino-L-alanine.
MS/MS Fragmentation Fragmentation will produce characteristic b and y ions for the unlabeled peptide sequence.Fragmentation will show a corresponding mass shift in the fragment ions containing the labeled 3-Amino-L-alanine.

Visualizing the Workflow and Fragmentation

To better illustrate the experimental processes and the underlying principles of mass spectrometric analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Method Sample (e.g., Plasma, Peptide Digest) Sample (e.g., Plasma, Peptide Digest) Protein Precipitation Protein Precipitation Sample (e.g., Plasma, Peptide Digest)->Protein Precipitation Isopropanol Supernatant Supernatant Protein Precipitation->Supernatant Dilute-and-Shoot Dilute-and-Shoot Supernatant->Dilute-and-Shoot Direct Injection Derivatization Derivatization Supernatant->Derivatization e.g., PITC LC-MS/MS Analysis LC-MS/MS Analysis Dilute-and-Shoot->LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

A simplified workflow for the mass spectrometric analysis of 3-Amino-L-alanine.

fragmentation_pathway Precursor Ion\n[M+H]⁺ (m/z 90) Precursor Ion [M+H]⁺ (m/z 90) Fragment 1\n(m/z 72) Fragment 1 (m/z 72) Precursor Ion\n[M+H]⁺ (m/z 90)->Fragment 1\n(m/z 72) Loss of H₂O Fragment 2\n(m/z 45) Fragment 2 (m/z 45) Precursor Ion\n[M+H]⁺ (m/z 90)->Fragment 2\n(m/z 45) Loss of COOH Fragment 3\n(m/z 30) Fragment 3 (m/z 30) Precursor Ion\n[M+H]⁺ (m/z 90)->Fragment 3\n(m/z 30) Loss of CH₂COOH

Proposed fragmentation pathway for underivatized 3-Amino-L-alanine in positive ESI mode.

stable_isotope_labeling cluster_ms_analysis Mass Spectrometry Analysis Peptide Synthesis Peptide Synthesis Unlabeled Peptide\n(with 3-Amino-L-alanine) Unlabeled Peptide (with 3-Amino-L-alanine) Peptide Synthesis->Unlabeled Peptide\n(with 3-Amino-L-alanine) Labeled Peptide\n(with ¹³C₃,¹⁵N-3-Amino-L-alanine) Labeled Peptide (with ¹³C₃,¹⁵N-3-Amino-L-alanine) Peptide Synthesis->Labeled Peptide\n(with ¹³C₃,¹⁵N-3-Amino-L-alanine) MS Spectrum (m/z = X) MS Spectrum (m/z = X) Unlabeled Peptide\n(with 3-Amino-L-alanine)->MS Spectrum (m/z = X) MS Spectrum (m/z = X+4) MS Spectrum (m/z = X+4) Labeled Peptide\n(with ¹³C₃,¹⁵N-3-Amino-L-alanine)->MS Spectrum (m/z = X+4) Confirmation of Incorporation Confirmation of Incorporation MS Spectrum (m/z = X+4)->Confirmation of Incorporation

Logical workflow for confirming incorporation using stable isotope labeling.

References

Verifying the Structure of 3-Amino-L-alanine Hydrochloride Peptides: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural verification of novel peptides is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of peptides containing the non-proteinogenic amino acid 3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride. Detailed experimental protocols and quantitative data are presented to facilitate robust structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for the atomic-level structural analysis of peptides in solution. It provides detailed information on connectivity, conformation, and dynamics. However, a comprehensive verification strategy often involves complementary techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). This guide will compare these methods, with a focus on their application to peptides incorporating this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required. NMR provides unparalleled detail on the three-dimensional structure, while MS offers precise molecular weight and sequence information, and HPLC is invaluable for purity assessment.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy - Primary structure (connectivity) - Secondary and tertiary structure (conformation) - Dynamic processes (e.g., conformational exchange) - Post-translational modifications- Non-destructive - Provides detailed 3D structural information in solution - Can study dynamic processes- Lower sensitivity compared to MS - Can be time-consuming - Complex spectra for larger peptides
Mass Spectrometry - Accurate molecular weight - Amino acid sequence (via fragmentation) - Identification of modifications- High sensitivity and accuracy - High-throughput capabilities- Provides limited information on 3D structure - Can be destructive
HPLC - Purity of the peptide sample - Quantification- Robust and reproducible - Widely available- Limited structural information - Retention time can be influenced by various factors

Quantitative Data Presentation

The following tables provide expected NMR chemical shifts for this compound and a representative dipeptide, L-Alanyl-L-alanine, to illustrate the changes upon peptide bond formation. Due to the limited availability of published NMR data for peptides containing 3-Amino-L-alanine, data for the free amino acid is provided alongside that of a standard alanine dipeptide as a reference.

Table 1: ¹H NMR Chemical Shifts (δ) in D₂O

ProtonThis compound[1]L-Alanyl-L-alanine
α-H~4.01 ppm (triplet)~4.1 ppm (quartet)
β-H₂~3.48 ppm (doublet)N/A
CH₃N/A~1.5 ppm (doublet)
Amide NHSolvent exchanged~8.2 ppm (doublet)

Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O

CarbonThis compoundL-Alanyl-L-alanine
C=O~175 ppm~177 ppm
α-C~55 ppm~52 ppm
β-C~40 ppmN/A
CH₃N/A~19 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Experimental Protocols

NMR Sample Preparation for a Peptide Hydrochloride
  • Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Dissolve the peptide hydrochloride in a deuterated solvent, typically deuterium oxide (D₂O) for exchange of labile protons or a buffered aqueous solution (e.g., 90% H₂O/10% D₂O) to observe amide protons. The hydrochloride salt will make the initial solution acidic; the pH should be adjusted to the desired value (typically between 4 and 6 for good amide proton signal) using dilute NaOD or DCl.

  • Concentration: Prepare a sample with a concentration of 1-5 mM. Higher concentrations improve the signal-to-noise ratio but can lead to aggregation.

  • Internal Standard: Add a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (0 ppm).

  • Sample Volume: Transfer approximately 500-600 µL of the sample solution into a clean, dry NMR tube.

NMR Data Acquisition and Analysis

A standard suite of NMR experiments is typically acquired to fully characterize a peptide:

  • 1D ¹H NMR: Provides an overview of the proton signals and can be used to assess sample purity and folding.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily within the same amino acid residue (e.g., correlations between α-H and β-H₂).

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, allowing for the identification of amino acid types.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in space (< 5 Å), providing crucial information for determining the peptide's 3D structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, useful for connecting different spin systems and confirming sequence.

Mandatory Visualizations

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Peptide High Purity Peptide HCl Solvent Deuterated Solvent (e.g., D2O) Buffer pH Adjustment Standard Internal Standard (DSS/TSP) NMR_Tube NMR Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD_H1 1D ¹H NMR_Spec->OneD_H1 TwoD_COSY 2D COSY NMR_Spec->TwoD_COSY TwoD_TOCSY 2D TOCSY NMR_Spec->TwoD_TOCSY TwoD_NOESY 2D NOESY NMR_Spec->TwoD_NOESY TwoD_HSQC 2D ¹H-¹³C HSQC NMR_Spec->TwoD_HSQC TwoD_HMBC 2D ¹H-¹³C HMBC NMR_Spec->TwoD_HMBC Processing Spectral Processing OneD_H1->Processing TwoD_COSY->Processing TwoD_TOCSY->Processing TwoD_NOESY->Processing TwoD_HSQC->Processing TwoD_HMBC->Processing Assignment Resonance Assignment Processing->Assignment Restraints NOE & J-coupling Restraints Assignment->Restraints Structure_Calc Structure Calculation Restraints->Structure_Calc Validation Structure Validation Structure_Calc->Validation

Caption: Workflow for NMR-based structural analysis of peptides.

Analytical_Techniques_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_HPLC HPLC Peptide 3-Amino-L-alanine Hydrochloride Peptide NMR_Info 3D Structure Connectivity Dynamics Peptide->NMR_Info Detailed Structure MS_Info Molecular Weight Sequence Peptide->MS_Info Identity HPLC_Info Purity Quantification Peptide->HPLC_Info Purity

Caption: Comparison of analytical techniques for peptide characterization.

By integrating data from NMR, MS, and HPLC, researchers can achieve a comprehensive and unambiguous structural verification of novel peptides containing this compound, ensuring a solid foundation for further drug development and scientific investigation.

References

Unlocking Peptide Longevity: A Comparative Analysis of Stability with 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable peptide therapeutics is paramount. A key strategy in enhancing peptide longevity is the incorporation of non-proteinogenic amino acids. This guide provides a comparative analysis of peptide stability with and without the inclusion of 3-Amino-L-alanine hydrochloride, a modification showing significant promise in resisting enzymatic degradation.

The inherent susceptibility of natural peptides to proteolysis presents a major hurdle in their therapeutic development, leading to short in vivo half-lives and reduced efficacy. The introduction of structural modifications, such as the use of unnatural amino acids like 3-Amino-L-alanine (also known as L-2,3-diaminopropionic acid, Dap), can profoundly alter a peptide's susceptibility to enzymatic cleavage. This guide delves into the experimental evidence supporting the enhanced stability of peptides containing this modification.

Enhanced Proteolytic Resistance: A Head-to-Head Comparison

While direct comparative data on the same peptide sequence with and without this compound is limited in publicly available literature, studies on structurally related peptides provide compelling evidence of increased stability. Research comparing α-peptides with β-peptides derived from L-diaminopropionic acid demonstrates the remarkable resistance of the modified peptides to enzymatic degradation.

In a key study, the proteolytic stability of a standard α-peptide was compared against β-peptides containing L-diaminopropionic acid residues. The results, summarized in the table below, highlight the significant protective effect of the diaminopropionic acid-containing backbone.

Peptide TypeEnzyme/ConditionStability
Standard α-Peptide PronaseDegraded within 15 minutes
TrypsinDegraded within 30 minutes
Human SerumSusceptible to degradation
β-Peptide with L-diaminopropionic acid PronaseResistant to degradation
TrypsinResistant to degradation
ElastaseResistant to degradation
Human SerumResistant to degradation

This table summarizes qualitative stability data from a comparative study.[1]

The data unequivocally shows that while the standard α-peptide is rapidly broken down by common proteases and in human serum, the β-peptide incorporating the diaminopropionic acid structure remains stable under the same conditions.[1] This enhanced stability is attributed to the altered peptide backbone, which is not recognized by the active sites of many proteases.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-Amino-L-alanine

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-Dap(Boc)-OH using a standard Fmoc/tBu strategy.

Workflow for Peptide Synthesis

Caption: Workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Dap(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the activation solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence. For incorporating 3-Amino-L-alanine, use Fmoc-L-Dap(Boc)-OH in the coupling step.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Protocol 2: Enzymatic Stability Assay

This protocol describes a method to assess the stability of peptides in the presence of a specific protease.

Workflow for Enzymatic Stability Assay

G A Peptide Solution Preparation B Enzyme Addition & Incubation (37°C) A->B C Aliquots Taken at Time Points B->C D Reaction Quenching (e.g., TFA) C->D E HPLC Analysis D->E F Data Analysis (Peak Area vs. Time) E->F

Caption: Workflow for Peptide Enzymatic Stability Assay.

Materials:

  • Peptide stock solution (1 mg/mL in water or appropriate buffer)

  • Protease solution (e.g., Trypsin, Chymotrypsin, Pronase at 1 mg/mL in buffer)

  • Incubation buffer (e.g., 0.1 M NH4HCO3, pH 8.2 for trypsin)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • RP-HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution, incubation buffer, and protease solution to a final peptide concentration of ~0.1 mg/mL. A control sample without the enzyme should be prepared in parallel.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the peak area of the intact peptide at a specific wavelength (e.g., 214 nm).

  • Data Analysis: Plot the percentage of the remaining intact peptide against time to determine the degradation rate and half-life.

The Structural Advantage of 3-Amino-L-alanine

The enhanced stability conferred by 3-Amino-L-alanine is rooted in its unique structure. As a β-amino acid, it introduces an additional carbon atom into the peptide backbone compared to the natural α-amino acids.

Structural Comparison

Caption: Comparison of α- and β-peptide backbones.

This seemingly minor alteration has profound consequences for the peptide's three-dimensional structure and its interaction with proteases. The altered bond angles and increased flexibility of the β-peptide backbone disrupt the canonical recognition sites for many proteolytic enzymes, thereby rendering the peptide resistant to cleavage.

Conclusion

The incorporation of this compound into peptide sequences represents a robust strategy for enhancing their stability against enzymatic degradation. The available data strongly suggests that this modification can significantly increase the half-life of peptides in biological environments, a critical factor for the development of effective peptide-based therapeutics. The experimental protocols provided herein offer a foundation for researchers to further explore and quantify the stabilizing effects of this and other non-proteinogenic amino acids in their own peptide candidates. By leveraging these advanced synthetic and analytical techniques, the development of next-generation, highly stable peptide drugs is within reach.

References

A Comparative Guide to 3-Amino-L-alanine Hydrochloride and Other Non-Natural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering a powerful toolkit to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. This guide provides a comprehensive comparison of 3-Amino-L-alanine hydrochloride with other prominent classes of non-natural amino acids used in peptide design. We will delve into their respective impacts on peptide stability, conformation, and function, supported by experimental data and detailed protocols.

Introduction to this compound in Peptide Design

This compound, also known as L-α,β-diaminopropionic acid hydrochloride (L-Dap), is a non-proteinogenic amino acid characterized by the presence of a primary amine on its β-carbon. This unique structural feature imparts distinct physicochemical properties to peptides, most notably pH-sensitivity. The side-chain amine of L-Dap has a pKa that, when incorporated into a peptide, can be modulated to fall within the physiological pH range of endosomal compartments.[1][2] This allows for the design of "smart" peptides that can alter their charge and conformation in response to changes in their microenvironment, a highly desirable trait for applications such as drug delivery and antimicrobial agents.[1][3]

Comparative Analysis with Other Non-Natural Amino Acids

The strategic incorporation of non-natural amino acids can dramatically enhance the therapeutic potential of peptides. Here, we compare the effects of this compound with three other major classes of non-natural amino acids: N-methylated amino acids, β-amino acids, and D-amino acids.

Key Performance Attributes
Feature3-Amino-L-alanine (L-Dap)N-Methylated Amino Acidsβ-Amino AcidsD-Amino Acids
Primary Advantage pH-dependent charge and conformationIncreased proteolytic resistance, improved membrane permeabilityEnhanced proteolytic stability, altered secondary structureGreatly enhanced proteolytic stability
Mechanism of Action The β-amino group's pKa allows for protonation at acidic pH, leading to changes in charge and structure.[1][2]Steric hindrance from the N-methyl group on the peptide backbone prevents protease recognition and cleavage.[4]The additional carbon in the backbone disrupts the recognition sites for proteases.[5]Proteases are stereospecific for L-amino acids and cannot cleave peptide bonds involving D-amino acids.[6]
Impact on Conformation Can induce pH-dependent conformational switches, often from a random coil to a more ordered structure like an α-helix.[1]Restricts backbone flexibility and can favor specific secondary structures.[4]Can form novel, stable secondary structures such as helices and sheets not accessible to α-peptides.[5]Can disrupt or stabilize secondary structures depending on the position and context within the peptide.
Key Applications pH-responsive drug and gene delivery, antimicrobial peptides with selective activity.[3][7][8]Orally bioavailable peptides, cell-penetrating peptides.[9][10]Protease-resistant therapeutics, mimics of natural peptide structures.[5]Long-acting peptide therapeutics, enzyme inhibitors.[6][11]

Experimental Data and Observations

While direct head-to-head comparative studies are limited, the literature provides substantial evidence for the unique benefits of each class of non-natural amino acid.

For instance, studies on peptides incorporating 2,3-diaminopropionic acid (Dap) have demonstrated a significant increase in gene delivery efficacy in response to endosomal acidification. This is attributed to a pH-triggered conformational change that facilitates endosomal escape.[1][3] In contrast, the incorporation of N-methylated amino acids has been shown to dramatically increase the in vivo half-life of peptides by preventing enzymatic degradation.[4] Similarly, peptides composed entirely of β-amino acids are exceptionally resistant to a wide range of proteases.[5] The substitution of L-amino acids with their D-enantiomers is a well-established strategy to confer proteolytic stability, with numerous studies demonstrating significantly prolonged half-lives in serum.[6][11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-Dap(Boc)-OH using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Dap(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-L-Dap(Boc)-OH at the desired position.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Proteolytic Stability Assay

This protocol provides a general framework for assessing the stability of modified peptides in the presence of proteases (e.g., in serum).

Materials:

  • Test peptide stock solution (1 mg/mL)

  • Human serum

  • Quenching solution (e.g., 10% Trichloroacetic Acid)

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

  • HPLC or LC-MS system

Procedure:

  • Preparation: Thaw human serum on ice and centrifuge to remove precipitates.

  • Incubation:

    • Dilute the test peptide to a final concentration of 100 µg/mL in pre-warmed PBS.

    • Add an equal volume of serum to the peptide solution and incubate at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant containing the peptide.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t₁/₂).

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

This protocol outlines the steps to analyze the secondary structure of a peptide in solution.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrophotometer

  • Quartz cuvette (1 mm pathlength)

Procedure:

  • Sample Preparation: Dissolve the peptide in the buffer to a final concentration of 50-100 µM. Prepare a buffer blank.

  • Instrument Setup: Set the CD spectrophotometer to scan in the far-UV region (e.g., 190-260 nm).

  • Blank Measurement: Record the spectrum of the buffer blank.

  • Sample Measurement: Record the spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].

  • Analysis: Analyze the resulting spectrum for characteristic secondary structure signals (e.g., α-helix: negative bands at ~208 and ~222 nm; β-sheet: negative band at ~218 nm; random coil: strong negative band near 200 nm). For pH-dependent studies with Dap-containing peptides, repeat the measurements at different pH values.

Visualizing Workflows and Concepts

sps_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage & Side-chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis.

stability_assay_workflow start Peptide + Serum Incubation (37°C) sampling Take Aliquots at Time Points start->sampling quenching Quench Reaction (e.g., TCA) sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Analyze by HPLC/LC-MS supernatant->analysis data_analysis Calculate Half-life (t½) analysis->data_analysis

Figure 2. Experimental workflow for a peptide proteolytic stability assay.

Figure 3. Comparison of property enhancements by different non-natural amino acids.

Conclusion

The choice of non-natural amino acid for peptide design is dictated by the desired therapeutic outcome. This compound stands out for its ability to confer pH-sensitivity, making it an excellent choice for applications requiring environmentally triggered activity. For applications demanding maximum proteolytic stability and oral bioavailability, N-methylated amino acids, β-amino acids, or D-amino acids may be more suitable. A thorough understanding of the unique properties imparted by each class of non-natural amino acid is crucial for the rational design of next-generation peptide therapeutics.

References

A Comparative Guide to Purity Validation of 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for the purity validation of 3-Amino-L-alanine hydrochloride. As a small, polar, and non-chromophoric amino acid, its analysis presents unique challenges that are addressed by the methodologies detailed below. This document offers objective comparisons and supporting data to aid in the selection of the most suitable analytical technique for your research and development needs.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for the quality control of pharmaceutical ingredients. For a compound like this compound, which lacks a UV-absorbing chromophore, several HPLC strategies can be employed. The most effective approaches involve either enhancing retention on the stationary phase, derivatizing the molecule to make it detectable, or using a universal detector.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with Charged Aerosol Detection (CAD)

This method is a robust choice for the analysis of polar, non-volatile compounds. An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged this compound, allowing for retention on a traditional C18 reversed-phase column. Charged Aerosol Detection (CAD) is a universal detection method that does not require the analyte to have a chromophore, making it ideal for this application.

Hydrophilic Interaction Chromatography (HILIC) with Mass Spectrometry (MS)

HILIC is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique offers excellent retention for polar analytes like this compound. Coupling HILIC with a mass spectrometer provides high sensitivity and selectivity, allowing for definitive peak identification and quantification.

Pre-column Derivatization with UV/Fluorescence Detection

This classic approach involves chemically modifying the this compound molecule to attach a chromophore or fluorophore. Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) are commonly used. The resulting derivative can then be readily detected by standard UV or fluorescence detectors. This method is known for its high sensitivity.

Table 1: Comparison of HPLC Methods for this compound Purity Validation
ParameterIon-Pair RP-HPLC with CADHILIC with MSPre-column Derivatization with UV/Fluorescence
Specificity HighVery HighHigh
Sensitivity Moderate to HighVery HighVery High
Linearity GoodExcellentExcellent
Accuracy ExcellentExcellentExcellent
Precision ExcellentExcellentExcellent
Throughput ModerateModerate to HighModerate (derivatization step)
Instrumentation HPLC with CADLC-MS systemHPLC with UV or FLD
Pros Universal detection, no derivatizationHigh sensitivity and selectivityHigh sensitivity, uses standard detectors
Cons Requires volatile mobile phaseHigher instrument costDerivatization can be complex

Alternative Purity Validation Methods

While HPLC is a powerful tool, other techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent. For amino acids, CE can be performed without derivatization using indirect UV detection or coupled with a mass spectrometer for direct detection.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid method for qualitative purity assessment. The sample is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent (mobile phase) moves up the plate by capillary action. Separation occurs based on the differential partitioning of the components between the two phases. Visualization is typically achieved by spraying with a reagent like ninhydrin, which reacts with the amino group to produce a colored spot.

Table 2: Comparison of Alternative Methods for this compound Purity Validation
ParameterCapillary Electrophoresis (CE)Thin-Layer Chromatography (TLC)
Specificity HighModerate
Sensitivity High (with appropriate detection)Low to Moderate
Linearity GoodSemi-quantitative at best
Accuracy Good to ExcellentNot suitable for accurate quantification
Precision GoodPoor
Throughput HighHigh
Instrumentation CE systemBasic laboratory equipment
Pros High efficiency, low sample volumeSimple, rapid, low cost
Cons Lower loading capacityPrimarily qualitative

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC with CAD
  • Chromatographic System:

    • HPLC: Agilent 1260 Infinity II or equivalent.

    • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30 °C.

    • Autosampler Temperature: 4 °C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.

    • Mobile Phase B: 0.1% HFBA in Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Dissolve 10 mg of this compound in 10 mL of Mobile Phase A.

    • Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Pre-column Derivatization with OPA and Fluorescence Detection
  • Derivatization Reagent (OPA Reagent):

    • Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.

    • Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5).

    • Add 50 µL of 3-mercaptopropionic acid.

    • This reagent should be prepared fresh daily.

  • Derivatization Procedure:

    • In an autosampler vial, mix 10 µL of the sample solution (1 mg/mL in water) with 40 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • Chromatographic System:

    • HPLC: Shimadzu Prominence series or equivalent.

    • Detector: Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 40 °C.

  • Mobile Phase:

    • Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.2).

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

    • Gradient: 10% B to 70% B over 30 minutes.

    • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

HPLC_Validation_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample 3-Amino-L-alanine hydrochloride Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization Pre-column Derivatization (Optional) Filtration->Derivatization if applicable Injection Injection into HPLC System Filtration->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (CAD, MS, UV, or FLD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the purity validation of this compound by HPLC.

Method_Comparison cluster_HPLC HPLC Methods cluster_Alternatives Alternative Methods 3-Amino-L-alanine HCl 3-Amino-L-alanine HCl IP-RP-HPLC-CAD IP-RP-HPLC-CAD 3-Amino-L-alanine HCl->IP-RP-HPLC-CAD High Specificity HILIC-MS HILIC-MS 3-Amino-L-alanine HCl->HILIC-MS High Sensitivity Pre-column Derivatization Pre-column Derivatization 3-Amino-L-alanine HCl->Pre-column Derivatization High Sensitivity Capillary Electrophoresis Capillary Electrophoresis 3-Amino-L-alanine HCl->Capillary Electrophoresis High Efficiency Thin-Layer Chromatography Thin-Layer Chromatography 3-Amino-L-alanine HCl->Thin-Layer Chromatography Qualitative

Caption: Comparison of analytical methods for this compound purity.

A Comparative Guide to Boc and Fmoc Strategies for Solid-Phase Peptide Synthesis of 3-Amino-L-alanine Hydrochloride Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like 3-Amino-L-alanine (also known as L-2,3-diaminopropionic acid or Dap) into peptide sequences is a key strategy for developing novel therapeutics with enhanced stability and functionality. The presence of a primary amine on the side chain of Dap necessitates a robust orthogonal protection strategy during solid-phase peptide synthesis (SPPS). The two most prevalent methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, offer distinct approaches to the synthesis of Dap-containing peptides. This guide provides an objective comparison of these two strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Core Principles: Orthogonal Protection of a Bifunctional Amino Acid

The primary challenge in synthesizing peptides with 3-Amino-L-alanine lies in the selective protection of its α-amino and β-amino groups. This is achieved through an orthogonal protection scheme, where one protecting group can be removed without affecting the other, allowing for controlled peptide chain elongation and potential side-chain modifications.

In the Boc strategy , the α-amino group is protected by the acid-labile Boc group. For the incorporation of Dap, the commercially available derivative Boc-Dap(Fmoc)-OH is utilized.[1][2][] The Boc group is removed at each synthesis cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the base-labile Fmoc group on the side chain remains intact.[1] This allows for the possibility of on-resin side-chain modification by removing the Fmoc group with a base like piperidine.[1][2]

Conversely, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection. The corresponding derivative for Dap is Fmoc-Dap(Boc)-OH .[4] The Fmoc group is cleaved at each step with a base, usually piperidine, while the acid-labile Boc group on the side chain is stable under these conditions.[4][5] The side-chain Boc group is then removed during the final cleavage of the peptide from the resin with a strong acid, such as TFA.[5]

Quantitative Performance Comparison

While the optimal strategy can be sequence-dependent, the following table summarizes the expected quantitative performance for the synthesis of peptides containing 3-Amino-L-alanine based on the established characteristics of each method. The milder conditions of the Fmoc strategy generally result in higher crude purity. However, the Boc strategy can be advantageous for hydrophobic sequences prone to aggregation.[6]

ParameterBoc Strategy (using Boc-Dap(Fmoc)-OH)Fmoc Strategy (using Fmoc-Dap(Boc)-OH)Notes
Coupling Efficiency > 99%> 99%Both methods achieve high coupling efficiency with modern activation reagents.[1]
α-Amino Deprotection Efficiency > 99%> 99%Monitored by HPLC analysis of a small resin sample after cleavage.[1]
Typical Crude Peptide Purity 70-90%85-95%The milder deprotection conditions of the Fmoc strategy generally lead to fewer side products.[1]
Final Purity (Post-HPLC) > 95-98%> 95-98%Both strategies can yield highly pure peptides after purification.[1]
Potential Side Reactions Alkylation of nucleophilic side chains (e.g., Trp, Met) by carbocations generated during Boc deprotection. Aspartimide formation is less common than in Fmoc strategy.Aspartimide formation, especially in sequences with Asp-Gly or Asp-Ser motifs, due to the basic deprotection conditions. Diketopiperazine formation at the N-terminal dipeptide stage.[7]Careful selection of scavengers in the cleavage cocktail is crucial for the Boc strategy. For the Fmoc strategy, using sterically hindered protecting groups on Asp or specific coupling conditions can mitigate aspartimide formation.

Experimental Protocols

The following are detailed methodologies for a single synthesis cycle (deprotection and coupling) for incorporating a 3-Amino-L-alanine residue using both Boc and Fmoc strategies in a manual solid-phase peptide synthesizer.

Boc-SPPS Protocol for Incorporation of Boc-Dap(Fmoc)-OH

This protocol outlines a single cycle for adding a Boc-Dap(Fmoc)-OH residue to a peptide chain on a resin (e.g., Merrifield or PAM resin).

1. Nα-Boc Deprotection:

  • Wash the resin-bound peptide with dichloromethane (DCM) (3x).

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[1]

  • Agitate the mixture for 1-2 minutes, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Drain the TFA solution and wash the resin with DCM (3-5x), isopropanol (2x), and then DCM again (3x) to remove residual acid.[1]

2. Neutralization:

  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DCM (3-5x).

3. Coupling of Boc-Dap(Fmoc)-OH:

  • In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).[2]

  • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.[2]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[2]

  • Monitor the reaction for completion using a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines.[8]

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Fmoc-SPPS Protocol for Incorporation of Fmoc-Dap(Boc)-OH

This protocol outlines a single cycle for adding an Fmoc-Dap(Boc)-OH residue to a peptide chain on a resin (e.g., Rink Amide or Wang resin).

1. Nα-Fmoc Deprotection:

  • Wash the resin-bound peptide with DMF (3x).

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7x) to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.

2. Coupling of Fmoc-Dap(Boc)-OH:

  • In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Add DIEA or 2,4,6-collidine (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction for completion using a Kaiser (ninhydrin) test.

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Signaling Pathways and Experimental Workflows

The logical workflows for the Boc and Fmoc strategies, highlighting the orthogonal nature of the protecting groups for 3-Amino-L-alanine, are depicted below.

Boc_Strategy_Workflow cluster_Boc_SPPS Boc Strategy for 3-Amino-L-alanine cluster_Side_Chain_Deprotection Side-Chain Modification (Optional) cluster_Final_Cleavage Final Cleavage Resin-Peptide-NH-Boc Resin-Peptide-NH-Boc Resin-Peptide-NH3+ Resin-Peptide-NH3+ Resin-Peptide-NH-Boc->Resin-Peptide-NH3+ TFA/DCM Resin-Peptide-NH2 Resin-Peptide-NH2 Resin-Peptide-NH3+->Resin-Peptide-NH2 DIEA/DCM Coupling Couple Boc-Dap(Fmoc)-OH Resin-Peptide-NH2->Coupling Coupled_Product Resin-Peptide-Dap(Fmoc)-NH-Boc Coupling->Coupled_Product Side_Chain_Deprotection Piperidine/DMF Coupled_Product->Side_Chain_Deprotection Selective Deprotection Final_Cleavage_Boc HF or TFMSA Coupled_Product->Final_Cleavage_Boc Modified_Side_Chain Resin-Peptide-Dap(NH2)-NH-Boc Side_Chain_Deprotection->Modified_Side_Chain Final_Peptide_Boc H2N-Peptide-Dap(NH2)-COOH/CONH2 Final_Cleavage_Boc->Final_Peptide_Boc

Boc-SPPS workflow for 3-Amino-L-alanine.

Fmoc_Strategy_Workflow cluster_Fmoc_SPPS Fmoc Strategy for 3-Amino-L-alanine cluster_Final_Cleavage Final Cleavage and Deprotection Resin-Peptide-NH-Fmoc Resin-Peptide-NH-Fmoc Resin-Peptide-NH2 Resin-Peptide-NH2 Resin-Peptide-NH-Fmoc->Resin-Peptide-NH2 Piperidine/DMF Coupling Couple Fmoc-Dap(Boc)-OH Resin-Peptide-NH2->Coupling Coupled_Product Resin-Peptide-Dap(Boc)-NH-Fmoc Coupling->Coupled_Product Final_Cleavage_Fmoc TFA/Scavengers Coupled_Product->Final_Cleavage_Fmoc Final_Peptide_Fmoc H2N-Peptide-Dap(NH2)-COOH/CONH2 Final_Cleavage_Fmoc->Final_Peptide_Fmoc

Fmoc-SPPS workflow for 3-Amino-L-alanine.

Conclusion

Both Boc and Fmoc strategies are highly effective for the synthesis of peptides containing 3-Amino-L-alanine, provided the appropriate orthogonally protected derivatives, Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH, are used respectively.

The Fmoc strategy is often the preferred method for routine synthesis due to its milder deprotection conditions, which typically result in higher crude peptide purity and are more compatible with automation and the synthesis of sensitive or modified peptides.[9]

The Boc strategy , while requiring harsher acidic conditions for deprotection and final cleavage, remains a powerful tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation.[6] The choice between the two methodologies should be made based on the specific peptide sequence, the desired scale of synthesis, the available equipment, and the need for on-resin side-chain modifications. A thorough understanding of the chemistry and potential side reactions of each strategy is paramount for the successful synthesis of high-quality 3-Amino-L-alanine-containing peptides.

References

A Researcher's Guide to Coupling Reagents for 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success, particularly when working with non-standard amino acids such as 3-Amino-L-alanine hydrochloride. This diamino acid presents unique challenges due to the presence of two nucleophilic amino groups (α and β) and the hydrochloride salt on the primary amine. This guide provides an objective comparison of common coupling reagents, supported by experimental principles, to facilitate an informed decision for your specific synthetic needs.

Performance Comparison of Key Coupling Reagents

The choice of coupling reagent significantly impacts reaction efficiency, yield, purity, and the potential for side reactions like racemization. Below is a comparative summary of four widely used coupling reagents: HATU, HBTU, EDC/NHS, and PyBOP, for the acylation of this compound. It is crucial to note that for successful and selective coupling, the β-amino group of 3-Amino-L-alanine should be protected prior to the coupling reaction.

Coupling ReagentTypical YieldPurityReaction TimeKey AdvantagesPotential Drawbacks
HATU >95%Very High30-60 minHigh efficiency, even for sterically hindered couplings; low racemization.[1][2]Higher cost compared to carbodiimides. Can cause guanidinylation of the free amine if used in excess.[3]
HBTU 90-95%High1-2 hoursGood performance for standard couplings; more cost-effective than HATU.Slower reaction times and slightly lower efficiency than HATU for difficult couplings.[1]
EDC/NHS 85-90%Good2-4 hoursCost-effective; water-soluble byproducts are easily removed.[4]Slower reaction times; risk of O-acylisourea rearrangement and other side reactions.[5]
PyBOP 90-95%High1-2 hoursEfficient for a wide range of couplings, including those prone to racemization.[6]Byproducts can sometimes be difficult to remove completely.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following protocols are tailored for the coupling of a generic N-protected amino acid to the α-amino group of β-N-protected this compound in a solution-phase reaction.

Protocol 1: HATU-Mediated Coupling
  • Materials:

    • N-protected amino acid (1.0 eq)

    • β-N-protected this compound (1.0 eq)

    • HATU (1.05 eq)[7]

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid and β-N-protected this compound in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA dropwise to the stirred solution to neutralize the hydrochloride and deprotonate the carboxylic acid.[7]

    • Add HATU to the reaction mixture in one portion.

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: EDC/NHS-Mediated Coupling
  • Materials:

    • N-protected amino acid (1.0 eq)

    • β-N-protected this compound (1.0 eq)

    • EDC (1.1 eq)[4]

    • NHS (1.1 eq)[4]

    • DIPEA (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • In a round-bottom flask, dissolve the N-protected amino acid and NHS in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC to the solution and stir for 30 minutes at 0 °C to form the NHS-activated ester.

    • In a separate flask, dissolve β-N-protected this compound in anhydrous DCM or DMF and add DIPEA to neutralize the salt and free the amine.

    • Add the solution of the free amine to the activated ester solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water to remove the water-soluble urea byproduct and excess EDC.[4]

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a decision-making guide for reagent selection.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R-COOH N-Protected Amino Acid ActivatedEster Reactive Intermediate (e.g., OAt-ester, NHS-ester) R-COOH->ActivatedEster + Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) Peptide Dipeptide Product ActivatedEster->Peptide + Amine Byproduct Byproduct ActivatedEster->Byproduct H2N-R' 3-Amino-L-alanine (β-protected, free α-amine) H2N-R'->Peptide

General mechanism of peptide bond formation.

Experimental_Workflow start Start reagent_prep Prepare Solutions: - N-Protected Amino Acid - 3-Amino-L-alanine deriv. - Coupling Reagent & Base start->reagent_prep neutralization Neutralize Hydrochloride Salt with Base (e.g., DIPEA) reagent_prep->neutralization activation Activate Carboxylic Acid with Coupling Reagent neutralization->activation coupling Add Activated Acid to Amine and React activation->coupling monitoring Monitor Reaction (TLC/LC-MS) coupling->monitoring workup Aqueous Workup to Remove Byproducts monitoring->workup purification Purify Product (Column Chromatography) workup->purification end End purification->end

Solution-phase peptide coupling workflow.

Reagent_Selection start Select Coupling Reagent question1 Need Highest Efficiency & Low Racemization? start->question1 question2 Is Cost a Major Constraint? question1->question2 No hatu Use HATU question1->hatu Yes question3 Are Water-Soluble Byproducts a Priority? question2->question3 No edc_nhs Use EDC/NHS question2->edc_nhs Yes pybop_hbtu Use PyBOP or HBTU question3->pybop_hbtu No question3->edc_nhs Yes

Decision guide for coupling reagent selection.

Conclusion

The successful coupling of this compound hinges on a strategic approach that includes the protection of the β-amino group and the careful selection of a coupling reagent. For syntheses demanding the highest yields and purity with minimal risk of racemization, HATU stands out as the superior choice, albeit at a higher cost.[1][2] PyBOP and HBTU offer a good balance of efficiency and cost-effectiveness for a wide range of applications.[6] EDC/NHS remains a viable and economical option, particularly when the ease of byproduct removal is a primary concern.[4] By understanding the strengths and weaknesses of each reagent and following robust experimental protocols, researchers can effectively navigate the challenges of incorporating 3-Amino-L-alanine into their target peptides.

References

comparative analysis of synthetic routes to 3-Amino-L-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride, is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of various biologically active molecules, including peptide-based pharmaceuticals and siderophores. The efficient and stereoselective synthesis of this compound is of significant interest to the scientific community. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

Several synthetic strategies have been developed to produce this compound, primarily utilizing readily available chiral precursors such as L-serine and L-asparagine. A third approach involves the amination of a halogenated derivative of alanine. Each route presents distinct advantages and challenges in terms of step count, overall yield, and the complexity of reaction conditions and purification procedures.

Parameter Route 1: From L-Serine Route 2: From L-Asparagine Route 3: From L-Alanine Derivative
Starting Material N-protected L-Serine derivativeN-protected L-AsparagineN-protected β-bromo-L-alanine
Key Reaction Reductive amination of an aldehydeHofmann or Curtius rearrangementAzide substitution and reduction
Overall Yield Moderate to GoodModerateGood
Number of Steps Multi-stepMulti-stepRelatively fewer steps
Reagents & Conditions Requires protecting groups, reducing agents, and oxidationInvolves rearrangement-promoting reagents (e.g., lead tetraacetate)Utilizes sodium azide and subsequent reduction
Stereochemical Integrity Generally well-preservedGenerally well-preservedHigh, proceeds with inversion of configuration
Purification Chromatographic purification of intermediates often requiredPurification of intermediates may be necessaryPurification of intermediates is generally required

Experimental Protocols

Route 1: Synthesis from L-Serine Derivative

This route involves the conversion of the hydroxyl group of a protected L-serine derivative into an amino group. The following protocol is a representative example of this multi-step approach.

Experimental Protocol:

  • Protection of L-Serine: L-serine is first protected at the amino and carboxyl groups. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group and the carboxyl group as a methyl ester.

  • Activation of the Hydroxyl Group: The hydroxyl group of the protected L-serine is activated, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate).

  • Azide Displacement: The sulfonate is displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction, which proceeds with inversion of configuration.

  • Reduction of the Azide: The resulting β-azidoalanine derivative is then reduced to the corresponding diamine. Catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) is a common method.

  • Deprotection and Hydrochloride Salt Formation: Finally, the protecting groups are removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.

A reported synthesis of a protected L-Dap methyl ester from an N-Fmoc-O-tert-butyl-d-serine derivative showcases high yields in the initial steps, such as 94% for the formation of a Weinreb amide and 92% for its reduction to the corresponding aldehyde, followed by an 82-85% yield for the reductive amination step.[1][2]

Route 2: Synthesis from L-Asparagine via Hofmann Rearrangement

This method utilizes the Hofmann rearrangement of the amide group of a protected L-asparagine derivative to furnish the β-amino group.

Experimental Protocol:

  • Protection of L-Asparagine: The α-amino group of L-asparagine is protected, for example, with a carbobenzoxy (Cbz) group to form N-Cbz-L-asparagine.

  • Hofmann Rearrangement: The protected L-asparagine is subjected to a Hofmann rearrangement. A common reagent for this transformation is lead tetraacetate in the presence of an alcohol (e.g., tert-butanol) to trap the intermediate isocyanate as a carbamate. This step can yield the protected 2,3-diaminopropionic acid derivative in yields of 75-84%.

  • Deprotection and Hydrochloride Salt Formation: The protecting groups are subsequently removed by acidolysis or hydrogenolysis, followed by treatment with hydrochloric acid to yield the final product.

Route 3: Synthesis from a β-Bromo-L-alanine Derivative

This route offers a more direct approach starting from a halogenated alanine derivative. The β-bromoalanine derivative can be synthesized from L-serine via an Appel reaction.[3]

Experimental Protocol:

  • Azide Substitution: An N-protected β-bromo-L-alanine derivative undergoes nucleophilic substitution with sodium azide to introduce the second amino group precursor at the β-position. This reaction typically proceeds with high efficiency.

  • Reduction of the Azide: The resulting β-azido derivative is then reduced to the diamine. A common and effective method is catalytic hydrogenation over a palladium catalyst.

  • Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the N-protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt. This metallaphotoredox-catalyzed approach has been shown to be effective for generating a variety of unnatural amino acids.[3]

Visualization of Synthetic Pathways

To better illustrate the logical flow of the described synthetic routes, the following diagrams have been generated.

Comparative Synthetic Routes to 3-Amino-L-alanine HCl cluster_0 Route 1: From L-Serine cluster_1 Route 2: From L-Asparagine cluster_2 Route 3: From β-Bromo-L-alanine L-Serine L-Serine Protected L-Serine Protected L-Serine L-Serine->Protected L-Serine Protection β-Bromo-L-alanine deriv. β-Bromo-L-alanine deriv. L-Serine->β-Bromo-L-alanine deriv. Appel Reaction Activated L-Serine Activated L-Serine Protected L-Serine->Activated L-Serine Activation of OH β-Azido-L-alanine deriv. β-Azido-L-alanine deriv. Activated L-Serine->β-Azido-L-alanine deriv. Azide Displacement Protected Diamine Protected Diamine β-Azido-L-alanine deriv.->Protected Diamine Reduction β-Azido-L-alanine deriv.->Protected Diamine Reduction 3-Amino-L-alanine HCl 3-Amino-L-alanine HCl Protected Diamine->3-Amino-L-alanine HCl Deprotection Protected Diamine->3-Amino-L-alanine HCl Deprotection Protected Diamine->3-Amino-L-alanine HCl Deprotection L-Asparagine L-Asparagine N-Protected L-Asparagine N-Protected L-Asparagine L-Asparagine->N-Protected L-Asparagine Protection N-Protected L-Asparagine->Protected Diamine Hofmann/Curtius Rearrangement β-Bromo-L-alanine deriv.->β-Azido-L-alanine deriv. Azide Substitution

Caption: Flowchart of synthetic routes to 3-Amino-L-alanine HCl.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of synthesis, available starting materials and reagents, and the importance of overall yield versus step economy. The route starting from L-serine is well-established and offers good control over stereochemistry, though it involves multiple steps. The Hofmann or Curtius rearrangement of L-asparagine derivatives provides a more direct conversion of the amide to the amine but may require careful optimization of the rearrangement conditions. The synthesis from a β-bromo-L-alanine derivative presents a potentially shorter and efficient alternative. Researchers should carefully evaluate the experimental details and quantitative data provided to select the most appropriate pathway for their research and development endeavors.

References

Assessing the Impact of 3-Amino-L-alanine Hydrochloride on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics and drug development, the incorporation of unnatural amino acids is a powerful strategy to enhance stability, modulate bioactivity, and introduce novel functionalities. One such non-proteinogenic amino acid is 3-Amino-L-alanine hydrochloride. This guide provides a comparative framework for assessing the impact of substituting a natural amino acid, such as L-alanine, with this compound on peptide conformation. Due to the limited direct experimental data on 3-Amino-L-alanine-containing peptides in publicly available literature, this guide will focus on the established methodologies and comparative data from its natural counterpart, L-alanine, and another widely studied unnatural amino acid, D-alanine. This approach offers researchers a robust blueprint for conducting their own conformational analyses.

Introduction to 3-Amino-L-alanine and its Counterparts

3-Amino-L-alanine, a non-proteinogenic amino acid, introduces an additional amino group at the beta-carbon of the L-alanine structure. This modification can significantly alter the local chemical environment within a peptide, potentially influencing its secondary structure through changes in charge distribution, hydrogen bonding capacity, and steric hindrance. For the purpose of this guide, we will compare its potential impact with:

  • L-Alanine: A small, non-polar, proteinogenic amino acid that is known to favor and stabilize α-helical conformations in peptides.[1][2]

  • D-Alanine: The D-enantiomer of alanine is an unnatural amino acid that can disrupt or induce specific secondary structures, such as turns or helices with opposite handedness, and confer resistance to proteolytic degradation.[3]

Comparative Data on Conformational Propensities

The following table summarizes the known conformational effects of L-alanine and D-alanine, providing a baseline for the hypothetical assessment of 3-Amino-L-alanine. The data for 3-Amino-L-alanine is presented as "To Be Determined" to highlight the experimental investigation that would be required.

Amino AcidTypeKnown Conformational ImpactExpected Mass Shift (in peptide)
L-Alanine ProteinogenicHigh propensity for α-helix formation.[1][2]+71.08 Da
D-Alanine Non-proteinogenicCan disrupt α-helices or induce left-handed helical turns; enhances peptide stability.[3]+71.08 Da
3-Amino-L-alanine Non-proteinogenicTo Be Determined (TBD)+86.10 Da

Experimental Protocols for Conformational Analysis

To assess the impact of this compound on peptide conformation, a combination of spectroscopic and computational methods is essential.

Peptides would be synthesized using solid-phase peptide synthesis (SPPS), likely employing an Fmoc/tBu strategy.[3][4] The 3-Amino-L-alanine residue would require appropriate protection of its side-chain amino group (e.g., with a Boc group) to ensure selective coupling.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Resin Start: Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Protected Amino Acid (e.g., Fmoc-Ala-OH) (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection1 Next Amino Acid Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

CD spectroscopy is a rapid and sensitive method for determining the secondary structure content of peptides in solution.[5][6][7]

Experimental Protocol:

  • Sample Preparation: Dissolve the lyophilized peptides (e.g., an alanine-rich peptide and its 3-Amino-L-alanine substituted analogue) in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm in a 1 mm path-length quartz cuvette at a controlled temperature (e.g., 25 °C).

    • Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and average at least three scans for each sample.

    • Record a baseline spectrum of the solvent and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Deconvolute the MRE spectra using a secondary structure estimation program (e.g., CONTIN, SELCON3) to determine the percentage of α-helix, β-sheet, turn, and random coil.

Comparative Data Table (Hypothetical):

Peptide Sequenceα-Helix (%)β-Sheet (%)Turn (%)Random Coil (%)
Ac-(Ala)₇-NH₂6551020
Ac-(D-Ala)₃-Ala-(D-Ala)₃-NH₂< 5205025
Ac-(3-Amino-L-Ala)₃-Ala-(3-Amino-L-Ala)₃-NH₂TBDTBDTBDTBD

Logical Flow for CD Spectroscopy Analysis

Start Synthesized Peptide Prepare Prepare Solution (e.g., 0.1 mg/mL in Buffer) Start->Prepare Spectrometer Acquire CD Spectrum (190-260 nm) Prepare->Spectrometer Baseline Subtract Solvent Baseline Spectrometer->Baseline Convert Convert to Mean Residue Ellipticity (MRE) Baseline->Convert Deconvolute Deconvolution Algorithm Convert->Deconvolute Result Secondary Structure % (α-helix, β-sheet, etc.) Deconvolute->Result

Caption: Workflow for analyzing peptide secondary structure using CD spectroscopy.

NMR provides atomic-resolution information on the three-dimensional structure and dynamics of peptides in solution.[8][9][10]

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O, pH 5.0) to minimize amide proton exchange.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including TOCSY (for identifying amino acid spin systems) and NOESY (for identifying through-space proton proximities < 5 Å).

    • Data is typically acquired on a high-field NMR spectrometer (≥ 600 MHz).

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to their specific amino acid residues in the peptide sequence.

    • Structural Restraints: Identify and quantify NOE cross-peaks to generate inter-proton distance restraints. Measure ³J(HNα) coupling constants to derive dihedral angle (φ) restraints.

    • Structure Calculation: Use the experimental restraints in a molecular dynamics or simulated annealing program (e.g., AMBER, CYANA) to calculate an ensemble of 3D structures consistent with the NMR data.

Comparative Data Table (NMR Observables):

PeptideKey NOEs ObservedAverage ³J(HNα) Coupling (Hz)Inferred Conformation
Ac-(Ala)₇-NH₂Strong dNN(i, i+1), dαN(i, i+3)< 6 Hzα-helix
Ac-(D-Ala)₃-Ala-(D-Ala)₃-NH₂Strong dαN(i, i+1)> 8 HzExtended/Turn-like
Ac-(3-Amino-L-Ala)₃-Ala-(3-Amino-L-Ala)₃-NH₂TBDTBDTBD

MD simulations provide a computational approach to explore the conformational landscape of a peptide and complement experimental findings.[11][12][13]

Experimental Protocol:

  • System Setup:

    • Build the initial 3D structure of the peptide (e.g., as an extended or helical conformation).

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.

    • Select an appropriate force field (e.g., AMBER, CHARMM).

  • Simulation:

    • Minimization: Energy-minimize the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide.

    • Production Run: Run the simulation for an extended period (e.g., 100-500 ns) without restraints to sample conformational space.

  • Analysis:

    • Analyze the trajectory to determine the root-mean-square deviation (RMSD), secondary structure evolution over time, and Ramachandran plots to identify preferred dihedral angles.

Conclusion

While direct experimental data for the conformational impact of this compound is not yet widely available, this guide provides a comprehensive framework for its assessment. By employing a combination of peptide synthesis, CD and NMR spectroscopy, and molecular dynamics simulations, researchers can systematically investigate how this unnatural amino acid alters peptide structure. A direct comparison with well-characterized counterparts like L-alanine and D-alanine will be crucial in elucidating its unique conformational signature and unlocking its potential in the design of novel peptide-based therapeutics.

References

A Researcher's Guide to the Chiral Purity Validation of 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like 3-Amino-L-alanine hydrochloride is a critical step in guaranteeing the safety and efficacy of novel therapeutics. This guide provides a comprehensive comparison of analytical techniques for validating the chiral purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

The presence of the unwanted D-enantiomer of 3-Amino-L-alanine can introduce impurities in peptide synthesis and potentially lead to off-target effects or reduced therapeutic efficacy. Therefore, robust and reliable analytical methods are essential for the accurate quantification of chiral purity. This guide explores three principal chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparative Analysis of Chiral Separation Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of representative methods for each technique.

ParameterChiral HPLC (Direct)Chiral GC-MS (Indirect)Chiral CE (Direct)
Principle Direct separation on a chiral stationary phase.Derivatization to form diastereomers, separation on an achiral column.Differential migration in the presence of a chiral selector in the background electrolyte.
Chiral Selector Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Chiral Derivatizing Agent (e.g., Heptafluorobutyl Chloroformate)Cyclodextrin-based (e.g., γ-Cyclodextrin)
Instrumentation HPLC with UV or MS detectorGC with Mass Spectrometric (MS) detectorCapillary Electrophoresis system with UV detector
Sample Preparation Simple dissolution in mobile phaseMulti-step derivatization requiredDissolution in background electrolyte
Analysis Time 15 - 30 minutes20 - 40 minutes10 - 25 minutes
Limit of Quantification (LOQ) ~0.05% of the minor enantiomer~0.01% of the minor enantiomer~0.1% of the minor enantiomer
Key Advantage Direct analysis, simpler sample preparation.High sensitivity and selectivity with MS detection.[1]High separation efficiency and low sample/reagent consumption.[2]
Key Disadvantage Higher cost of chiral columns.Derivatization can be complex and introduce artifacts.Lower sensitivity compared to GC-MS.

Experimental Workflow Overview

The general workflow for the validation of chiral purity involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical technique.

Chiral Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis Sample 3-Amino-L-alanine hydrochloride Sample Dissolution Dissolution Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization Injection Injection Dissolution->Injection Derivatization->Injection Separation Chiral Separation (HPLC, GC, or CE) Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Report Report Generation Calculation->Report

Figure 1. General experimental workflow for the validation of chiral purity of this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the development of a validated method for the chiral purity analysis of this compound. Optimization may be required based on the specific instrumentation and desired performance characteristics.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method

This method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP) for the direct separation of the enantiomers of 3-Amino-L-alanine without derivatization.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIROBIOTIC T (250 mm x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based CSP.

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with an acidic modifier such as 0.1% formic acid. The optimal mobile phase composition should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) - Indirect Method

This method involves the derivatization of the amino and carboxyl groups of 3-Amino-L-alanine to create volatile diastereomers that can be separated on a standard achiral GC column.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS).

  • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization Reagent: Heptafluorobutyl chloroformate (HFBCF) and a chiral alcohol (e.g., (R)-(-)-2-Butanol).

  • Derivatization Procedure:

    • To approximately 1 mg of the this compound sample, add 200 µL of (R)-(-)-2-Butanol containing 3 M HCl.

    • Heat the mixture at 100 °C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 200 µL of dichloromethane and 100 µL of HFBCF.

    • Heat at 100 °C for 15 minutes.

    • Cool and evaporate the solvent.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Method 3: Chiral Capillary Electrophoresis (CE) - Direct Method

This method utilizes a chiral selector added to the background electrolyte to achieve the separation of the enantiomers.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or γ-cyclodextrin).[4]

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 200 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the this compound sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.

Logical Approach to Method Selection

The selection of the most appropriate analytical method for chiral purity validation should be guided by the specific requirements of the analysis. The following diagram illustrates a logical workflow for this decision-making process.

Method Selection Logic Start Define Analytical Requirements HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No GCMS Consider Chiral GC-MS HighSensitivity->GCMS Yes DirectAnalysis Direct Analysis Preferred? HighThroughput->DirectAnalysis No CE Consider Chiral CE HighThroughput->CE Yes DirectAnalysis->GCMS No HPLC Consider Chiral HPLC DirectAnalysis->HPLC Yes MethodValidation Proceed to Method Validation GCMS->MethodValidation CE->MethodValidation HPLC->MethodValidation

Figure 2. Logical workflow for selecting a chiral purity validation method.

Conclusion

The validation of the chiral purity of this compound is a critical quality control step in pharmaceutical development. Chiral HPLC, GC-MS, and CE each offer distinct advantages and disadvantages. Direct analysis by HPLC is often preferred for its simplicity, while GC-MS provides the highest sensitivity. Chiral CE is a powerful technique for high-efficiency separations with minimal sample consumption. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most suitable method for their specific needs, ensuring the stereochemical integrity of this important chiral building block.

References

Unlocking Peptide Therapeutics: Enhanced Enzymatic Resistance with 3-Amino-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation. This rapid breakdown in vivo curtails their bioavailability and therapeutic efficacy. A promising strategy to overcome this hurdle is the incorporation of non-natural amino acids, such as 3-Amino-L-alanine, into peptide backbones. This guide provides a comprehensive comparison of the enzymatic resistance of peptides containing 3-Amino-L-alanine against standard L-alanine peptides and other common modifications, supported by established principles and experimental methodologies.

The inherent instability of peptides composed of natural L-alpha-amino acids stems from their recognition by a vast array of proteases in the body. These enzymes readily cleave the peptide bonds, leading to short in-vivo half-lives. The introduction of a beta-amino acid, like 3-Amino-L-alanine, fundamentally alters the peptide's backbone structure. This structural shift, specifically the presence of an additional carbon atom in the backbone, creates a steric barrier that hinders the binding of proteases to their cleavage sites. This "steric shielding" effect is the primary mechanism behind the significantly enhanced enzymatic resistance of peptides containing beta-amino acids.

Comparative Analysis of Enzymatic Stability

Peptide ModificationPrimary Mechanism of ResistanceExpected Half-Life in Serum (Relative)Key AdvantagesPotential Disadvantages
L-alanine (Unmodified) NoneVery ShortNative conformation, potentially optimal for receptor binding.Highly susceptible to proteolysis.
3-Amino-L-alanine Steric hindrance from the altered peptide backbone.Significantly IncreasedMaintains the side-chain functionality of alanine; generally considered a subtle modification.May alter peptide conformation and receptor binding affinity.
D-alanine Substitution Stereochemical non-recognition by proteases.Significantly IncreasedA widely used and effective strategy for enhancing stability.Can significantly impact peptide structure and biological activity.
Cyclization Elimination of N- and C-termini, which are primary sites for exopeptidases.Moderately to Significantly IncreasedCan constrain the peptide into a bioactive conformation, increasing potency.Synthesis can be complex; may reduce flexibility required for binding.
PEGylation Steric shielding by the polyethylene glycol (PEG) chain.Substantially IncreasedCan also improve solubility and reduce immunogenicity.Can decrease binding affinity due to steric hindrance; increases molecular weight.

Visualizing the Structural Advantage

The enhanced stability of peptides containing 3-Amino-L-alanine is rooted in their altered backbone structure. The following diagram illustrates the difference between a standard alpha-peptide bond and a beta-peptide bond.

Structural_Comparison cluster_alpha Alpha-Peptide Bond cluster_beta Beta-Peptide Bond (with 3-Amino-L-alanine) a_N N a_Ca a_N->a_Ca a_C C' a_Ca->a_C a_R a_R a_Ca->a_R R (Side Chain) next_N N (next residue) a_C->next_N Peptide Bond b_N N b_Cb b_N->b_Cb b_Ca b_Cb->b_Ca b_C C' b_Ca->b_C b_R b_R b_Ca->b_R R (Side Chain) b_next_N N (next residue) b_C->b_next_N Peptide Bond

Structural difference between alpha- and beta-peptide backbones.

Experimental Protocols for Assessing Enzymatic Stability

To empirically determine the enzymatic resistance of a peptide, in vitro degradation assays are essential. The following is a general protocol that can be adapted for specific peptides and proteases.

In Vitro Peptide Degradation Assay Using HPLC

1. Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer).

  • Protease stock solution (e.g., trypsin, chymotrypsin, or human serum at a defined concentration).

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA)).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

2. Procedure:

  • Prepare the peptide solution to a final concentration of 100 µM in the reaction buffer.

  • Initiate the degradation by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). A control sample with no enzyme should be prepared in parallel.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

3. Data Analysis:

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of peptide remaining relative to the time zero sample.

  • The half-life (t½) of the peptide can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow start Peptide & Protease Solutions mix Incubate at 37°C start->mix sampling Sample at Time Points mix->sampling quench Quench Reaction (e.g., with TFA) sampling->quench analyze Analyze by HPLC quench->analyze data Quantify Peak Area & Calculate Half-Life analyze->data

Workflow for in vitro peptide enzymatic degradation assay.

The Importance of Stability in Signaling Pathways

The prolonged presence of a therapeutic peptide in the bloodstream is crucial for its ability to effectively modulate signaling pathways. A more stable peptide can maintain a therapeutic concentration for a longer duration, leading to a sustained biological response.

The diagram below depicts a hypothetical signaling pathway where a therapeutic peptide acts as a ligand for a G-protein coupled receptor (GPCR). Enhanced stability of the peptide would lead to prolonged receptor activation and downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein activates enzyme Effector Enzyme g_protein->enzyme activates second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger produces peptide Therapeutic Peptide (e.g., containing 3-Amino-L-alanine) peptide->receptor binds degradation Proteolytic Degradation peptide->degradation cellular_response Cellular Response second_messenger->cellular_response triggers

Impact of peptide stability on a signaling pathway.

Conclusion

The incorporation of 3-Amino-L-alanine represents a powerful and nuanced approach to enhancing the enzymatic resistance of therapeutic peptides. By subtly modifying the peptide backbone, this strategy offers the potential for significantly improved in vivo stability while aiming to preserve the crucial side-chain interactions necessary for biological activity. While further direct comparative studies are warranted to quantify the precise stability gains for specific peptide sequences, the foundational principles of beta-amino acid chemistry strongly support its utility in the design of next-generation peptide drugs. For researchers in drug development, exploring modifications like the inclusion of 3-Amino-L-alanine is a critical step towards realizing the full therapeutic potential of peptides.

Safety Operating Guide

Safe Disposal of 3-Amino-L-alanine hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Amino-L-alanine hydrochloride as a hazardous chemical waste. Due to its irritant properties and incomplete toxicological data, direct disposal to landfill or sanitary sewer systems is not recommended. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Chemical and Safety Data Overview

Proper disposal begins with understanding the material's properties and hazards. This compound is recognized as an irritant.

Property[1][2]Data
CAS Number 1482-97-9
Appearance White to off-white crystalline powder[2][3]
Molecular Formula C₃H₉ClN₂O₂[1]
Melting Point 231-233 °C (decomposes)[1][2]
Solubility Soluble in water[4]
Hazard Statements H315: Causes skin irritation[5][6][7] H319: Causes serious eye irritation[5][6][7] H335: May cause respiratory irritation[5][6]
Signal Word Warning[5][6]

II. Experimental Protocol: Waste Collection and Disposal

The following step-by-step protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and ensure regulatory compliance.

A. Personal Protective Equipment (PPE) and Handling:

  • Wear appropriate PPE: This includes, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.

  • Handle in a ventilated area: Whenever possible, handle the solid material and prepare waste containers within a chemical fume hood to avoid inhalation of dust.[5]

B. Waste Segregation and Containment:

  • Designate a specific waste container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene) for all this compound waste.

  • Do not mix with other waste streams: To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical wastes, especially strong oxidizing agents.[8]

  • Label the container correctly: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date when the first waste was added to the container.

C. Storage and Disposal:

  • Store in a Satellite Accumulation Area (SAA): Keep the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Arrange for professional disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[5] Follow their specific procedures for waste handover.

  • Disposal Statement: The standard procedure is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations."[5]

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: 3-Amino-L-alanine hydrochloride Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 2: Identify Waste as Hazardous (Irritant - H315, H319, H335) ppe->identify container Step 3: Place in a Labeled, Compatible Hazardous Waste Container identify->container storage Step 4: Store in Designated Satellite Accumulation Area (SAA) container->storage disposal Step 5: Arrange Pickup with EHS or Licensed Contractor storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-L-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-Amino-L-alanine hydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Handling this compound requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) protocols and safe handling practices is mandatory.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for their resistance to a variety of chemicals.[3] Always inspect gloves for any signs of degradation or punctures before use.[4]
Eyes Safety gogglesGoggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles.[3][5]
Face Face shieldA face shield should be worn in conjunction with safety goggles, particularly when there is a significant risk of splashing.[3]
Body Laboratory coatA standard laboratory coat is necessary to protect the skin from potential contact with the chemical.[5][6]
Respiratory NIOSH-approved respiratorA respirator is crucial when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[3][6]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic operational plan minimizes the risk of exposure and ensures the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.[6]

  • PPE Inspection: Before commencing any work, ensure all required PPE is readily available and in good condition.[6]

  • Emergency Equipment: Verify that an eyewash station and safety shower are accessible and operational.

2. Handling the Compound:

  • Donning PPE: Wear all the PPE detailed in the table above.

  • Avoiding Dust: Take care to avoid the formation of dust when handling the solid material.[2][7] Use appropriate tools, such as a spatula, for transferring the compound.

  • Weighing: If weighing the powder, do so within the fume hood or in a balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. In Case of a Spill:

  • Evacuation: Immediately evacuate the affected area.

  • Small Spills: For small spills that you are trained to handle, wear the appropriate PPE, including respiratory protection.

  • Containment: Use an inert absorbent material to contain the spill.

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused compounds, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly closed when not in use.[2]

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal contractor.[7][9] Do not dispose of it down the drain or in the regular trash.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[7]

Quantitative Data Summary

The following table provides key quantitative data for this compound.

Property Value Source
Molecular Formula C3H9ClN2O2[10]
Molecular Weight 140.57 g/mol [10]
Melting Point 231-233 °C (decomposes)[1][2][10]
Storage Conditions 2-8°C[2]

Experimental Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Inspect and Don Required PPE handle_transfer Transfer Compound (Avoid Dust) prep_ppe->handle_transfer prep_hood Verify Fume Hood Functionality prep_hood->handle_transfer prep_emergency Check Emergency Equipment prep_emergency->handle_transfer handle_weigh Weigh Powder in Containment handle_transfer->handle_weigh spill_evacuate Evacuate Area handle_transfer->spill_evacuate handle_solution Prepare Solution in Hood handle_weigh->handle_solution dispose_collect Collect Waste in Labeled Container handle_solution->dispose_collect spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean and Decontaminate spill_contain->spill_cleanup spill_cleanup->dispose_collect dispose_seal Seal Container dispose_collect->dispose_seal dispose_contractor Transfer to Licensed Disposal Contractor dispose_seal->dispose_contractor

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-L-alanine hydrochloride
Reactant of Route 2
3-Amino-L-alanine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.